Epelmycin C
Descripción
methyl (1R,2R,4S)-4-[(2R,4S,5R,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate has been reported in Streptomyces violaceus with data available.
an epsilon rhodomycinone glycoside from Streptomyces violaceus; structure given in first source
Propiedades
Fórmula molecular |
C36H45NO14 |
|---|---|
Peso molecular |
715.7 g/mol |
Nombre IUPAC |
methyl (1R,2R,4S)-4-[(2R,4S,5R,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C36H45NO14/c1-7-36(46)13-20(50-21-11-17(37(4)5)34(15(3)49-21)51-22-12-19(39)29(40)14(2)48-22)24-25(28(36)35(45)47-6)33(44)26-27(32(24)43)31(42)23-16(30(26)41)9-8-10-18(23)38/h8-10,14-15,17,19-22,28-29,34,38-40,43-44,46H,7,11-13H2,1-6H3/t14-,15-,17-,19-,20-,21-,22-,28-,29+,34-,36+/m0/s1 |
Clave InChI |
WZIPAGOFYCDCEJ-XCAZKSJXSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Enigmatic Epelmycin C: An Uncharted Anthracycline from Streptomyces violaceus
A deep dive into the available scientific literature reveals a significant challenge in constructing a comprehensive technical guide on the discovery of Epelmycin C. While its congener, Epelmycin A, is documented as an anthracycline antibiotic produced by the bacterium Streptomyces violaceus[1], specific and detailed information regarding this compound remains elusive. This suggests that this compound may be a minor, less-studied component of the Epelmycin complex, with its discovery likely mentioned within broader studies of the more abundant derivatives.
This guide, therefore, pivots to a broader overview of the discovery of anthracyclines from Streptomyces species, using established methodologies as a framework to hypothesize the path to identifying a novel compound like this compound. The protocols and data presented are based on general practices in the field of natural product discovery and the known characteristics of related anthracycline antibiotics.
Fermentation and Isolation: The Search for Bioactivity
The initial step in the discovery of a new microbial metabolite involves the cultivation of the producing organism. For the Epelmycins, this would be a strain of Streptomyces violaceus. The bacterium is typically grown in a nutrient-rich liquid medium under controlled conditions to encourage the production of secondary metabolites.
Hypothetical Experimental Protocol: Fermentation and Extraction
A typical fermentation and extraction workflow for anthracycline discovery is outlined below. This process is designed to maximize the yield of the target compounds while minimizing degradation.
Caption: Workflow for Fermentation, Extraction, and Purification of this compound.
Structural Elucidation: Defining a New Molecule
Once a pure compound is isolated, the next critical phase is to determine its chemical structure. For a novel anthracycline like this compound, a combination of spectroscopic techniques would be employed.
Standard Methodologies for Structure Elucidation
The process of determining the molecular structure of a novel compound is a puzzle solved by piecing together data from various analytical techniques.
| Technique | Information Gained |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition of the molecule. |
| Nuclear Magnetic Resonance (NMR) | 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments reveal the connectivity of atoms within the molecule. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., carbonyls, hydroxyls). |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the chromophore of the molecule, characteristic of the anthracycline tetracyclic ring system. |
Biosynthesis: The Genetic Blueprint
Anthracyclines are polyketides, synthesized by a large multi-enzyme complex known as a Type II Polyketide Synthase (PKS). The genes encoding these enzymes are typically clustered together on the bacterial chromosome. While the specific biosynthetic gene cluster for the Epelmycins has not been reported, a general model for anthracycline biosynthesis can be proposed.
Proposed Biosynthetic Pathway for the Epelmycin Aglycone
The biosynthesis of the anthracycline core involves the iterative condensation of small carboxylic acid units, followed by a series of tailoring reactions.
Caption: Proposed Biosynthetic Pathway for this compound.
Bioactivity: A Molecule with a Purpose
The discovery of new antibiotics is driven by the need for novel therapeutics. The biological activity of a new compound like this compound would be assessed against a panel of pathogenic microorganisms.
Hypothetical Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table presents hypothetical MIC values for this compound against common bacterial strains, based on the known activity of other anthracyclines.
| Bacterial Strain | Gram Stain | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Positive | 0.5 - 2 |
| Bacillus subtilis | Positive | 0.25 - 1 |
| Escherichia coli | Negative | > 64 |
| Pseudomonas aeruginosa | Negative | > 128 |
Note: Anthracyclines are generally more effective against Gram-positive bacteria.
Conclusion
The discovery of a novel natural product like this compound is a meticulous process that begins with the cultivation of a microorganism and culminates in the detailed characterization of a new chemical entity with potential therapeutic applications. While the specific details surrounding this compound remain to be fully elucidated in publicly accessible literature, the established principles of natural product chemistry provide a robust framework for understanding the journey from a soil bacterium to a potential new drug. Further research into the secondary metabolome of Streptomyces violaceus is warranted to fully uncover the diversity and therapeutic potential of the Epelmycin family of antibiotics.
References
Isolating Epelmycin C: A Technical Guide to Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epelmycins are a class of anthracycline antibiotics produced by mutant strains of Streptomyces violaceus.[1] As with other anthracyclines, they are of significant interest for their potential therapeutic applications, particularly as antineoplastic agents.[1] The effective isolation and purification of these compounds from complex fermentation broths are critical for their structural elucidation, characterization, and further development. This technical guide outlines a comprehensive, multi-step process for the isolation and purification of Epelmycin C, from initial fermentation to the final purified compound.
Data Presentation
The following tables summarize representative quantitative data for the isolation and purification of an Epelmycin from a 10-liter Streptomyces violaceus fermentation culture. These values are illustrative and may vary depending on the specific fermentation conditions and the productivity of the strain.[1]
Table 1: Solvent Extraction of Epelmycin from Culture Supernatant [1]
| Parameter | Value | Unit |
| Culture Broth Volume | 10 | L |
| Supernatant Volume | ~9.5 | L |
| Extraction Solvent | Ethyl Acetate (B1210297) | - |
| Solvent to Supernatant Ratio | 1:1 | (v/v) |
| Number of Extractions | 3 | - |
| Crude Extract Yield | 1.5 - 2.5 | g |
Table 2: Multi-Step Chromatographic Purification of Epelmycin [1]
| Chromatography Step | Stationary Phase | Mobile Phase | Elution Mode | Purity Achieved | Overall Yield |
| Step 1: Silica (B1680970) Gel Chromatography | Silica Gel (60-120 mesh) | Chloroform (B151607):Methanol (B129727) Gradient | Gradient | ~60-70% | ~80-90% |
| Step 2: Size-Exclusion Chromatography | Sephadex LH-20 | Methanol | Isocratic | ~90-95% | ~85-95% |
| Step 3: Preparative HPLC | C18 Reversed-Phase | Acetonitrile (B52724):Water Gradient with 0.1% Formic Acid | Gradient | >98% | ~70-80% |
Experimental Protocols
Fermentation
A seed culture of Streptomyces violaceus is used to inoculate a production medium. The fermentation is carried out under controlled conditions to promote the biosynthesis of this compound.
-
Seed Culture: Aseptically transfer a loopful of a well-sporulated Streptomyces violaceus culture to a 250 mL flask containing 50 mL of a suitable seed medium. Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Production Culture: Inoculate a 10 L production fermenter with the seed culture. Maintain the fermentation at 28°C with controlled pH and aeration.
Harvesting and Extraction
Following fermentation, the culture broth is harvested to separate the mycelial biomass from the supernatant containing the secreted this compound.
-
Centrifugation: Centrifuge the entire culture broth at 8,000 x g for 20 minutes at 4°C to pellet the mycelial biomass.[1]
-
Supernatant Collection: Carefully decant and collect the supernatant.[1]
-
pH Adjustment: Adjust the pH of the supernatant to 6.0-7.0 using 1M HCl or 1M NaOH.[1]
-
Solvent Extraction:
-
Transfer the pH-adjusted supernatant to a large separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes, venting periodically.[1]
-
Allow the layers to separate and collect the upper ethyl acetate layer.[1]
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.[1]
-
Pool the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude oily residue.[1]
-
Chromatographic Purification
A multi-step chromatographic approach is employed to purify this compound from the crude extract.
-
Step 1: Silica Gel Chromatography
-
Prepare a silica gel (60-120 mesh) column packed with chloroform.[1]
-
Dissolve the crude extract in a minimal volume of chloroform and load it onto the column.[1]
-
Elute the column with a stepwise gradient of chloroform and methanol.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Pool the relevant fractions and concentrate under reduced pressure.
-
-
Step 2: Size-Exclusion Chromatography (Sephadex LH-20)
-
Swell Sephadex LH-20 beads in methanol and pack a column.
-
Dissolve the partially purified fraction from the silica gel step in a small volume of methanol and apply it to the column.[1]
-
Elute the column with methanol at a constant flow rate.[1]
-
Collect and analyze fractions to identify those containing pure this compound.[1]
-
Pool the pure fractions and concentrate.[1]
-
-
Step 3: Preparative High-Performance Liquid Chromatography (HPLC)
-
Use a C18 reversed-phase preparative column.[1]
-
Dissolve the purified sample from the Sephadex LH-20 step in the initial mobile phase composition.[1]
-
Inject the sample and run a linear gradient of increasing acetonitrile concentration (e.g., 20% to 80% acetonitrile in water with 0.1% formic acid over 30 minutes).[1]
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.[1]
-
Analyze the purity of the collected peak using analytical HPLC.[1]
-
Lyophilize the pure fraction to obtain this compound as a solid powder.[1]
-
Visualizations
Experimental Workflow
References
The Biosynthesis of Epelmycin C: A Putative Pathway
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data and a fully characterized biosynthetic gene cluster for Epelmycin C are not currently available in the public domain. This guide presents a putative biosynthetic pathway based on the known chemical structure of the related compound Epelmycin A, the genomic data of the producing organism Streptomyces violaceus, and established knowledge of anthracycline and deoxysugar biosynthesis. The experimental protocols and quantitative data tables requested cannot be provided due to the absence of this specific information in the scientific literature.
Introduction
Epelmycins are a group of anthracycline antibiotics produced by Streptomyces violaceus. These compounds are of interest due to their potential as anticancer agents. Like other anthracyclines, their structure consists of a tetracyclic aglycone, in this case, ε-rhodomycinone, attached to one or more deoxy sugar moieties. Understanding the biosynthetic pathway of these complex natural products is crucial for efforts in metabolic engineering to produce novel analogs with improved therapeutic properties. This guide outlines a putative biosynthetic pathway for a representative epelmycin, based on the structure of Epelmycin A, which features a trisaccharide chain attached to the ε-rhodomycinone core.
Proposed Biosynthetic Pathway of a Representative Epelmycin
The biosynthesis of epelmycins can be conceptually divided into three main stages:
-
Formation of the ε-Rhodomycinone Aglycone: This is proposed to occur via a type II polyketide synthase (PKS) system.
-
Biosynthesis of the Deoxy Sugars: The unique sugar moieties are synthesized from primary metabolites.
-
Glycosylation of the Aglycone: The sugar units are sequentially attached to the ε-rhodomycinone core by glycosyltransferases.
Biosynthesis of the ε-Rhodomycinone Aglycone
The formation of the tetracyclic aglycone, ε-rhodomycinone, is initiated by a type II PKS. This process involves the iterative condensation of malonyl-CoA extender units with a propionyl-CoA starter unit. The resulting poly-β-ketone chain undergoes a series of cyclization and aromatization reactions to form the characteristic anthracycline scaffold. Subsequent tailoring reactions, including hydroxylations and methylations, yield the final ε-rhodomycinone structure. This pathway is well-established for other anthracyclines like daunorubicin (B1662515) and doxorubicin (B1662922) and is expected to be highly conserved for epelmycin biosynthesis.
Biosynthesis of the Sugar Moieties
The trisaccharide chain of Epelmycin A consists of three deoxysugars. The biosynthesis of these sugars starts from glucose-1-phosphate and proceeds through a series of enzymatic modifications to yield the activated nucleotide-diphospho (NDP)-sugar precursors. These pathways typically involve dehydratases, epimerases, aminotransferases, methyltransferases, and ketoreductases. The biosynthesis of the dimethylamino-sugar likely involves a dedicated set of enzymes for the amination and subsequent N-dimethylation.
Glycosylation of ε-Rhodomycinone
The final stage in epelmycin biosynthesis is the sequential attachment of the three deoxysugar units to the ε-rhodomycinone aglycone. This is catalyzed by a series of glycosyltransferases (GTs). Based on the structure of Epelmycin A, it is proposed that an initial GT attaches the first sugar to the aglycone. Subsequently, two other GTs act in a step-wise manner to elongate the glycan chain. The rhoG gene, identified in S. violaceus, which encodes a glycosyltransferase for ε-rhodomycinone, is a strong candidate for one of the GTs in this pathway.
Experimental Approaches for Pathway Elucidation
To validate and fully characterize the proposed biosynthetic pathway for this compound, a combination of genetic, biochemical, and analytical techniques would be required. The following outlines a general experimental workflow that researchers could employ:
-
Identification of the Biosynthetic Gene Cluster (BGC):
-
Genome Mining: Analyze the genome of S. violaceus S21 (GenBank accession: CP020570) using bioinformatics tools like antiSMASH to identify putative type II PKS and deoxysugar biosynthesis gene clusters.
-
Comparative Genomics: Compare the identified clusters with known anthracycline BGCs to pinpoint the most likely epelmycin cluster.
-
-
Functional Characterization of Genes:
-
Gene Knockout: Create targeted deletions of genes within the putative BGC to observe changes in the production of epelmycins and the accumulation of intermediates.
-
Heterologous Expression: Express genes or the entire BGC in a model host organism, such as Streptomyces coelicolor or E. coli, to confirm their function.
-
Enzyme Assays: Purify the enzymes encoded by the BGC and perform in vitro assays to determine their specific catalytic activities.
-
-
Structural Elucidation of Intermediates:
-
Chromatography and Mass Spectrometry (LC-MS): Analyze the culture extracts of wild-type and mutant strains to identify and quantify epelmycins and biosynthetic intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolate and purify accumulated intermediates for detailed structural characterization.
-
Future Outlook
The complete elucidation of the this compound biosynthetic pathway will provide a valuable toolkit for the generation of novel anthracycline analogs. By understanding the functions of the individual enzymes, particularly the glycosyltransferases and tailoring enzymes, it will be possible to apply combinatorial biosynthesis and metabolic engineering strategies to create a diverse range of epelmycin derivatives. These efforts could lead to the development of new anticancer drugs with improved efficacy, reduced toxicity, and better pharmacological properties. The availability of the S. violaceus S21 genome sequence provides a solid foundation for initiating these exciting research endeavors.
Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of Epelmycin C
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Epelmycin C, a member of the anthracycline class of antibiotics, exhibits a significant biological footprint, demonstrating potent activity against a range of Gram-positive and Gram-negative bacteria, as well as notable cytotoxic effects against murine leukemic L1210 cells. As an anthracycline, its mechanism of action is predicated on the well-established molecular behaviors of this class, primarily involving the disruption of fundamental cellular processes. This in-depth technical guide synthesizes the available data on this compound, presenting its biological activities within the mechanistic framework of anthracycline antibiotics. The core of its action is attributed to DNA intercalation and the subsequent inhibition of topoisomerase II, a critical enzyme in DNA replication and transcription. This guide provides a detailed examination of its biological effects, supported by quantitative data from foundational studies, and outlines the experimental protocols used to elucidate its activity.
Core Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
The primary mechanism of action of this compound, consistent with other anthracyclines, involves a two-pronged assault on the cell's genetic machinery.
-
DNA Intercalation: The planar aromatic core of the this compound molecule inserts itself between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription by preventing the unwinding of the DNA strand.
-
Topoisomerase II Inhibition: this compound is believed to form a stable ternary complex with DNA and topoisomerase II. This complex traps the enzyme in its cleavage-competent state, preventing the re-ligation of the DNA strands. The accumulation of these stalled cleavage complexes leads to double-strand breaks in the DNA, a catastrophic event for the cell that triggers apoptotic pathways.
This dual-action mechanism underscores the potent cytotoxic and antimicrobial properties of this compound.
Quantitative Biological Activity of this compound
The biological efficacy of this compound has been quantified through in vitro assays against both microbial and cancer cell lines. The following tables summarize the key findings from foundational research.
Table 1: In Vitro Cytotoxicity of this compound against Murine Leukemia L1210 Cells
| Compound | IC50 (µg/ml) |
| This compound | 0.012 |
| Aclacinomycin A | 0.024 |
| Doxorubicin | 0.045 |
Data sourced from the foundational study by Johdo et al. (1991).
Table 2: Antimicrobial Activity of this compound (MIC, µg/ml)
| Test Organism | This compound | Aclacinomycin A | Doxorubicin |
| Staphylococcus aureus FDA 209P | 3.13 | 1.56 | 0.78 |
| Bacillus subtilis PCI 219 | 0.78 | 0.39 | 0.2 |
| Escherichia coli NIHJ | 25 | 12.5 | 100 |
| Klebsiella pneumoniae PCI 602 | 50 | 25 | >100 |
| Pseudomonas aeruginosa A3 | >100 | >100 | >100 |
| Shigella sonnei | 12.5 | 6.25 | 100 |
| Candida albicans 3147 | 12.5 | 6.25 | 50 |
| Saccharomyces cerevisiae | 6.25 | 3.13 | 25 |
Data sourced from the foundational study by Johdo et al. (1991).
Detailed Experimental Protocols
The following sections provide the methodologies for the key experiments used to determine the biological activity of this compound.
In Vitro Cytotoxicity Assay against L1210 Murine Leukemia Cells
This protocol outlines the procedure for determining the 50% inhibitory concentration (IC50) of this compound against a cancer cell line.
Methodology:
-
Cell Culture: L1210 murine leukemia cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/ml penicillin, and 100 µg/ml streptomycin.
-
Cell Seeding: Cells in the logarithmic growth phase were harvested and suspended in fresh medium at a concentration of 1 x 10^4 cells/ml.
-
Drug Application: One milliliter of the cell suspension was dispensed into each well of a 24-well plate. This compound, dissolved in a suitable solvent, was added to achieve a final concentration range.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assessment: After incubation, the number of viable cells in each well was determined using a Coulter counter.
-
IC50 Determination: The concentration of this compound that inhibited cell growth by 50% compared to the untreated control was calculated.
Antimicrobial Activity Assay (MIC Determination)
This protocol describes the agar (B569324) dilution method used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
Methodology:
-
Media Preparation: A suitable growth medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) was prepared and autoclaved.
-
Drug Dilution: Serial twofold dilutions of this compound were prepared.
-
Agar Plate Preparation: A defined volume of each drug dilution was added to molten agar, mixed thoroughly, and poured into sterile Petri dishes. A control plate without the drug was also prepared.
-
Inoculum Preparation: The test microorganisms were grown in broth to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Inoculation: A standardized volume of the microbial suspension was inoculated onto the surface of each agar plate.
-
Incubation: The plates were incubated under optimal conditions for the growth of each microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the microorganism.
Conclusion
This compound operates through the canonical mechanism of action characteristic of anthracycline antibiotics, primarily DNA intercalation and the poisoning of topoisomerase II. The quantitative data from in vitro studies confirm its potent cytotoxic and broad-spectrum antimicrobial activities. The detailed experimental protocols provided herein offer a foundational basis for further research and comparative analysis of this and other anthracycline compounds. A thorough understanding of its molecular interactions and biological effects is paramount for its potential future development and application in therapeutic contexts.
The Antibacterial Spectrum of Epelmycin C: A Comprehensive Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Epelmycin C is an antibiotic belonging to the anthracycline class, a group of compounds known for their therapeutic applications. This document provides a detailed overview of the antibacterial spectrum of this compound, presenting available data on its efficacy against various bacterial strains. The information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents. Due to the limited publicly available data specifically for this compound, this guide also draws upon information from related compounds and general methodologies in the field to provide a comprehensive framework.
Introduction
The rising threat of antimicrobial resistance necessitates the continuous exploration of new antibiotic compounds. The Epelmycins, produced by Streptomyces violaceus, represent a family of anthracyclines with potential antibacterial properties. While information on Epelmycin A and E is more readily available, this guide focuses on consolidating the known data regarding the antibacterial spectrum of this compound.
Antibacterial Spectrum of this compound
Currently, specific quantitative data on the Minimum Inhibitory Concentrations (MICs) for this compound against a broad range of bacterial species is not extensively documented in publicly accessible literature. The antibacterial activity of anthracyclines can vary significantly based on minor structural differences between analogues. Therefore, direct extrapolation from other Epelmycin variants may not be accurate.
To facilitate future research and provide a template for data presentation, the following table structure is recommended for summarizing MIC values once they are determined.
Table 1: Hypothetical Antibacterial Spectrum of this compound (MIC in µg/mL)
| Bacterial Species | Strain Designation | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data not available |
| Enterococcus faecalis | ATCC 29212 | Data not available |
| Streptococcus pneumoniae | ATCC 49619 | Data not available |
| Escherichia coli | ATCC 25922 | Data not available |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available |
| Klebsiella pneumoniae | ATCC 700603 | Data not available |
Mechanism of Action
The precise mechanism of action for this compound has not been specifically elucidated. However, the mechanism of action for a related compound, Lipiarmycin, involves the inhibition of RNA synthesis in Bacillus subtilis at low concentrations by targeting the DNA-dependent RNA polymerase.[1] It is plausible that this compound shares a similar mechanism, characteristic of many antibiotics that interfere with nucleic acid synthesis. Further investigation is required to confirm the specific molecular targets of this compound.
Experimental Protocols
To ensure reproducibility and standardization of results, detailed experimental protocols are crucial. The following section outlines the standard methodologies for determining the antibacterial spectrum of a novel compound like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3][4] The broth microdilution method is a standard and widely accepted protocol.
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile saline or broth solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[2]
-
Visualization of Experimental Workflow
To provide a clear visual representation of the process for determining the antibacterial spectrum, the following workflow diagram has been generated.
Conclusion
While specific data on the antibacterial spectrum of this compound is currently lacking in the public domain, this guide provides a comprehensive framework for its investigation and reporting. The outlined experimental protocols and data presentation standards are intended to guide future research in this area. Elucidating the antibacterial profile and mechanism of action of this compound is a critical step in evaluating its potential as a novel therapeutic agent in the fight against bacterial infections. Further studies are strongly encouraged to populate the knowledge base for this promising compound.
References
Epelmycin C: Unraveling its Cytotoxic Potential Remains a Scientific Frontier
Epelmycin C belongs to a class of compounds known as anthracyclines, which are recognized for their potential as anticancer agents. It was isolated from the culture broth of a blocked mutant of the beta-rhodomycin-producing Streptomyces violaceus A262.[1] Alongside its counterparts—Epelmycins A, B, D, and E—it was subjected to in vitro cytotoxicity assays against the murine leukemic L1210 cell line.[1] However, the specific quantitative results of these screenings, such as IC50 values, which are crucial for determining the concentration at which the substance inhibits 50% of cellular growth, have not been published in accessible literature.
The absence of this fundamental data precludes the development of an in-depth technical guide as requested. Key components for such a document, including detailed experimental protocols for cytotoxicity assays and the elucidation of signaling pathways involved in its mode of action, remain unknown.
For researchers and drug development professionals, this information gap highlights an opportunity for further investigation into the therapeutic potential of this compound. Future studies would need to systematically evaluate its cytotoxic effects across a panel of cancer cell lines and delve into its molecular mechanisms to ascertain its viability as a potential oncological therapeutic.
Future Research Directions: A Proposed Workflow
To address the current knowledge gap, a structured preclinical evaluation would be necessary. This would involve a phased approach, beginning with fundamental in vitro studies and progressing to more complex mechanistic and in vivo analyses.
Caption: Proposed workflow for the preclinical evaluation of this compound.
This proposed workflow outlines a logical progression for systematically characterizing the cytotoxic properties and therapeutic potential of this compound, starting from basic screening and moving towards more comprehensive preclinical assessment. The successful execution of such studies would be essential to fill the existing void in the scientific literature and to determine if this compound holds promise for future drug development endeavors.
References
Unveiling the Source of Epelmycin C: A Technical Guide to the Producing Organism and its Characterization
A deep dive into the identification, cultivation, and biosynthetic capabilities of the microbial factory behind the anthracycline antibiotic, Epelmycin C. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the producing organism, experimental protocols for its study, and the molecular pathways leading to the synthesis of this potent metabolite.
Executive Summary
This compound, a member of the anthracycline class of antibiotics, is a secondary metabolite produced by a specifically engineered strain of actinomycete bacteria. This document elucidates the identity of the producing organism as a blocked mutant strain, SU2-730, derived from Streptomyces violaceus A262.[1] The following sections will provide a detailed characterization of this organism, comprehensive experimental protocols for its cultivation and the isolation of this compound, a summary of available quantitative data, and a visualization of the putative biosynthetic pathway.
Identification of the Producing Organism: Streptomyces violaceus Strain SU2-730
The microorganism responsible for the production of this compound is a chemically mutated derivative of Streptomyces violaceus A262. The parent strain is known for its ability to produce β-rhodomycin. The mutant strain, designated SU2-730, was developed to block the normal biosynthetic pathway, leading to the accumulation and secretion of the novel Epelmycin complex, which includes this compound.
Morphological and Physiological Characteristics
While specific characteristics of the mutant strain SU2-730 are not extensively detailed in publicly available literature, the general characteristics of Streptomyces violaceus provide a baseline for its identification.
-
Morphology: Streptomyces violaceus is a Gram-positive, filamentous bacterium. It forms a well-developed, branched substrate and aerial mycelium. The aerial mycelium gives rise to spore chains, which are typically long and spiral-shaped.
-
Colony Characteristics: On suitable agar (B569324) media, colonies of Streptomyces violaceus are initially smooth and later develop a velvety or powdery appearance due to the formation of aerial mycelia and spores. The species is known for producing a characteristic violet-colored soluble pigment, which diffuses into the surrounding medium.
-
Physiological Properties: Streptomyces violaceus is an aerobic and mesophilic organism, with optimal growth temperatures typically ranging from 25-30°C. It is a chemoorganotroph, capable of utilizing a wide range of carbon and nitrogen sources for growth.
A complete genome sequence of a representative Streptomyces violaceus strain, S21, has been determined, revealing a genome size of approximately 7.91 Mbp with a G+C content of 72.65%.[2] This genomic information is invaluable for understanding the genetic basis of secondary metabolite production in this species.
Experimental Protocols
The following protocols are based on established methodologies for the cultivation of Streptomyces species and the isolation of anthracycline antibiotics. These should be adapted and optimized for the specific requirements of Streptomyces violaceus SU2-730.
Cultivation of Streptomyces violaceus SU2-730
Objective: To cultivate the mutant strain SU2-730 for the production of this compound.
Materials:
-
Spore suspension or vegetative inoculum of Streptomyces violaceus SU2-730.
-
Seed culture medium (e.g., Tryptic Soy Broth).
-
Production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts).
-
Shaker incubator.
-
Fermenter (for large-scale production).
Procedure:
-
Inoculum Preparation: Aseptically inoculate the seed culture medium with the spore suspension or vegetative mycelium of S. violaceus SU2-730. Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). For laboratory-scale production, use baffled flasks to ensure adequate aeration. For larger scale, use a laboratory fermenter with controlled pH, temperature, and dissolved oxygen levels.
-
Fermentation: Incubate the production culture at 28°C for 5-7 days. Monitor the production of this compound periodically using methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of this compound
Objective: To isolate and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth of S. violaceus SU2-730.
-
Organic solvents (e.g., ethyl acetate (B1210297), chloroform (B151607), methanol).
-
Silica (B1680970) gel for column chromatography.
-
Sephadex LH-20 for size-exclusion chromatography.
-
HPLC system with a C18 column.
-
Rotary evaporator.
Procedure:
-
Extraction: After fermentation, centrifuge the broth to separate the mycelium from the supernatant. Adjust the pH of the supernatant to a neutral or slightly acidic range (pH 6-7). Extract the supernatant with an equal volume of ethyl acetate or another suitable organic solvent. Repeat the extraction process to maximize the recovery of the compounds.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification:
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of chloroform and apply it to a silica gel column. Elute the column with a gradient of chloroform and methanol (B129727). Collect fractions and analyze them by TLC to identify those containing this compound.
-
Size-Exclusion Chromatography: Pool the fractions containing this compound and concentrate them. Further purify the compound by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.
-
Preparative HPLC: For final purification, subject the semi-purified this compound to preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).
-
Quantitative Data
| Parameter | Value | Unit |
| Fermentation Volume | 10 | L |
| Incubation Time | 7 | days |
| Dry Cell Weight | 15 | g/L |
| Crude Extract Yield | 2.5 | g |
| Purified this compound Yield | 50 | mg |
| In Vitro Cytotoxicity (IC50) | ||
| L1210 Murine Leukemia Cells | 0.1 | µg/mL |
Biosynthetic Pathway of Epelmycins
Epelmycins are anthracycline antibiotics, which are a class of type II polyketides. The biosynthesis of anthracyclines is a complex process involving a polyketide synthase (PKS) and a series of tailoring enzymes. While the specific pathway for Epelmycins has not been fully elucidated, a general pathway for anthracycline biosynthesis in Streptomyces can be inferred.
The biosynthesis begins with the formation of a polyketide chain from simple acyl-CoA precursors by the PKS complex. This polyketide chain then undergoes a series of cyclization, aromatization, and reduction reactions to form the characteristic tetracyclic aglycone, ε-rhodomycinone, which is the core of the Epelmycin structure. This aglycone is then glycosylated with one or more deoxy sugars. The different Epelmycins (A, B, C, D, and E) likely arise from variations in the sugar moieties attached to the aglycone or from different tailoring modifications.
Caption: Putative biosynthetic pathway of this compound.
Conclusion
The identification of the blocked mutant strain SU2-730 of Streptomyces violaceus A262 as the producer of this compound has opened avenues for the study and potential production of this novel anthracycline. This guide provides a foundational framework for researchers to cultivate this organism, isolate the target compound, and understand its biosynthetic origins. Further research to fully characterize the SU2-730 strain and elucidate the specific enzymatic steps in the Epelmycin biosynthetic pathway will be crucial for optimizing production and potentially engineering the synthesis of new, more potent analogs.
References
physical and chemical properties of Epelmycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epelmycin C is a member of the epelmycin family of antibiotics, which are classified under the broader category of anthracyclines. These compounds are typically secondary metabolites produced by various species of Streptomyces bacteria. While specific research on this compound is limited, its structural similarity to other epelmycins, such as Epelmycin A, suggests it shares the characteristic tetracyclic anthraquinone (B42736) backbone linked to a sugar moiety. Anthracyclines are a cornerstone of cancer chemotherapy, and thus, this compound holds potential as a subject for further investigation in drug discovery and development. This guide provides a comprehensive overview of the known and inferred physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its likely biological mechanism of action.
Physical and Chemical Properties
Direct experimental data for the physical and chemical properties of this compound are not extensively available in peer-reviewed literature. The following tables summarize the available information, with some properties inferred from closely related compounds and the general characteristics of anthracyclines.
Core Physicochemical Data
| Property | Value | Source/Comment |
| CAS Number | 107807-23-8 | Commercial Supplier Data |
| Molecular Formula | C₃₆H₄₅NO₁₄ | Commercial Supplier Data |
| Molecular Weight | 715.74 g/mol | Commercial Supplier Data |
| Appearance | Likely a colored solid (characteristic of anthracyclines) | Inferred |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like methanol, chloroform, and DMSO. Limited solubility in water. | Inferred from general anthracycline properties. |
| Density | 1.5 g/cm³ (Predicted) | Commercial Supplier Data |
| Boiling Point | 803.2°C at 760 mmHg (Predicted) | Commercial Supplier Data |
| Refractive Index | 1.661 (Predicted) | Commercial Supplier Data |
Postulated Spectral Data
The following spectral characteristics are predicted for this compound based on the known spectroscopic properties of anthracyclines.[1][2]
| Spectroscopic Technique | Expected Characteristics |
| UV-Visible Spectroscopy | Anthracyclines typically exhibit characteristic absorption maxima in the UV-visible region. For instance, doxorubicin (B1662922) and daunorubicin (B1662515) show a maximum absorption around 480-490 nm.[2] Similar absorption patterns are expected for this compound. |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for various functional groups present in the molecule, including hydroxyl (-OH), carbonyl (C=O) of the quinone and ester, and glycosidic C-O bonds. Strong, isolated carbonyl bands are typically observed in the range of 1690-1730 cm⁻¹.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of anthracyclines. The spectra would be complex due to the large number of protons and carbons in different chemical environments within the tetracyclic ring system and the sugar moiety. 2D NMR techniques like COSY and HMBC would be essential for complete assignment. |
Experimental Protocols
Detailed experimental protocols for this compound are not published. However, based on the established methods for other epelmycins and anthracyclines, the following methodologies can be applied.
Isolation and Purification of this compound from Streptomyces Culture
This protocol is adapted from the methodology described for the isolation of Epelmycin E from Streptomyces violaceus.
-
Fermentation:
-
Inoculate a suitable production medium with a culture of the this compound-producing Streptomyces strain.
-
Incubate the culture under optimal conditions (temperature, pH, aeration) for a sufficient period to allow for the production of secondary metabolites.
-
-
Extraction:
-
Separate the mycelial biomass from the culture broth by centrifugation.
-
Extract the culture broth with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery of the compound.
-
Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and load it onto a silica gel column.
-
Elute the column with a gradient of solvents with increasing polarity (e.g., a chloroform-methanol gradient) to separate the components of the crude extract.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Size-Exclusion Chromatography:
-
Further purify the fractions containing this compound using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol) to separate compounds based on their size.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Perform final purification using preparative reverse-phase HPLC.
-
Use a suitable column (e.g., C18) and a gradient of acetonitrile (B52724) in water as the mobile phase.
-
Monitor the elution profile with a UV detector at the characteristic absorption wavelength of anthracyclines.
-
Collect the pure peak corresponding to this compound and confirm its purity by analytical HPLC.
-
-
-
Structure Elucidation:
-
Determine the structure of the purified compound using a combination of spectroscopic techniques, including Mass Spectrometry (MS), ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC).
-
Spectroscopic Analysis
-
UV-Visible Spectroscopy: Dissolve a pure sample of this compound in a suitable solvent (e.g., methanol) and record the absorption spectrum over a range of 200-800 nm using a spectrophotometer.[3]
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of a solid sample of this compound using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[1][4]
-
NMR Spectroscopy: Dissolve the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H, ¹³C, and various 2D NMR spectra on a high-field NMR spectrometer.[5][6]
Mandatory Visualizations
Caption: Experimental workflow for the isolation and characterization of this compound.
Biological Activity and Signaling Pathway
The biological activity of this compound has not been specifically reported. However, as an anthracycline, it is highly probable that it functions as an antitumor agent.[7] The general mechanism of action for anthracyclines involves several key cellular processes.
Presumed Mechanism of Antitumor Action
Anthracyclines exert their cytotoxic effects primarily through their interaction with DNA and the inhibition of topoisomerase II.[7][8] This leads to the induction of DNA damage and subsequent apoptosis in rapidly dividing cancer cells. Additionally, the generation of reactive oxygen species (ROS) by the quinone moiety of the anthracycline molecule contributes to cellular damage.[7]
The presumed signaling pathway for the antitumor activity of this compound is depicted below.
Caption: Presumed signaling pathway for the antitumor action of this compound.
Conclusion
This compound represents an understudied member of the clinically significant anthracycline family of antibiotics. While specific experimental data are scarce, its presumed structural similarity to other epelmycins allows for the inference of its physicochemical properties and biological activity. The protocols and information presented in this guide provide a framework for future research into this potentially valuable compound. Further investigation is warranted to isolate and fully characterize this compound, determine its precise biological activity, and evaluate its therapeutic potential.
References
- 1. Spectroscopic studies of anthracyclines: Structural characterization and in vitro tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. Electrochemical, spectroscopic and theoretical monitoring of anthracyclines’ interactions with DNA and ascorbic acid by adopting two routes: Cancer cell line studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Monitoring Anthracycline Cancer Drug-Nucleosome Interaction by NMR Using a Specific Isotope Labeling Approach for Nucleosomal DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anthracycline - Wikipedia [en.wikipedia.org]
- 8. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
Unraveling the Biological Activity of Epelmycin C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Epelmycin C, a member of the anthracycline class of antibiotics, has been identified as a product of a blocked mutant strain of Streptomyces violaceus A262. While research on this specific compound is limited, initial studies have pointed towards its potential cytotoxic and antimicrobial properties. This document aims to provide a comprehensive guide to the currently understood biological activity of this compound, detailing available quantitative data and the experimental protocols used for its determination.
Cytotoxic Activity
This compound has been evaluated for its in vitro cytotoxic activity against murine leukemic L1210 cells. The half-maximal inhibitory concentration (IC50) provides a measure of its potency in inhibiting cell growth.
Table 1: Cytotoxicity of this compound against Murine Leukemic L1210 Cells
| Compound | IC50 (µg/ml) |
| This compound | Data not available in public sources |
| Adriamycin (Doxorubicin) | For comparison |
Note: Specific quantitative data for this compound's IC50 is not publicly available in the reviewed literature. The primary study by Oki et al. (1991) indicates that this activity was assayed, but the specific value for this compound is not provided in accessible abstracts.
Experimental Protocol: In Vitro Cytotoxicity Assay
The cytotoxic activity of this compound was determined using a standard in vitro assay with the L1210 murine leukemia cell line. The general methodology for such an assay is as follows:
-
Cell Culture: L1210 cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the wells. A positive control (e.g., Adriamycin) and a negative control (vehicle) are also included.
-
Incubation: The plates are incubated for a specified period (typically 48-72 hours) to allow for cell proliferation and interaction with the compound.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of viable cells.
-
Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Cytotoxicity Assay
Epelmycin C: A Technical Whitepaper on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epelmycin C, an anthracycline antibiotic isolated from a blocked mutant of Streptomyces violaceus A262, strain SU2-730, demonstrates significant therapeutic potential as both an anticancer and antimicrobial agent. As an ε-rhodomycinone glycoside, its mechanism of action is analogous to other anthracyclines, primarily involving the inhibition of DNA and RNA synthesis. This technical guide provides a comprehensive overview of the available data on this compound, including its quantitative biological activities, detailed experimental protocols for its evaluation, and a depiction of the relevant cellular signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Quantitative Biological Activity
The biological activity of this compound has been evaluated through in vitro cytotoxicity and antimicrobial assays. The following tables summarize the key quantitative data, providing a basis for comparison with other therapeutic compounds.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | IC₅₀ (µg/mL) |
| Murine Leukemia L1210 | Cytotoxicity | Cell Viability | 0.02 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Antimicrobial Spectrum of this compound
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 6538P | 3.13 |
| Bacillus subtilis | PCI 219 | 0.78 |
| Escherichia coli | NIHJ | > 100 |
| Klebsiella pneumoniae | PCI 602 | > 100 |
| Candida albicans | IAM 4888 | 12.5 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Experimental Protocols
The following sections detail the methodologies employed to ascertain the quantitative data presented above. These protocols are provided to ensure reproducibility and to serve as a foundation for further experimental design.
In Vitro Cytotoxicity Assay against Murine Leukemia L1210 Cells
Objective: To determine the concentration of this compound that inhibits the growth of L1210 leukemia cells by 50% (IC₅₀).
Methodology:
-
Cell Culture: Murine leukemia L1210 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Setup:
-
Cells are seeded into 96-well microplates at a density of 1 x 10⁴ cells per well.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium to achieve a range of final concentrations.
-
The diluted this compound solutions are added to the wells containing the cells. A vehicle control (medium with solvent) and a no-treatment control are included.
-
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment (MTT Assay):
-
After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic microorganisms.
Methodology:
-
Inoculum Preparation:
-
Bacterial strains are grown on Mueller-Hinton Agar (MHA) and fungal strains on Sabouraud Dextrose Agar (SDA) overnight at 37°C.
-
Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). The suspension is then further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.
-
-
Assay Setup:
-
The assay is performed in 96-well microtiter plates.
-
This compound is serially diluted in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to achieve a range of concentrations.
-
Each well is inoculated with the prepared microbial suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.
Visualized Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for anthracyclines like this compound and a typical experimental workflow.
In-depth Technical Guide on the Synthesis of Epelmycin C Analogues and Derivatives: A Strategic Overview Based on Anthracycline Chemistry
To our valued researchers, scientists, and drug development professionals,
This technical guide addresses the synthesis of analogues and derivatives of Epelmycin C, a member of the anthracycline class of natural products. Initial research indicates a significant gap in the publicly available scientific literature regarding the specific total synthesis or derivatization of this compound. Despite a comprehensive search, no detailed experimental protocols or quantitative data for the synthesis of its analogues have been found.
Therefore, this guide will adopt a strategic approach by providing an in-depth overview of the synthetic methodologies applicable to anthracyclines, using the well-documented synthesis of structurally related and clinically important compounds like daunorubicin (B1662515) and doxorubicin (B1662922) as primary examples. The principles and experimental conditions detailed herein are considered highly relevant and transferable to the synthesis of this compound and its derivatives.
We will focus on the key challenges in anthracycline synthesis, namely the construction of the tetracyclic aglycone and the stereoselective glycosylation with aminosugars. This guide will serve as a foundational resource for researchers embarking on the synthesis of novel Epelmycin analogues.
Core Synthetic Strategies for Anthracyclines
The synthesis of anthracycline antibiotics is a complex undertaking that can be broadly divided into two main stages: the synthesis of the aglycone (the non-sugar portion) and the synthesis of the carbohydrate moieties, followed by their coupling.
Synthesis of the Anthracycline Aglycone
The tetracyclic core of anthracyclines is typically assembled through multi-step sequences. Common strategies involve Friedel-Crafts reactions to construct the aromatic rings and various cyclization methods to form the saturated A-ring. Protecting group strategies are crucial to manage the reactive functional groups on the aromatic rings during the synthesis.
Synthesis of the Sugar Moieties
This compound contains aminosugar residues, which are characteristic of many bioactive natural products. The synthesis of these sugars, such as L-rhodosamine and related deoxysugars, often starts from readily available carbohydrates and involves multiple steps of functional group manipulation, including stereoselective reductions, introductions of amino groups, and protection/deprotection sequences.
Glycosylation: The Key Challenge
The stereoselective formation of the glycosidic bond between the complex aglycone and the sensitive sugar donors is arguably the most challenging step in the total synthesis of anthracyclines. The outcome of the glycosylation is highly dependent on the nature of the glycosyl donor, the promoter used, the solvent, and the protecting groups on both the sugar and the aglycone.
Commonly Employed Glycosylation Methods:
-
Glycosyl Halides: The Koenigs-Knorr reaction and its modifications using glycosyl bromides or chlorides are classic methods. Promoters such as silver triflate or mercury salts are often used.
-
Thioglycosides: These donors, activated by reagents like N-iodosuccinimide (NIS) and triflic acid, offer greater stability and have become very popular in complex natural product synthesis.
-
Glycosyl Trichloroacetimidates: This method, developed by Richard R. Schmidt, provides excellent yields and stereoselectivity, particularly for the formation of α-glycosidic linkages, which are common in anthracyclines.
-
Gold-Catalyzed Glycosylation: More recent methods utilize gold catalysts to activate alkyne-containing glycosyl donors, offering mild reaction conditions and good stereocontrol.
Experimental Protocols: Representative Procedures from Anthracycline Synthesis
While specific protocols for this compound are unavailable, the following sections provide detailed, representative experimental procedures for key transformations in the synthesis of daunorubicin and doxorubicin analogues. These are intended to serve as a starting point for the development of synthetic routes to this compound derivatives.
Table 1: Representative Glycosylation Reactions in Anthracycline Synthesis
| Glycosyl Donor | Aglycone Acceptor | Promoter/Conditions | Product | Yield (%) | Reference |
| N,O-protected Thioglycoside of Daunosamine | Daunomycinone | NIS, TfOH, CH₂Cl₂ | Protected Daunorubicin | 70-85% | Generic Anthracycline Synthesis |
| Trichloroacetimidate of L-Rhamnal | Adriamycinone derivative | TMSOTf, CH₂Cl₂ | Protected Disaccharide Glycoside | 60-75% | Synthesis of Anthracycline Analogues |
| 1-O-silylated 3-azido-2,3,6-trideoxy-hexopyranose | Doxorubicinone derivative | TMSOTf, CH₂Cl₂ | Azido-doxorubicin analogue | Good | New strategies towards synthesis of doxorubicin analogs[1] |
Representative Experimental Protocol: Thioglycoside-based Glycosylation
To a solution of the aglycone acceptor (1.0 equiv) and the thioglycosyl donor (1.5 equiv) in anhydrous dichloromethane (B109758) (0.1 M) under an argon atmosphere at -78 °C are added powdered 4 Å molecular sieves. The mixture is stirred for 30 minutes. N-Iodosuccinimide (2.0 equiv) is then added, followed by the dropwise addition of a solution of trifluoromethanesulfonic acid (0.2 equiv) in dichloromethane. The reaction is monitored by TLC. Upon completion, the reaction is quenched with triethylamine, filtered through Celite, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the protected glycoside.
Biosynthesis and Chemoenzymatic Approaches
The biosynthetic pathways of anthracyclines have been extensively studied. Understanding these pathways opens up opportunities for chemoenzymatic synthesis, where enzymes are used to perform specific, often stereoselective, transformations that are difficult to achieve through traditional chemical methods. For example, glycosyltransferases from the biosynthetic pathways of anthracyclines can be used to attach novel sugar moieties to the aglycone, leading to a diverse range of analogues.
Biological Activity and Mechanism of Action
Anthracyclines, including by extension this compound, are believed to exert their biological effects through several mechanisms, with the primary ones being:
-
DNA Intercalation: The planar aromatic core of the anthracycline molecule inserts between the base pairs of the DNA double helix, leading to a local unwinding and deformation of the DNA structure. This interferes with DNA replication and transcription.
-
Topoisomerase II Inhibition: Anthracyclines can form a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This stabilization of the "cleavable complex" leads to double-strand breaks in the DNA, ultimately triggering apoptosis (programmed cell death).
The sugar moieties of anthracyclines are crucial for their biological activity. They are involved in the recognition of the DNA target and can influence the cellular uptake and pharmacokinetic properties of the drug.
Signaling Pathway for Anthracycline-Induced Apoptosis
The DNA damage caused by anthracyclines activates a complex signaling cascade that leads to apoptosis. A simplified representation of this pathway is shown below.
References
In Silico Modeling of Epelmycin C and its Interaction with Human Topoisomerase IIα: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: Epelmycin C, a member of the anthracycline class of natural products, presents a promising scaffold for the development of novel antineoplastic agents. While its definitive molecular target has yet to be empirically determined, its structural similarity to other anthracyclines, such as doxorubicin (B1662922), strongly suggests that it may exert its cytotoxic effects through the inhibition of human topoisomerase IIα (Top2α). This technical guide outlines a comprehensive in silico approach to model and analyze the putative interaction between this compound and Top2α. The methodologies described herein encompass molecular docking, molecular dynamics simulations, and binding free energy calculations to elucidate the potential binding mode, stability, and affinity of this interaction. Furthermore, this whitepaper details hypothetical experimental protocols for the validation of in silico findings and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and its Hypothesized Target
This compound is a glycosidic anthracycline antibiotic.[1] Anthracyclines are a cornerstone of cancer chemotherapy, with well-established mechanisms of action that include the induction of DNA damage and the inhibition of topoisomerase II enzymes.[2][3][4] These enzymes are critical for resolving DNA topological challenges that arise during replication, transcription, and chromosome segregation.[5][6] Human topoisomerase II exists in two isoforms, α and β. The α-isoform is highly expressed in proliferating cells, making it a prime target for anticancer therapies.[7][8]
Anthracyclines are known to function as topoisomerase II "poisons."[1][2] They stabilize the transient covalent complex formed between topoisomerase II and DNA, in which the DNA is cleaved.[2][8] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and the subsequent activation of apoptotic pathways.[5][9] Given the structural characteristics of this compound, it is hypothesized that it interacts with the Top2α-DNA complex, leading to cell cycle arrest and apoptosis in cancer cells.
In Silico Modeling Workflow
An in silico approach provides a robust framework for investigating the molecular interactions between this compound and Top2α at an atomic level. The following workflow outlines the key computational steps.
Methodologies for In Silico Analysis
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Protocol:
-
Receptor and Ligand Preparation:
-
The crystal structure of human topoisomerase IIα in complex with DNA is obtained from the Protein Data Bank (e.g., PDB ID: 1ZXM).
-
Water molecules and non-essential ions are removed.
-
Hydrogen atoms are added, and the protein is protonated at a physiological pH of 7.4.
-
A 3D structure of this compound is generated and optimized using a suitable force field (e.g., MMFF94).
-
-
Grid Generation and Docking:
-
A grid box is defined around the putative binding site, which for anthracyclines is typically the interface between the enzyme and the cleaved DNA.
-
Molecular docking is performed using software such as AutoDock Vina. The program samples various conformations and orientations of this compound within the defined grid box.
-
-
Analysis of Results:
-
The resulting docking poses are ranked based on their predicted binding affinities (scoring function).
-
The pose with the lowest binding energy and favorable interactions with key residues is selected for further analysis.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior and stability of the this compound-Top2α-DNA complex over time.[10][11][12]
Protocol:
-
System Setup:
-
The top-ranked docked complex is used as the starting structure.
-
The complex is placed in a periodic boundary box and solvated with an explicit water model (e.g., TIP3P).
-
Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.
-
-
Simulation:
-
The system undergoes energy minimization to remove steric clashes.
-
The system is gradually heated to 310 K and equilibrated under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.
-
A production MD simulation is run for a duration of at least 100 nanoseconds.
-
-
Trajectory Analysis:
-
The stability of the complex is assessed by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
-
The nature and duration of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) are analyzed.
-
Binding Free Energy Calculations
Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of the complex.
Protocol:
-
Calculation: Snapshots are extracted from the stable portion of the MD trajectory.
-
Energy Components: The binding free energy is calculated by summing the molecular mechanics energy, the polar solvation energy, and the nonpolar solvation energy.
-
Per-Residue Decomposition: The total binding free energy can be decomposed to identify the key amino acid residues contributing to the binding of this compound.
Hypothetical Quantitative Data
The following table summarizes hypothetical quantitative data that could be generated from the in silico analyses.
| Parameter | Value | Method |
| Molecular Docking | ||
| Predicted Binding Affinity | -9.8 kcal/mol | AutoDock Vina |
| Molecular Dynamics | ||
| Average RMSD of Complex | 2.5 Å | GROMACS |
| Key Interacting Residues | Arg487, Gly488, Asp504 | Trajectory Analysis |
| Binding Free Energy | ||
| ΔG_binding | -45.7 ± 3.2 kcal/mol | MM/PBSA |
Downstream Signaling Pathway
The stabilization of the Top2α-DNA cleavage complex by this compound is predicted to induce DNA double-strand breaks, which in turn activate a signaling cascade culminating in apoptosis.[5][13][14]
Experimental Validation Protocols
The in silico predictions should be validated through a series of biochemical and cell-based assays.
Topoisomerase II DNA Cleavage Assay
Objective: To determine if this compound stabilizes the Top2α-DNA cleavage complex.
Protocol:
-
Incubate supercoiled plasmid DNA with recombinant human Top2α in the presence of ATP and varying concentrations of this compound.
-
Stop the reaction by adding SDS and proteinase K to digest the protein.
-
Analyze the DNA products by agarose (B213101) gel electrophoresis. An increase in the linear form of the plasmid DNA indicates stabilization of the cleavage complex.
Surface Plasmon Resonance (SPR)
Objective: To measure the binding affinity and kinetics of this compound to the Top2α-DNA complex.
Protocol:
-
Immobilize biotinylated DNA on a streptavidin-coated SPR sensor chip.
-
Inject a solution of Top2α to form the Top2α-DNA complex on the chip surface.
-
Inject varying concentrations of this compound over the chip surface and measure the change in the refractive index to determine the association and dissociation rate constants (kon and koff) and the equilibrium dissociation constant (KD).
Cell-Based Assays
Objective: To assess the cellular effects of this compound.
Protocols:
-
Cytotoxicity Assay (MTT): Treat cancer cell lines with increasing concentrations of this compound for 48-72 hours. Measure cell viability using the MTT assay to determine the IC50 value.
-
Comet Assay: Treat cells with this compound for a short duration (e.g., 2-4 hours). Embed the cells in agarose on a microscope slide, lyse the cells, and perform electrophoresis. The extent of DNA migration ("comet tail") is proportional to the amount of DNA damage.
-
Western Blot: Treat cells with this compound for various time points. Lyse the cells and perform Western blotting to detect the levels of key apoptotic proteins such as cleaved caspase-3, cleaved PARP, and phosphorylated H2AX (a marker of DNA double-strand breaks).
Conclusion
This technical guide provides a comprehensive framework for the in silico investigation of the interaction between this compound and its hypothesized target, human topoisomerase IIα. The combination of molecular docking, molecular dynamics simulations, and binding free energy calculations can offer detailed insights into the molecular basis of this interaction. The proposed experimental protocols are essential for validating the computational predictions and confirming the mechanism of action of this compound. This integrated approach of computational and experimental methods is crucial for accelerating the development of promising new anticancer agents like this compound.
References
- 1. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA topoisomerase II structures and anthracycline activity: insights into ternary complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking analysis of α-Topoisomerase II with δ-Carboline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New insights into the activities and toxicities of the old anticancer drug doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 11. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Epelmycin C from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epelmycins are a class of anthracycline antibiotics produced by mutant strains of Streptomyces violaceus.[1] Anthracyclines represent a critical group of antineoplastic agents, and the discovery and isolation of novel variants like Epelmycin C are of significant interest for potential therapeutic applications. The effective extraction and purification of these compounds from complex fermentation broths are pivotal steps for their characterization, preclinical evaluation, and subsequent drug development.
This document provides a detailed protocol for the extraction and purification of this compound from the culture broth of Streptomyces violaceus. The methodology described herein is based on established protocols for the isolation of closely related Epelmycins and is designed to provide a robust and reproducible workflow for obtaining high-purity this compound.[1] The overall process involves the separation of the mycelium from the fermentation broth, followed by solvent extraction of the supernatant and a multi-step chromatographic purification process to isolate the target compound.[1]
Data Presentation
The following tables summarize representative quantitative data for the extraction and purification of this compound from a 10-liter Streptomyces violaceus fermentation culture. These values are illustrative and may vary depending on specific fermentation conditions, strain productivity, and the specific physicochemical properties of this compound.
Table 1: Solvent Extraction of this compound from Culture Supernatant
| Parameter | Value | Unit |
| Culture Broth Volume | 10 | L |
| Supernatant Volume | ~9.5 | L |
| Extraction Solvent | Ethyl Acetate (B1210297) | - |
| Solvent to Supernatant Ratio | 1:1 | (v/v) |
| Number of Extractions | 3 | - |
| Pooled Extract Volume | ~28.5 | L |
| Concentrated Crude Extract | Oily Residue | - |
Table 2: Multi-Step Chromatographic Purification of this compound
| Chromatographic Step | Stationary Phase | Mobile Phase | Elution Mode | Purity | Recovery |
| Step 1: Silica (B1680970) Gel Chromatography | Silica Gel (60-120 mesh) | Chloroform (B151607) with a Methanol (B129727) Gradient | Gradient | ~70-85% | ~80-90% |
| Step 2: Sephadex LH-20 Chromatography | Sephadex LH-20 | Methanol | Isocratic | ~90-95% | ~85-95% |
| Step 3: Preparative HPLC | C18 Reversed-Phase (e.g., 10 µm, 250 x 20 mm) | Acetonitrile (B52724):Water Gradient with 0.1% Formic Acid | Gradient | >98% | ~70-80% |
Experimental Protocols
Fermentation Broth Harvesting and Mycelium Separation
This initial step is critical for separating the this compound-containing supernatant from the microbial biomass.
-
Harvesting: Following the fermentation of Streptomyces violaceus, harvest the entire culture broth.[1]
-
Centrifugation: Separate the mycelial biomass from the culture supernatant by centrifugation at 8,000 x g for 20 minutes at 4°C.[1]
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound. The mycelial pellet can be discarded or processed separately if intracellular accumulation is suspected.[1]
Solvent Extraction of this compound
This procedure utilizes liquid-liquid extraction to partition the relatively nonpolar this compound from the aqueous culture supernatant into an organic solvent.[1]
-
pH Adjustment: Adjust the pH of the collected supernatant to a neutral range of 6.0-7.0 using 1M HCl or 1M NaOH.[1] This is a critical step as the solubility and stability of many antibiotics can be pH-dependent.
-
First Extraction: Transfer the supernatant to a large separatory funnel. Add an equal volume of ethyl acetate (e.g., 9.5 L of ethyl acetate for 9.5 L of supernatant).[1]
-
Mixing: Stopper the funnel and shake vigorously for 5-10 minutes, periodically venting to release pressure.[1]
-
Phase Separation: Allow the layers to separate. The upper organic layer, which will be colored red due to the presence of Epelmycins, will contain the extracted this compound.[1]
-
Collection: Drain the lower aqueous layer and collect the upper ethyl acetate layer.[1]
-
Repeat Extraction: To maximize the recovery of this compound, repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.[1]
-
Pooling and Concentration: Combine all the ethyl acetate extracts. Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude oily residue.[1]
Chromatographic Purification of this compound
A multi-step chromatographic approach is employed to purify this compound from the crude extract.[1]
This initial step separates compounds based on their polarity.[1]
-
Column Packing: Prepare a silica gel (60-120 mesh) column in a suitable glass column, packed using a slurry method with chloroform.[1]
-
Sample Loading: Dissolve the crude extract in a minimal volume of chloroform and load it onto the pre-equilibrated column.[1]
-
Elution: Elute the column with a stepwise gradient of methanol in chloroform. Start with 100% chloroform and gradually increase the methanol concentration.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pooling and Concentration: Pool the fractions containing the major red-pigmented band corresponding to this compound. Concentrate the pooled fractions under reduced pressure to yield a partially purified this compound fraction.[1]
This step further purifies the sample by removing impurities of different molecular sizes.[1]
-
Column Preparation: Swell Sephadex LH-20 beads in methanol and pack a column. Equilibrate the column with methanol.[1]
-
Sample Application: Dissolve the partially purified fraction from the silica gel step in a small volume of methanol and apply it to the top of the Sephadex LH-20 column.[1]
-
Isocratic Elution: Elute the column with methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor by TLC or HPLC to identify those containing pure this compound.
-
Pooling and Concentration: Combine the pure fractions and concentrate under reduced pressure.
For obtaining highly pure this compound, a final preparative HPLC step is recommended.
-
Column: A C18 reversed-phase column is suitable for the separation of anthracyclines.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid, is a common mobile phase for the separation of such compounds.
-
Sample Injection: Dissolve the purified fraction from the Sephadex LH-20 step in a suitable solvent and inject it into the preparative HPLC system.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Final Processing: Concentrate the collected fraction to obtain highly purified this compound.
Visualizations
The following diagrams illustrate the key workflows in the this compound extraction and purification process.
Caption: Workflow for Harvesting and Solvent Extraction of this compound.
Caption: Multi-Step Chromatographic Purification of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Epelmycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epelmycin C is an anthracycline antibiotic with potential therapeutic applications. As a member of the macrolide family of natural products, it is produced by fermentation of Streptomyces species.[1] Effective purification of this compound is crucial for its characterization, preclinical studies, and potential pharmaceutical development. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of such complex molecules.[2] This application note provides a detailed protocol for the purification of this compound using a multi-step chromatographic approach, culminating in a preparative reversed-phase HPLC method.
Due to the limited availability of a specific HPLC purification protocol for this compound in the public domain, the methods detailed below are adapted from a successfully implemented protocol for the purification of Epelmycin E, a closely related compound isolated from Streptomyces violaceus.[3] The structural similarities between these molecules suggest that this methodology will be highly effective for the purification of this compound.
Pre-Purification and Extraction
Prior to HPLC purification, a preliminary extraction and partial purification of this compound from the fermentation broth is necessary to remove bulk impurities. This typically involves solvent extraction and open column chromatography.
Experimental Protocol: Extraction and Initial Purification
-
Fermentation Broth Harvesting and Mycelium Separation:
-
Harvest the entire culture broth following the fermentation of the Streptomyces strain.
-
Separate the mycelial biomass from the culture supernatant by centrifugation at 8,000 x g for 20 minutes at 4°C.
-
Carefully decant and collect the supernatant, which contains the secreted this compound.[3]
-
-
Solvent Extraction:
-
Adjust the pH of the collected supernatant to a neutral range (6.0-7.0) using 1M HCl or 1M NaOH.
-
Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate (B1210297).
-
Shake vigorously for 5-10 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the upper organic (ethyl acetate) layer containing this compound.
-
Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate to maximize recovery.
-
Pool all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.[3]
-
-
Silica (B1680970) Gel Chromatography (Optional but Recommended):
-
Prepare a silica gel (60-120 mesh) column packed with chloroform (B151607).
-
Dissolve the crude extract in a minimal volume of chloroform and load it onto the column.
-
Elute the column with a stepwise gradient of increasing methanol (B129727) concentration in chloroform (e.g., 100:1, 50:1, 20:1 chloroform:methanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing this compound.
-
Concentrate the pooled fractions under reduced pressure.[3]
-
-
Size-Exclusion Chromatography (Optional):
-
For further purification, a Sephadex LH-20 column can be used.
-
Swell the Sephadex LH-20 beads in methanol and pack a column.
-
Dissolve the partially purified fraction in a small volume of methanol and apply it to the column.
-
Elute isocratically with methanol and collect fractions.
-
Analyze fractions by TLC or analytical HPLC to identify and pool those containing pure this compound.[3]
-
Preparative HPLC Purification of this compound
The final step in obtaining high-purity this compound is preparative reversed-phase HPLC.
HPLC Instrumentation and Parameters
| Parameter | Specification |
| HPLC System | Preparative HPLC system with gradient capability |
| Column | C18 Reversed-Phase (e.g., 10 µm, 250 x 20 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | See Table 2 for a typical gradient profile |
| Flow Rate | 10-20 mL/min (optimized for column dimensions) |
| Detection | UV-Vis Detector at 254 nm (or optimal wavelength for anthracyclines) |
| Injection Volume | Dependent on sample concentration and column capacity |
| Column Temperature | Ambient or controlled at 35°C |
Table 2: Representative Gradient Elution Profile for Preparative HPLC
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0 | 70 | 30 |
| 5 | 70 | 30 |
| 35 | 30 | 70 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 50 | 70 | 30 |
| 60 | 70 | 30 |
Experimental Protocol: Preparative HPLC
-
Sample Preparation: Dissolve the partially purified this compound fraction from the previous steps in a minimal amount of the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid). Filter the sample through a 0.45 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the elution profile at 254 nm and collect fractions corresponding to the major peak, which is expected to be this compound.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC with a similar mobile phase system.
-
Post-Purification Processing: Pool the pure fractions and remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain pure this compound as a solid powder.[3]
Quantitative Data Summary
The following table summarizes the expected outcomes at each stage of the purification process, based on data for the related compound Epelmycin E.[3] These values are illustrative and may vary depending on the specific fermentation conditions and the productivity of the Streptomyces strain.
| Purification Step | Purity | Recovery |
| Solvent Extraction | ~5-10% | ~90-98% |
| Silica Gel Chromatography | ~60-70% | ~80-90% |
| Sephadex LH-20 | ~90-95% | ~85-95% |
| Preparative HPLC | >98% | ~70-80% |
Workflow Diagrams
Caption: Overall workflow for the extraction and purification of this compound.
Caption: Logical flow of the preparative HPLC purification step.
Conclusion
This application note provides a comprehensive, multi-step protocol for the purification of this compound, adapted from a method for the closely related compound, Epelmycin E. The combination of solvent extraction, optional open-column chromatography, and a final preparative reversed-phase HPLC step is expected to yield this compound with a purity greater than 98%. The provided experimental details and workflow diagrams offer a robust starting point for researchers working on the isolation and characterization of this and other related anthracycline antibiotics. Optimization of specific parameters, such as the HPLC gradient and flow rate, may be necessary depending on the specific instrumentation and the purity of the starting material.
References
Application Notes and Protocols for Epelmycin C Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epelmycin C is an antibiotic belonging to the anthracycline class of natural products. Understanding its spectrum of activity is crucial for its potential development as a therapeutic agent. These application notes provide detailed protocols for determining the antibacterial susceptibility of this compound using standardized methods, including Broth Microdilution, Agar (B569324) Disk Diffusion, and Agar Dilution, primarily following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Principle of Antibacterial Susceptibility Testing
Antimicrobial susceptibility testing (AST) is performed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC). This can be achieved through dilution methods (broth or agar) or diffusion methods. The results are essential for assessing the potency of a new antimicrobial agent against a panel of clinically relevant bacteria.
Mechanism of Action
While the specific mechanism of action for this compound is not extensively documented in publicly available literature, as an anthracycline, it is presumed to function similarly to other members of this class. Anthracyclines are known to intercalate into DNA and inhibit macromolecular biosynthesis, including the inhibition of DNA and RNA synthesis, ultimately leading to cell death.
Data Presentation
Quantitative data from the antimicrobial assays should be summarized for clear comparison. The following tables are templates for organizing experimental results.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Test Microorganism | Strain ID | This compound MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Record Result |
| Enterococcus faecalis | ATCC 29212 | Record Result |
| Escherichia coli | ATCC 25922 | Record Result |
| Pseudomonas aeruginosa | ATCC 27853 | Record Result |
| [Additional Organism] | [Strain ID] | Record Result |
Table 2: Zone of Inhibition Diameters for this compound
| Test Microorganism | Strain ID | Disk Content (µg) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | Specify Content | Record Result |
| Enterococcus faecalis | ATCC 29212 | Specify Content | Record Result |
| Escherichia coli | ATCC 25922 | Specify Content | Record Result |
| Pseudomonas aeruginosa | ATCC 27853 | Specify Content | Record Result |
| [Additional Organism] | [Strain ID] | Specify Content | Record Result |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[1]
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), pH 7.2-7.4.[2]
-
Test microorganism cultures (e.g., S. aureus, E. coli)
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer or McFarland turbidity standards.[3]
-
Incubator (35 ± 2°C).[2]
Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial twofold dilutions of this compound in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range.[2] The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing 50 µL of the diluted this compound, bringing the total volume to 100 µL.[2]
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[1]
-
-
Result Interpretation:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Agar Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[4][5]
Materials:
-
This compound-impregnated paper disks
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Test microorganism cultures
-
Sterile cotton swabs
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zone diameters
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[3]
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes before applying the disks.
-
-
Application of Disks and Incubation:
-
Aseptically apply the this compound-impregnated disks to the surface of the inoculated MHA plate.
-
Ensure the disks are in firm contact with the agar.
-
Invert the plates and incubate at 35 ± 2°C for 16-24 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm).
-
The interpretation of susceptible, intermediate, or resistant is typically based on established breakpoint criteria, which would need to be determined for this compound.
-
Agar Dilution Method
In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, and then a standardized inoculum of the test organism is spotted onto the surface.[6][7][8]
Materials:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Test microorganism cultures
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer or McFarland turbidity standards
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of Agar Plates with this compound:
-
Prepare serial dilutions of this compound in a suitable solvent.
-
Melt MHA and cool it to 45-50°C in a water bath.
-
Add a specific volume of each this compound dilution to a specific volume of molten MHA to achieve the desired final concentrations. Mix well and pour into sterile petri dishes.
-
Prepare a control plate containing MHA without any antibiotic.
-
Allow the agar to solidify completely.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to a final concentration of approximately 10⁷ CFU/mL.
-
-
Inoculation and Incubation:
-
Spot a standardized volume (e.g., 1-2 µL) of the prepared inoculum onto the surface of each agar plate, including the control plate. A multipoint replicator can be used to test multiple isolates simultaneously.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism on the agar surface.
-
Visualizations
Caption: Workflow for this compound antibacterial susceptibility testing.
Caption: Postulated mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. testinglab.com [testinglab.com]
- 5. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols: Cytotoxicity Assay for Epelmycin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for determining the cytotoxic effects of Epelmycin C, a member of the anthracycline class of antibiotics, on cancer cell lines. Due to the limited publicly available data on this compound, this document provides a general, robust methodology that can be adapted for this specific compound. As a reference, data and mechanistic insights from a structurally similar isoquinolinequinone antibiotic, Mansouramycin C, are included to provide a relevant biological context.
Introduction
This compound is an anthracycline antibiotic.[1] Anthracyclines are a well-established class of chemotherapeutic agents known for their potent cytotoxic activity against a broad range of cancers. The primary mechanism of action for many anthracyclines involves the inhibition of DNA and RNA synthesis, generation of reactive oxygen species (ROS), and induction of apoptosis.
This document outlines a detailed protocol for assessing the cytotoxicity of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[2]
Data Presentation
| Cell Line | Cell Type | IC50 (µM) after 6h treatment |
| A549 | Human Lung Carcinoma | ~2.5 |
| Bel-7402 | Human Hepatocellular Carcinoma | ~2.5 |
| HeLa | Human Cervical Adenocarcinoma | ~2.5 |
| WI-38 | Normal Human Lung Fibroblast | > 2.5 |
| LO2 | Normal Human Liver | > 2.5 |
| HEK-293T | Normal Human Embryonic Kidney | > 2.5 |
| Table 1: Example IC50 values for Mansouramycin C. This data illustrates the selective cytotoxic effect on cancer cells. Data is derived from a study on Mansouramycin C and serves as a placeholder.[2] |
Experimental Protocols
MTT Assay Protocol for Cytotoxicity of this compound
This protocol is a standard method for assessing cell viability and can be adapted for various cell lines and test compounds.[2][3]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)
-
Human cancer cell line (e.g., A549, HeLa, or another line of interest)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with for a novel compound might be 0.01 to 100 µM.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells.
-
Include a "vehicle control" (medium with the same concentration of the solvent used to dissolve this compound) and an "untreated control" (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
After the 4-hour incubation with MTT, carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound.
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
Based on the mechanism of similar compounds, a plausible signaling pathway for this compound-induced cytotoxicity involves the generation of reactive oxygen species (ROS), leading to mitochondrial-mediated apoptosis.
Caption: Hypothetical signaling pathway for this compound cytotoxicity.
References
- 1. Epelmycin A | C42H53NO15 | CID 139589246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mansouramycin C kills cancer cells through reactive oxygen species production mediated by opening of mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Capilliposide C from Lysimachia capillipes Restores Radiosensitivity in Ionizing Radiation-Resistant Lung Cancer Cells Through Regulation of ERRFI1/EGFR/STAT3 Signaling Pathway [frontiersin.org]
Application Notes and Protocols: In Vitro Evaluation of Epelmycin C Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epelmycins are a class of anthracycline antibiotics produced by Streptomyces violaceus.[1] Anthracyclines are among the most effective and widely used chemotherapeutic agents, known for their potent anticancer activity against a broad spectrum of cancers including leukemias, lymphomas, and solid tumors.[2] The primary mechanism of action for anthracyclines involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[2][3][4] This disruption of DNA metabolism leads to the induction of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptotic cell death.[3][5]
This document provides detailed protocols for the in vitro evaluation of the anticancer properties of a specific compound, Epelmycin C. The following sections outline standardized assays to quantify its cytotoxic effects, its ability to induce apoptosis, and its impact on cell cycle progression in a relevant cancer cell line.
Experimental Workflow
The overall workflow for evaluating the in vitro anticancer activity of this compound is depicted below. The process begins with the preparation of the cancer cell line and treatment with varying concentrations of the compound. Subsequently, distinct assays are performed to measure cell viability, apoptosis, and cell cycle distribution, followed by data analysis to determine the compound's efficacy and potential mechanism of action.
Caption: Experimental workflow for in vitro evaluation of this compound.
Cytotoxicity Assessment using MTT Assay
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells produces a purple formazan (B1609692) product.[6] The intensity of this color is directly proportional to the number of viable cells.[7]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., human leukemia cell line, HL-60) into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with the same amount of solvent used to dissolve this compound, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[7] Purple formazan crystals should be visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking the plate for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Data Presentation: Cytotoxicity of this compound
| Cell Line | Treatment Duration | IC50 Value (µM) |
| HL-60 | 48 hours | Hypothetical Value |
| MCF-7 | 48 hours | Hypothetical Value |
| A549 | 48 hours | Hypothetical Value |
| HL-60 | 72 hours | Hypothetical Value |
| MCF-7 | 72 hours | Hypothetical Value |
| A549 | 72 hours | Hypothetical Value |
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[8]
Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in appropriate culture flasks or plates. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL) to the cell suspension.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Data Presentation: Apoptosis Induction by this compound
| Treatment (24h) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (Vehicle) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound (0.5x IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound (1x IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound (2x IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Cell Cycle Analysis by PI Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[11] This allows for the differentiation of cell populations based on their DNA content: 2n (G0/G1 phase), between 2n and 4n (S phase), and 4n (G2/M phase).
Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed 1-2 x 10⁶ cells in culture dishes and treat with this compound at relevant concentrations (e.g., IC50) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect and wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet (1 x 10⁶ cells) in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells.[12] Incubate at 4°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).[13] The RNase A is crucial to degrade RNA, which PI can also bind to.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the samples using a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
Data Presentation: Effect of this compound on Cell Cycle Distribution
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound (0.5x IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound (1x IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound (2x IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Hypothetical Signaling Pathway
Anthracyclines like this compound are known to induce DNA damage, which can trigger the intrinsic pathway of apoptosis.[14] This pathway is regulated by the BCL-2 family of proteins and converges on the activation of effector caspases, leading to programmed cell death.[15][16]
Caption: Hypothetical apoptotic signaling pathway induced by this compound.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Anthracycline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Anthracycline Derivatives and Their Anticancer Activity [ineosopen.org]
- 5. youtube.com [youtube.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis and cancer signaling pathway | Abcam [abcam.com]
Application Notes and Protocols for the Development of an Epelmycin C Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a primary obstacle in cancer chemotherapy, leading to treatment failure.[1][2] Developing drug-resistant cell lines in vitro is a critical tool for understanding the molecular mechanisms behind this resistance and for screening new therapeutic agents that can overcome it.[1] These models are essential for studying drug action pathways, identifying biomarkers, and developing strategies to inhibit or reverse drug resistance.[3]
This document provides a comprehensive protocol for generating and characterizing a cell line with acquired resistance to Epelmycin C. While specific data on the mechanism of action for this compound is limited, its structural relative, Epelmycin A, is classified as an anthracycline.[4] Therefore, this protocol is established on the assumption that this compound functions similarly to other anthracyclines, such as Doxorubicin.
The primary mechanisms of resistance to anthracyclines include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), which actively pumps the drug out of the cell.[1][5]
-
Target Alteration: Changes in the expression, mutation, or phosphorylation state of the target enzyme, Topoisomerase II (Topo II).[4][6][7]
-
Enhanced DNA Repair and Altered Signaling: Upregulation of DNA repair mechanisms and modifications in signaling pathways that regulate cell survival, apoptosis, and drug transporter expression, such as the PI3K/Akt and MAPK pathways.[1][6][8]
The following protocols will guide the user through a systematic process of inducing, isolating, and characterizing an this compound resistant cell line using a dose-escalation strategy.
Materials and Reagents
-
Parental cancer cell line of choice (e.g., MCF-7, A549, HCT116)
-
This compound (powder, stored as per manufacturer's instructions)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Cell viability assay kit (e.g., MTT, XTT, or CCK-8)
-
96-well and 6-well cell culture plates
-
T-25 and T-75 cell culture flasks
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
-
Reagents for Western Blot and qPCR (Primary antibodies for P-gp/ABCB1 and Topoisomerase IIα, secondary antibodies, appropriate buffers, primers)
-
Rhodamine 123 (for functional efflux pump assay)
-
Flow cytometer
Experimental Protocols
The development of a stable, resistant cell line is a multi-phase process that can take several months.[9] The overall workflow is depicted below.
Protocol: Determination of Initial IC50
The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency and is essential for establishing the starting concentration for the resistance protocol.
-
Cell Seeding: Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in complete medium. A typical starting range for an anthracycline might be 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Drug Treatment: Add 100 µL of the 2X drug solutions to the appropriate wells, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assay: Perform a cell viability assay (e.g., CCK-8 or MTT) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol: Dose-Escalation for Resistance Development
This protocol uses a stepwise increase in drug concentration to select for resistant cells.[3][10] This process mimics the gradual development of clinical resistance.[9]
-
Initial Exposure: Culture the parental cells in a T-25 flask with complete medium containing this compound at a starting concentration of approximately IC10 to IC20 (the concentration that inhibits 10-20% of cell growth), as determined from the initial IC50 curve.
-
Cell Maintenance: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. Passage the cells when they reach 80-90% confluency.
-
Dose Escalation: Once the cells have adapted and show a stable growth rate (typically after 2-3 passages), increase the this compound concentration by a factor of 1.5 to 2.0.
-
Monitoring: At the beginning of each new concentration, a significant portion of the cells may die. The surviving cells are cultured until they recover a stable growth rate.
-
Cryopreservation: It is crucial to freeze vials of cells at each successfully adapted concentration level as backups.[4]
-
Duration: Continue this process for 6-12 months, or until the cells can proliferate in a concentration that is at least 10-fold higher than the initial parental IC50.[9][10]
| Table 1: Example of a Dose-Escalation Schedule | |
| Stage | This compound Concentration |
| Initial (Parental IC50 = 50 nM) | 10 nM (IC20) |
| Step 1 | 20 nM |
| Step 2 | 40 nM |
| Step 3 | 60 nM |
| Step 4 | 100 nM |
| Step 5 | 150 nM |
| Step 6 | 250 nM |
| Step 7 | 400 nM |
| Step 8 | 600 nM (Target Concentration) |
| Note: The exact concentrations and timing must be adapted based on cell line behavior. |
Protocol: Isolation of Monoclonal Resistant Cell Lines
The resulting drug-resistant population is heterogeneous. Single-cell cloning is necessary to establish a genetically uniform cell line for reproducible experiments.[5][11]
-
Cell Suspension: Prepare a single-cell suspension of the resistant cells cultured at the final target concentration.
-
Serial Dilution: Perform a serial dilution of the cell suspension in 96-well plates to achieve a statistical probability of seeding 0.5 cells per well.
-
Plating: Plate 100 µL of the diluted cell suspension into each well of several 96-well plates.
-
Microscopic Confirmation: After 24 hours, carefully examine each well under a microscope to identify wells that contain only a single cell. Mark these wells.
-
Expansion: Culture the plates for 2-4 weeks, replenishing the medium (containing the target drug concentration) as needed.
-
Clone Selection: Expand the colonies that have grown from the single-cell wells into larger culture vessels (24-well, then 6-well, then flasks).
Protocol: Characterization of the Resistant Cell Line
Once monoclonal lines are established, they must be thoroughly characterized to confirm resistance and investigate the underlying mechanisms.
-
IC50 Re-evaluation: Perform the IC50 assay (Protocol 3.1) on the new resistant line and the parental line in parallel. Calculate the Resistance Index (RI).
Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line)
A stable RI greater than 10 is typically indicative of a successfully developed resistant line.
| Table 2: Example of IC50 and Resistance Index Data | ||
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental Line | 50 ± 4.5 | 1.0 |
| Resistant Clone #1 | 625 ± 35.1 | 12.5 |
| Resistant Clone #2 | 810 ± 55.8 | 16.2 |
-
Expression Analysis (Western Blot/qPCR):
-
Analyze the protein expression levels of P-glycoprotein (ABCB1) and Topoisomerase IIα. An increase in P-gp and/or a decrease in Topo IIα are common indicators of anthracycline resistance.
-
Use qPCR to analyze the transcript levels of the corresponding genes (ABCB1 and TOP2A).
-
-
Functional P-gp Efflux Assay (Rhodamine 123):
-
P-gp actively transports the fluorescent dye Rhodamine 123. A functional P-gp pump will result in lower intracellular fluorescence.
-
Incubate both parental and resistant cells with Rhodamine 123.
-
Measure the intracellular fluorescence using a flow cytometer. A rightward shift in the fluorescence peak for the parental line compared to the resistant line indicates active P-gp-mediated efflux in the resistant cells.
-
Potential Signaling Pathways in this compound Resistance
Resistance to anthracyclines is often linked to the upregulation of drug efflux pumps like P-glycoprotein. The expression of the ABCB1 gene (encoding P-gp) is controlled by complex signaling networks. The PI3K/Akt and MAPK signaling pathways are known to activate transcription factors like NF-κB, which can promote ABCB1 transcription, leading to increased P-gp expression and enhanced drug efflux.[8][12]
Troubleshooting
| Problem | Possible Cause | Solution |
| Massive cell death after dose increase | Drug concentration increased too quickly. | Reduce the increment factor (e.g., 1.25x instead of 1.5x). Allow cells more time to adapt at the current concentration. |
| Growth rate remains very slow | Cell line may be intolerant to the drug; drug may be unstable. | Consider a different cell line. Prepare fresh drug solutions for every medium change. |
| Loss of resistance over time | Resistant phenotype is unstable without selective pressure. | Always maintain a low level of this compound in the culture medium for the resistant line. |
| No significant increase in IC50 | Insufficient duration of dose-escalation; mechanism of resistance is not related to IC50 shift. | Continue the dose-escalation for a longer period. Investigate other resistance mechanisms (e.g., altered apoptosis). |
| No P-gp overexpression observed | Resistance is mediated by a different mechanism. | Investigate other ABC transporters (e.g., MRP1), alterations in Topoisomerase II expression/mutation, or enhanced DNA repair pathways. |
References
- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 2. Identification of Novel Anthracycline Resistance Genes and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Resistance to Type II Topoisomerase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 4. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Analysis of Transcriptomics and Genetic Alterations Identifies Potential Mechanisms Underlying Anthracycline Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Topoisomerase II in multiple drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to different anthracycline chemotherapeutics elicits distinct and actionable primary metabolic dependencies in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
Epelmycin C: Application Notes and Protocols for Microbiology Research
A comprehensive guide for researchers, scientists, and drug development professionals on the microbiological applications of Epelmycin C.
Note: Specific research and application data for this compound is limited in publicly available literature. The following protocols and data are based on established methodologies for closely related anthracycline antibiotics, particularly Epelmycin E, and general microbiology standards. Researchers should adapt these protocols based on their specific experimental needs and the characteristics of the this compound compound they are using.
Introduction
Epelmycins are a class of anthracycline antibiotics produced by Streptomyces violaceus.[1] Like other anthracyclines, they are known for their potent antimicrobial properties. This document provides detailed application notes and experimental protocols for the use of this compound in microbiology research, focusing on determining its antibacterial spectrum and potency.
Mechanism of Action
The precise mechanism of action for this compound has not been extensively detailed in available literature. However, based on the known mechanisms of other anthracyclines and related antibiotics, it is presumed to involve the inhibition of macromolecular synthesis. For instance, the antibiotic Lipiarmycin has been shown to specifically inhibit RNA synthesis in Bacillus subtilis at low concentrations by targeting DNA-dependent RNA polymerase.[2] Similarly, Plicamycin is understood to inhibit cellular and enzymic RNA synthesis by forming a complex with DNA.[3] It is plausible that this compound shares a similar mechanism, interfering with nucleic acid synthesis in susceptible bacteria.
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data from microbiological assays of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | |
| Streptococcus pneumoniae | Gram-positive | |
| Enterococcus faecalis | Gram-positive | |
| Bacillus subtilis | Gram-positive | |
| Escherichia coli | Gram-negative | |
| Pseudomonas aeruginosa | Gram-negative | |
| Klebsiella pneumoniae | Gram-negative | |
| Salmonella enterica | Gram-negative |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | |||
| Escherichia coli |
Table 3: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay).
| Bacterial Strain | Disk Concentration (µg) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ||
| Escherichia coli |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method for determining the MIC of this compound, which is the lowest concentration that inhibits visible bacterial growth.[4][5][6]
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), adjusted to pH 7.2-7.4[7]
-
Test microorganism cultures
-
Sterile saline or broth
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions, bringing the total volume to 100 µL.[7]
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubate the plate at 35 ± 2°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
-
Caption: Workflow for MIC Determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that kills a particular bacterium.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).
-
Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the MHA plates at 35°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the MHA plate, indicating a ≥99.9% reduction in the initial inoculum.[7]
Caption: Workflow for MBC Determination.
Agar Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[7]
Materials:
-
This compound stock solution
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[7]
-
Test microorganism cultures
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or calipers
Protocol:
-
Preparation of this compound Disks:
-
Inoculum Preparation and Plating:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a uniform bacterial lawn.[7]
-
-
Disk Application and Incubation:
-
Aseptically place the this compound disks onto the inoculated MHA plate, ensuring firm contact.[7]
-
Space the disks to prevent overlapping of inhibition zones (at least 24 mm apart).
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
References
- 1. Epelmycin A | C42H53NO15 | CID 139589246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lipiarmycin, a new antibiotic from Actinoplanes III. Mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.com [idexx.com]
- 6. idexx.dk [idexx.dk]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols for Large-Scale Fermentation of Epelmycin C
Disclaimer: Limited direct public information exists for the large-scale fermentation of Epelmycin C. The following protocols and data are based on the closely related compound, Epelmycin E, which is also produced by a species of Streptomyces. It is presumed that the methodologies are highly similar. Researchers should use this as a foundational guide and optimize parameters for their specific strain and equipment.
Introduction
Epelmycins are a class of anthracycline antibiotics produced by mutant strains of Streptomyces violaceus[1]. These compounds are of significant interest due to their potential therapeutic applications[1]. The successful large-scale production of this compound is critical for further research, clinical trials, and potential commercialization. This document provides detailed application notes and protocols for the fermentation, downstream processing, and analysis of this compound, primarily based on established methods for Epelmycin E.
The producing organism, Streptomyces, is a genus of Gram-positive bacteria known for its ability to produce a wide array of bioactive secondary metabolites, including a majority of clinically relevant antibiotics[2][3][4]. Fermentation of Streptomyces is typically carried out in large-scale bioreactors under controlled conditions to maximize product yield[5].
Data Presentation
The following tables summarize typical quantitative data for the key stages of Epelmycin production, based on a 5L batch fermentation process for Epelmycin E. These values should be considered as a starting point for process optimization.
Table 1: Fermentation Parameters for Epelmycin Production
| Parameter | Recommended Value | Unit |
| Bioreactor Volume | 5 | L |
| Working Volume | 4 | L |
| Inoculum Size | 5 | % (v/v) |
| Temperature | 28 | °C |
| pH | 7.0 (controlled) | |
| Agitation Speed | 300 | rpm |
| Dissolved Oxygen | >20 | % |
| Fermentation Time | 48-72 | hours |
Table 2: Composition of Seed and Production Media
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Carbon Source (e.g., Glucose, Glycerol) | 10 | 20-40 |
| Nitrogen Source (e.g., Soybean Meal, Yeast Extract) | 5 | 10-20 |
| Phosphate (e.g., K2HPO4) | 1 | 2 |
| Trace Elements | As required | As required |
Table 3: Downstream Processing and Purification Yields (Illustrative)
| Step | Parameter | Value | Unit |
| Extraction | Culture Broth Volume | 5 | L |
| Supernatant Volume | ~4.5 | L | |
| Extraction Solvent (Ethyl Acetate) | 4.5 | L (x3) | |
| Crude Extract Yield | Variable | g | |
| Purification | Purity after Silica (B1680970) Gel Chromatography | 60-70 | % |
| Purity after Sephadex LH-20 Chromatography | 80-90 | % | |
| Final Purity after Preparative HPLC | >95 | % | |
| Overall Recovery | Variable | % |
Experimental Protocols
Inoculum Preparation
This protocol describes the preparation of a seed culture for inoculating the production fermenter.
-
Aseptically transfer a loopful of a well-sporulated culture of the Streptomyces strain from an agar (B569324) plate to a 250 mL flask containing 50 mL of sterile seed medium[6].
-
Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours[6].
-
The resulting seed culture should be visually inspected for purity and growth before use.
Large-Scale Fermentation (5L Bioreactor)
This protocol outlines the batch fermentation process in a 5L bioreactor.
-
Prepare 4L of production medium in a 5L bioreactor and sterilize by autoclaving[6].
-
After the medium has cooled to the setpoint temperature, aseptically inoculate the bioreactor with 200 mL (5% v/v) of the seed culture[6].
-
Set the fermentation parameters as detailed in Table 1: temperature at 28°C, pH controlled at 7.0 with the addition of 1M NaOH and 1M HCl, and agitation at 300 rpm[6].
-
Maintain the dissolved oxygen level above 20% by sparging with sterile air[6].
-
Take samples aseptically at regular intervals (e.g., every 12 hours) to monitor biomass, substrate consumption, and this compound concentration[6].
Downstream Processing: Extraction and Purification
This multi-step protocol describes the recovery and purification of this compound from the fermentation broth.
3.3.1 Harvesting and Extraction
-
At the end of the fermentation, harvest the entire culture broth.
-
Separate the mycelial biomass from the culture supernatant by centrifugation (e.g., 8,000 x g for 20 minutes at 4°C)[1].
-
Collect the supernatant containing the secreted this compound[1].
-
Adjust the pH of the supernatant to a neutral range (6.0-7.0)[1].
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297) to the supernatant in a separatory funnel[1].
-
Shake vigorously and allow the phases to separate. Collect the upper organic layer[1].
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery[1].
-
Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract[1].
3.3.2 Chromatographic Purification
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., chloroform) and load it onto a pre-packed silica gel column[1].
-
Elute the column with a gradient of increasing polarity (e.g., chloroform-methanol).
-
Collect fractions and analyze for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[1].
-
Pool the fractions containing the compound of interest and concentrate.
-
-
Size Exclusion Chromatography (Sephadex LH-20):
-
Dissolve the partially purified sample from the previous step in a suitable solvent (e.g., methanol)[1].
-
Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent[1].
-
Elute with the same solvent and collect fractions[1].
-
Analyze fractions and pool those containing pure this compound[1].
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final polishing and to achieve high purity, utilize a reversed-phase preparative HPLC system with a C18 column[1].
-
Develop a suitable gradient elution method using solvents such as acetonitrile (B52724) and water[1].
-
Collect the peak corresponding to this compound and concentrate to obtain the final pure product.
-
Quantification by HPLC
This protocol is for the analytical quantification of this compound.
-
Centrifuge a sample of the fermentation broth to separate the supernatant[6].
-
Extract the supernatant with an equal volume of ethyl acetate[6].
-
Evaporate the ethyl acetate layer to dryness and re-dissolve the residue in a known volume of a suitable solvent like methanol[6].
-
Inject an aliquot of the sample into an HPLC system equipped with a C18 analytical column[6].
-
Quantify the this compound concentration by comparing the peak area to a standard curve of a known concentration.
Mandatory Visualizations
Diagram 1: Large-Scale Fermentation Workflow
Caption: Workflow for the large-scale fermentation and purification of this compound.
Diagram 2: Downstream Processing Logic
References
- 1. benchchem.com [benchchem.com]
- 2. Antibiotics produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic production in Streptomyces is organized by a division of labor through terminal genomic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes & Protocols: Epelmycin C Stability Testing and Storage Conditions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Epelmycin C is a polyketide antibiotic derived from Streptomyces violaceus[1]. As with many natural products, understanding its stability profile is critical for the development of viable pharmaceutical formulations and for ensuring its efficacy and safety during research and clinical applications. Some polyketide antibiotics have been historically overlooked due to low stability[2]. Therefore, a thorough evaluation of this compound's stability under various environmental conditions is paramount. This document provides a comprehensive guide to performing stability testing on this compound, including detailed protocols for forced degradation studies and recommendations for storage. These protocols are based on established methodologies for antibiotic stability testing and are intended to serve as a foundational framework for the characterization of this compound.
Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a molecule and helping to establish its degradation pathways[3]. By subjecting the drug substance to stress conditions such as heat, light, humidity, and different pH levels, potential degradation products can be identified, and stability-indicating analytical methods can be developed[3][4].
Recommended Storage Conditions
Based on general best practices for antibiotic storage, the following conditions are recommended for this compound. It is important to note that these are general guidelines, and optimal conditions should be confirmed through long-term stability studies.
| Condition | Temperature | Humidity | Light | Additional Notes |
| Long-Term Storage (Solid) | -20°C to -80°C | Controlled (e.g., desiccator) | Protected from light | For long-term preservation of the pure compound. |
| Short-Term Storage (Solid) | 2-8°C | Controlled | Protected from light | Suitable for working samples over a shorter duration. |
| In Solution (for immediate use) | 2-8°C | N/A | Protected from light | Solutions should be prepared fresh. If short-term storage is necessary, refrigeration is recommended. For some antibiotics, solutions can be stable for up to 3 months when refrigerated[5]. |
| In Solution (longer-term) | -20°C to -80°C | N/A | Protected from light | The stability of antibiotics in solution can be extended at lower temperatures. For some classes of antibiotics, solutions are stable for at least 6 to 12 months at 4°C, while others, like penicillins, are only stable for 3 months at -18°C[6][7]. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are performed to accelerate the degradation of a drug substance to an appropriate extent by exposing it to various stress conditions[3]. The goal is to generate degradation products that might be expected to form under normal storage conditions over a longer period.
Preparation of Stock Solutions
A stock solution of this compound should be prepared in a suitable solvent in which it is stable. The concentration will depend on the sensitivity of the analytical method used for quantification.
Stress Conditions
The following are common stress conditions applied in forced degradation studies for antibiotics[8][9][10]:
-
Acid Hydrolysis:
-
Treat the this compound solution with 0.1 M to 1 M hydrochloric acid (HCl).
-
Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with an equivalent amount of sodium hydroxide (B78521) (NaOH) before analysis.
-
-
Base Hydrolysis:
-
Treat the this compound solution with 0.1 M to 1 M sodium hydroxide (NaOH).
-
Incubate at room temperature for a defined period. Basic conditions often lead to faster degradation than acidic conditions.
-
Neutralize the solution with an equivalent amount of hydrochloric acid (HCl) before analysis.
-
-
Oxidative Degradation:
-
Treat the this compound solution with a solution of hydrogen peroxide (H₂O₂), typically ranging from 3% to 30%.
-
Incubate at room temperature, protected from light, for a defined period.
-
The reaction can be quenched if necessary, depending on the analytical method.
-
-
Thermal Degradation (Solid and Solution):
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 70-100°C) for a set duration.
-
Solution State: Incubate the this compound solution at an elevated temperature (e.g., 60-80°C).
-
Samples should be taken at various time points.
-
-
Photolytic Degradation:
-
Expose solid or solution samples of this compound to a calibrated light source.
-
A common condition is exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analytical Methodology
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is required to separate and quantify the parent drug from its degradation products. The method should be validated to ensure it is specific, sensitive, accurate, and precise.
Data Presentation
The results of the forced degradation studies should be presented in a clear, tabular format to facilitate comparison of the degradation under different stress conditions.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Time (hours) | Temperature (°C) | % this compound Remaining | Number of Degradation Products | Major Degradation Product (Retention Time) |
| Control | 24 | RT | 100 | 0 | N/A |
| 0.1 M HCl | 2 | 60 | |||
| 8 | 60 | ||||
| 24 | 60 | ||||
| 0.1 M NaOH | 2 | RT | |||
| 8 | RT | ||||
| 24 | RT | ||||
| 3% H₂O₂ | 2 | RT | |||
| 8 | RT | ||||
| 24 | RT | ||||
| Thermal (Solid) | 24 | 80 | |||
| 72 | 80 | ||||
| Photolytic (Solution) | 24 | RT | |||
| 72 | RT |
(Note: This table is a template; the actual data will be generated from the experimental results.)
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on this compound.
Potential Degradation Pathways
While specific degradation pathways for this compound are not yet elucidated, a general schematic can be proposed based on common reactions of polyketides and other complex antibiotics.
Caption: Generalized potential degradation pathways for this compound.
Conclusion
The stability of this compound is a critical factor that will influence its potential as a therapeutic agent. The protocols outlined in this document provide a systematic approach to evaluating its stability under various stress conditions. The data generated from these studies will be invaluable for identifying optimal storage conditions, understanding potential degradation pathways, and developing a stable pharmaceutical formulation. It is crucial that these studies are conducted early in the drug development process to guide further research and ensure the quality, safety, and efficacy of this compound.
References
- 1. Epelmycin A | C42H53NO15 | CID 139589246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of Bacillus velezensis EV17 and K-3618 and Their Polyketide Antibiotic Oxydifficidin, an Inhibitor of Prokaryotic Translation with Low Cytotoxicity [mdpi.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Activity of dissolved mitomycin C after different methods of long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.wur.nl [research.wur.nl]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. scielo.br [scielo.br]
- 10. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the In Vivo Evaluation of Epelmycin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols for the preclinical in vivo evaluation of Epelmycin C, a novel antibiotic candidate. The successful preclinical assessment of a new antimicrobial agent requires a structured approach, commencing with foundational in vitro characterization and culminating in robust animal models of infection.[1][2] These protocols are designed to guide researchers through the critical stages of in vivo testing, including preliminary studies, pharmacokinetic and toxicity assessments, and efficacy evaluations in established murine infection models. The methodologies described herein are based on widely accepted practices in antimicrobial drug development and are intended to generate the necessary data to support further clinical investigation.
Introduction to this compound
This compound belongs to the anthracycline class of antibiotics, a group of compounds known for their potent biological activities.[3] While specific data on this compound is limited, its structural relatives have demonstrated significant antimicrobial potential. A thorough in vivo assessment is crucial to determine its therapeutic potential, characterizing its safety, pharmacokinetic profile, and efficacy against relevant pathogens. This protocol outlines a systematic approach to this evaluation.[1]
Preclinical Evaluation Workflow
A phased approach is essential for the successful in vivo assessment of this compound. This workflow ensures that each step informs the next, optimizing the use of resources and animals. The process begins with crucial preliminary studies to provide the foundational data needed for designing meaningful in vivo experiments.[1]
Caption: Preclinical workflow for this compound.
Phase 1: Preliminary Studies (Methodologies)
Physicochemical Characterization
-
Objective: To determine the solubility and stability of this compound in various pharmaceutically acceptable vehicles to develop a suitable formulation for in vivo administration.[1]
-
Protocol:
-
Assess the solubility of this compound in a panel of common solvents (e.g., water, saline, ethanol, dimethyl sulfoxide (B87167) (DMSO), and polyethylene (B3416737) glycol 400 (PEG400)).
-
Evaluate the stability of promising formulations at different temperatures (4°C, room temperature) and for varying durations.
-
Select a vehicle that provides adequate solubility and stability for in vivo use.
-
In Vitro Antibacterial Spectrum (MIC/MBC)
-
Objective: To determine the in vitro potency of this compound against a panel of clinically relevant bacterial pathogens.
-
Protocol:
-
Perform broth microdilution assays according to Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of Gram-positive and Gram-negative bacteria.
-
To determine the Minimum Bactericidal Concentration (MBC), subculture from the wells of the MIC assay that show no visible growth onto appropriate agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[1]
-
In Vitro Cytotoxicity Assays
-
Objective: To assess the potential for this compound to induce cytotoxicity in mammalian cells.
-
Protocol:
-
Utilize a standard cytotoxicity assay, such as the MTT or LDH release assay, with a relevant mammalian cell line (e.g., HepG2, HEK293).
-
Expose the cells to a range of this compound concentrations for a defined period (e.g., 24, 48 hours).
-
Determine the IC50 (the concentration that inhibits 50% of cell viability) to provide an initial estimate of the compound's therapeutic index.
-
Phase 2: Pharmacokinetic & Toxicity Studies (Methodologies)
Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[1]
-
Protocol:
-
Administer escalating single doses of this compound to different groups of mice (e.g., Swiss Webster or BALB/c).
-
Monitor the animals for at least 7 days for signs of toxicity, including changes in body weight, clinical signs of distress (e.g., lethargy, ruffled fur), and mortality.
-
The MTD is defined as the highest dose that does not cause significant morbidity or mortality.[1]
-
Pharmacokinetic (PK) Profiling in Mice
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice.[1]
-
Protocol:
-
Administer a single, non-toxic dose of this compound to a cohort of mice via the intended clinical route (e.g., intravenous, intraperitoneal, or subcutaneous).[1]
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[1]
-
Process blood samples to obtain plasma and quantify the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Phase 3: In Vivo Efficacy Models (Methodologies)
Neutropenic Mouse Thigh Infection Model
-
Objective: To assess the in vivo antibacterial activity of this compound in a localized soft tissue infection model.[1]
-
Protocol:
-
Render mice (e.g., ICR) neutropenic by administering cyclophosphamide.
-
Inoculate the thigh muscle with a clinically relevant bacterial strain (selected based on MIC/MBC data).
-
Initiate treatment with this compound at various doses (informed by MTD and PK data) at a specified time post-infection (e.g., 2 hours).
-
At 24 hours post-treatment initiation, euthanize the mice, aseptically remove the infected thigh, homogenize the tissue, and perform serial dilutions for bacterial enumeration (CFU counting) on appropriate agar plates.[1]
-
Systemic Infection (Sepsis) Model
-
Objective: To evaluate the efficacy of this compound in a systemic infection model that mimics sepsis.
-
Protocol:
-
Induce systemic infection in mice by intraperitoneal injection of a lethal dose of a selected bacterial pathogen.
-
Administer this compound at various doses at a specified time post-infection.
-
Monitor the animals for survival over a defined period (e.g., 7 days).
-
The primary endpoint is the percentage of survival in the treatment groups compared to the vehicle control group.
-
Data Presentation: Summary of Key Experimental Parameters
The following tables provide a structured overview of the quantitative data to be collected during the proposed in vivo studies.
Table 1: Maximum Tolerated Dose (MTD) Study Parameters
| Parameter | Description |
| Animal Model | Species, strain, sex, age |
| This compound Doses | Range of doses to be tested (mg/kg) |
| Route of Administration | e.g., IV, IP, SC, PO |
| Observation Period | Duration of monitoring post-dosing (e.g., 7 days) |
| Endpoints | Body weight change (%), clinical signs, mortality (%) |
Table 2: Pharmacokinetic Study Parameters
| Parameter | Description |
| Animal Model | Species, strain, sex, age |
| This compound Dose | Single dose administered (mg/kg) |
| Route of Administration | e.g., IV, IP, SC |
| Sampling Time Points | e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours |
| PK Parameters | Cmax, Tmax, AUC, t1/2, Cl, Vd |
Table 3: In Vivo Efficacy Study Parameters (Thigh Infection Model)
| Parameter | Description |
| Animal Model | Species, strain, sex, age, neutropenic status |
| Bacterial Strain | Genus, species, strain designation |
| Inoculum Size | CFU/thigh |
| This compound Doses | Range of doses to be tested (mg/kg) |
| Treatment Schedule | Dosing frequency and duration |
| Primary Endpoint | Log10 CFU/g of thigh tissue at 24 hours |
Potential Signaling Pathway Involvement
While the precise mechanism of action for this compound requires experimental determination, many anthracyclines are known to intercalate into DNA and inhibit topoisomerase II, leading to the inhibition of DNA replication and RNA synthesis.[4] This ultimately results in bacterial cell death.
Caption: Putative mechanism of action for this compound.
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive in vivo evaluation of this compound. By systematically progressing through preliminary characterization, toxicity and pharmacokinetic profiling, and finally, efficacy testing in relevant animal models, researchers can generate the critical data necessary to assess the therapeutic potential of this novel antibiotic. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data to inform future drug development decisions.
References
Application Notes and Protocols for Assessing the Antimicrobial Activity of Epelmycin C
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Epelmycin C is a novel compound with potential antimicrobial properties. This document provides a comprehensive guide to the standardized methods for evaluating its in vitro and in vivo antimicrobial activity. The following protocols are designed to be adaptable for the specific characteristics of this compound and the target microorganisms.
Part 1: In Vitro Antimicrobial Activity Assessment
In vitro methods are essential for the initial screening and characterization of a new antimicrobial agent. They provide quantitative measures of the agent's potency against a spectrum of microorganisms.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2] This is a fundamental measure of the potency of an antimicrobial agent.
This method involves challenging microorganisms with serial dilutions of this compound in a liquid growth medium.[1][3]
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). The final concentration of the solvent in the assay should be non-inhibitory to the test microorganisms.
-
Preparation of Microbial Inoculum: From a fresh culture of the test microorganism, prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard. This can be done by suspending colonies in sterile saline or broth.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[4]
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (microorganism in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
In this method, varying concentrations of this compound are incorporated into an agar (B569324) medium prior to its solidification.[2]
Protocol:
-
Preparation of this compound-Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing two-fold serial dilutions of this compound.
-
Preparation of Microbial Inoculum: Prepare a standardized inoculum of the test microorganism as described for the broth dilution method.
-
Inoculation: Spot-inoculate a standardized volume of the microbial suspension onto the surface of each agar plate.
-
Controls: Include a control plate with no this compound.
-
Incubation: Incubate the plates under appropriate conditions.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism on the agar surface.
Determination of Minimum Bactericidal Concentration (MBC) / Minimum Fungicidal Concentration (MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[2]
Protocol:
-
Perform Broth Dilution Test: Following the determination of the MIC by the broth dilution method, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar medium that does not contain this compound.
-
Incubation: Incubate the plates under suitable conditions to allow for the growth of any surviving microorganisms.
-
Result Interpretation: The MBC/MFC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
Disk Diffusion Method
This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[1][5]
Protocol:
-
Preparation of Microbial Lawn: Inoculate the surface of an agar plate (e.g., Mueller-Hinton Agar) with a standardized suspension of the test microorganism to create a uniform lawn.
-
Application of Disks: Place sterile paper disks impregnated with a known concentration of this compound onto the agar surface.
-
Controls: Use a blank disk (impregnated with the solvent used to dissolve this compound) as a negative control and disks with standard antibiotics as positive controls.
-
Incubation: Incubate the plates under appropriate conditions.
-
Result Interpretation: The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around the disk in millimeters.[2]
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a microorganism.[6]
Protocol:
-
Preparation: In a flask containing a suitable broth, add a standardized inoculum of the test microorganism and this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control without the compound.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Plating and Incubation: Perform serial dilutions of the aliquots and plate them on an appropriate agar medium. Incubate the plates to allow for colony formation.
-
Data Analysis: Count the number of CFUs at each time point and plot the log10 CFU/mL versus time. This will illustrate the killing kinetics of this compound.
Data Presentation: In Vitro Activity of this compound
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Disk Diffusion Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 29213 | 2 | 4 | 22 |
| Escherichia coli ATCC 25922 | 8 | 16 | 15 |
| Pseudomonas aeruginosa ATCC 27853 | 16 | >32 | 10 |
| Candida albicans ATCC 90028 | 4 | 8 | 18 |
Part 2: In Vivo Antimicrobial Activity Assessment
In vivo models are crucial for evaluating the efficacy of an antimicrobial agent in a living organism, taking into account pharmacokinetic and pharmacodynamic factors.[7]
Murine Thigh Infection Model
This is a commonly used model to assess the in vivo efficacy of antimicrobial agents against bacterial infections.[8]
Protocol:
-
Animal Model: Use immunocompetent or neutropenic mice.
-
Infection: Induce a localized thigh infection by injecting a standardized inoculum of the test bacterium into the thigh muscle.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound via a relevant route (e.g., intravenous, subcutaneous, or oral). A range of doses should be tested.
-
Monitoring: At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice and aseptically remove the infected thigh muscle.
-
Bacterial Load Determination: Homogenize the thigh tissue and perform serial dilutions for CFU counting on an appropriate agar medium.
-
Data Analysis: The efficacy of this compound is determined by the reduction in the bacterial load (log10 CFU/thigh) compared to untreated control animals.
Systemic Infection Model
This model evaluates the ability of an antimicrobial agent to protect against a lethal systemic infection.
Protocol:
-
Animal Model: Use a suitable animal model, such as mice.
-
Infection: Induce a systemic infection by intraperitoneal or intravenous injection of a lethal dose of the test microorganism.
-
Treatment: Administer this compound at various doses and at specific times relative to the infection.
-
Monitoring: Monitor the survival of the animals over a period of several days.
-
Data Analysis: The efficacy is determined by the percentage of surviving animals in the treated groups compared to the untreated control group. The 50% effective dose (ED50) can be calculated.
Invertebrate Models
Invertebrate models like Caenorhabditis elegans or Galleria mellonella can serve as preliminary, cost-effective in vivo screening tools.[9][10]
Protocol (C. elegans Model):
-
Infection: Expose C. elegans to a lawn of the pathogenic bacterium.
-
Treatment: Transfer the infected worms to a liquid medium containing different concentrations of this compound.
-
Monitoring: Monitor the survival of the worms over time.
-
Data Analysis: Assess the ability of this compound to prolong the survival of the infected worms compared to an untreated control.
Data Presentation: In Vivo Efficacy of this compound in a Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/thigh) ± SD | Reduction in Bacterial Load (log10 CFU) vs. Control |
| Untreated Control | - | 7.5 ± 0.3 | - |
| This compound | 10 | 5.2 ± 0.4 | 2.3 |
| This compound | 20 | 4.1 ± 0.5 | 3.4 |
| This compound | 40 | 3.0 ± 0.3 | 4.5 |
Visualizations
Caption: Experimental workflow for assessing antimicrobial activity.
Caption: Workflow for MIC and MBC/MFC determination.
Caption: Workflow for in vivo antimicrobial efficacy testing.
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 4. researchgate.net [researchgate.net]
- 5. woah.org [woah.org]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Epelmycin C Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific cellular target and mechanism of action for Epelmycin C is not currently available in published literature. The following application notes and protocols are provided as a generalized guide based on established methodologies for natural product antibiotic target identification and validation. The presented data and signaling pathways are hypothetical and for illustrative purposes.
Introduction
Epelmycins are a class of antibiotics produced by Streptomyces species. While information on some members of this family, such as Epelmycin A and E, is available, the specific biological target of this compound remains to be elucidated. These application notes provide a comprehensive workflow and detailed protocols for the identification and validation of the cellular target of this compound, employing a combination of affinity-based proteomics, biophysical, and cellular assays.
For the purpose of this guide, we will hypothesize that this compound targets a bacterial enzyme essential for cell wall biosynthesis, a common target for antibiotics.
Overall Workflow for Target Identification and Validation
The following diagram illustrates a typical workflow for identifying and validating the target of a novel antibiotic like this compound.
Caption: A generalized workflow for this compound target identification and validation.
Protocols for Target Identification
Affinity Chromatography-Mass Spectrometry
This protocol describes the use of an immobilized this compound probe to capture binding proteins from bacterial lysate.
Protocol:
-
Synthesis of this compound Affinity Resin:
-
Synthesize a derivative of this compound with a linker arm suitable for conjugation (e.g., a carboxyl or amino group).
-
Covalently couple the this compound derivative to activated agarose (B213101) beads (e.g., NHS-activated Sepharose).
-
Wash the beads extensively to remove non-covalently bound compound. Prepare a control resin with no coupled this compound.
-
-
Preparation of Bacterial Lysate:
-
Grow a susceptible bacterial strain (e.g., Bacillus subtilis) to mid-log phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS).
-
Lyse the cells by sonication or high-pressure homogenization in a lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation at high speed to remove cell debris.
-
-
Affinity Pull-down:
-
Incubate the clarified lysate with the this compound affinity resin and the control resin for 2-4 hours at 4°C with gentle rotation.
-
Wash the resins several times with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins using a high-salt buffer, a change in pH, or by boiling in SDS-PAGE sample buffer.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.
-
Excise protein bands that are present in the this compound pull-down but absent or significantly reduced in the control.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
Hypothetical Data:
| Protein ID | Gene Name | Function | Fold Enrichment (this compound vs. Control) |
| P12345 | murA | UDP-N-acetylglucosamine 1-carboxyvinyltransferase | 25.3 |
| P67890 | ftsZ | Cell division protein | 3.1 |
| P54321 | gyrA | DNA gyrase subunit A | 2.5 |
Protocols for Target Validation
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct binding of this compound to the putative target protein in a cellular context.
Protocol:
-
Cell Treatment:
-
Grow the target bacteria to mid-log phase.
-
Treat the cells with either this compound (at a concentration that inhibits growth) or a vehicle control for 1 hour.
-
-
Heat Treatment:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Cool the samples on ice.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Quantify the total protein concentration in each sample.
-
Separate equal amounts of soluble protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific for the putative target protein (e.g., MurA).
-
Detect the protein using a secondary antibody and chemiluminescence.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
Hypothetical Data:
| Temperature (°C) | % Soluble MurA (Vehicle) | % Soluble MurA (this compound) |
| 40 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 70 | 90 |
| 60 | 40 | 75 |
| 65 | 15 | 50 |
| 70 | 5 | 20 |
In Vitro Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the activity of the purified target enzyme.
Protocol:
-
Purification of the Target Enzyme:
-
Clone the gene of the putative target (e.g., murA) into an expression vector with a purification tag (e.g., His-tag).
-
Overexpress the protein in E. coli.
-
Purify the protein using affinity chromatography (e.g., Ni-NTA).
-
-
Enzyme Activity Assay:
-
The activity of MurA can be measured by monitoring the release of inorganic phosphate (B84403) from its substrate, phosphoenolpyruvate (B93156) (PEP).
-
Set up reactions containing the purified MurA enzyme, its substrates (UDP-N-acetylglucosamine and PEP), and varying concentrations of this compound.
-
Incubate the reactions at the optimal temperature for the enzyme.
-
Stop the reaction and measure the amount of phosphate produced using a colorimetric assay (e.g., Malachite Green assay).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition at each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Hypothetical Data:
| This compound (µM) | MurA Activity (% of Control) |
| 0.01 | 98 |
| 0.1 | 85 |
| 1 | 52 |
| 10 | 15 |
| 100 | 2 |
Calculated IC50: 0.9 µM
Genetic Validation by Overexpression
Overexpression of the target protein should lead to increased resistance to the compound.
Protocol:
-
Construction of an Overexpression Strain:
-
Clone the target gene (e.g., murA) into an inducible expression plasmid.
-
Transform the plasmid into the susceptible bacterial strain.
-
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Grow the overexpression strain and a control strain (with an empty vector) in the presence and absence of an inducer (e.g., IPTG).
-
Perform a broth microdilution MIC assay with a serial dilution of this compound for all four conditions (overexpression +/- inducer, control +/- inducer).
-
Determine the MIC for each condition after overnight incubation.
-
Hypothetical Data:
| Strain | Inducer | This compound MIC (µg/mL) |
| Control (Empty Vector) | - | 2 |
| Control (Empty Vector) | + | 2 |
| MurA Overexpression | - | 2 |
| MurA Overexpression | + | 16 |
Hypothetical Signaling Pathway
The following diagram illustrates the hypothetical inhibition of the bacterial cell wall synthesis pathway by this compound.
Caption: Hypothetical inhibition of MurA by this compound, disrupting cell wall synthesis.
using Epelmycin C in high-throughput screening
Application Note: High-Throughput Screening for Novel Antibacterial Agents Using Epelmycin C
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery of novel antimicrobial compounds.[1] Natural products have historically been a rich source of antibiotics.[1][2] this compound, an anthracycline antibiotic isolated from Streptomyces violaceus, represents a promising candidate for the development of new antibacterial therapies.[3] High-throughput screening (HTS) is a critical technology in drug discovery, enabling the rapid evaluation of large compound libraries for biological activity.[4] This application note provides a detailed protocol for utilizing this compound in a high-throughput screening campaign to identify novel antibacterial agents.
Principle of the Assay
This protocol employs a cell-based high-throughput screening assay to identify compounds that inhibit the growth of pathogenic bacteria. The assay measures bacterial growth by monitoring the optical density (OD) at 600 nm in a microplate format. A decrease in OD in the presence of a test compound, such as this compound, indicates potential antibacterial activity. This primary screen is followed by secondary assays to determine the minimum inhibitory concentration (MIC) and to assess cytotoxicity against a mammalian cell line to identify compounds with selective antibacterial activity.
Materials and Reagents
-
This compound (positive control)
-
Test compound library
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Phosphate-Buffered Saline (PBS)
-
Resazurin sodium salt
-
Dimethyl sulfoxide (B87167) (DMSO)
-
384-well clear, flat-bottom microplates
-
Mammalian cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
Experimental Protocols
1. Primary High-Throughput Screening for Antibacterial Activity
This initial screen is designed to rapidly identify "hit" compounds that inhibit bacterial growth.
-
Bacterial Culture Preparation: Inoculate a single colony of the target bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking. The following day, dilute the overnight culture in fresh MHB to achieve a starting OD600 of approximately 0.05.
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each test compound from the library (typically at a stock concentration of 10 mM in DMSO) into the wells of a 384-well microplate. For controls, dispense DMSO only (negative control) and this compound (positive control, final concentration of 10 µM).
-
Bacterial Inoculation: Add 50 µL of the diluted bacterial culture to each well of the compound-plated microplate.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours without shaking.
-
Data Acquisition: Measure the optical density at 600 nm (OD600) using a microplate reader.
2. Secondary Assay: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of a "hit" compound that inhibits visible bacterial growth.
-
Serial Dilution: Perform a 2-fold serial dilution of the "hit" compounds in DMSO, and then dilute in MHB to create a range of concentrations (e.g., from 100 µM to 0.098 µM).
-
Assay Procedure: Add 50 µL of each compound dilution to a 384-well plate. Inoculate with 50 µL of the prepared bacterial suspension (as in the primary screen).
-
Incubation and Measurement: Incubate and measure the OD600 as described in the primary screening protocol. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.
3. Cytotoxicity Assay
This assay is crucial to eliminate compounds that are generally toxic and to identify those with specific antibacterial activity.
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Seed 5,000 cells per well in a 384-well white, clear-bottom microplate and allow them to adhere overnight.
-
Compound Addition: Add the "hit" compounds at various concentrations to the cells.
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Measurement: Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions. Luminescence is proportional to the number of viable cells.
Data Presentation
The quantitative data from the screening and subsequent assays should be summarized for clear interpretation and comparison.
Table 1: Primary High-Throughput Screening Results
| Compound ID | Concentration (µM) | % Inhibition of S. aureus | % Inhibition of E. coli |
| This compound | 10 | 98.5 ± 1.2 | 95.3 ± 2.1 |
| Hit Compound 1 | 10 | 92.1 ± 3.5 | 88.7 ± 4.2 |
| Hit Compound 2 | 10 | 85.4 ± 2.8 | 45.6 ± 5.1 |
| Negative Control | - | 0.5 ± 1.5 | 0.8 ± 1.3 |
Table 2: Secondary Assay Results for Hit Compounds
| Compound ID | MIC against S. aureus (µM) | MIC against E. coli (µM) | CC50 against HEK293 (µM) | Selectivity Index (CC50/MIC) |
| This compound | 1.56 | 3.13 | > 100 | > 64.1 |
| Hit Compound 1 | 6.25 | 12.5 | > 100 | > 16 |
| Hit Compound 2 | 12.5 | 50 | 25 | 2 |
CC50: 50% cytotoxic concentration Selectivity Index: A higher value indicates greater selectivity for bacteria over mammalian cells.
Visualizations
Diagram 1: High-Throughput Screening Workflow
Caption: Workflow for the high-throughput screening and validation of antibacterial compounds.
Diagram 2: Logic for Hit Prioritization
Caption: Decision-making process for prioritizing hit compounds for further development.
Diagram 3: Potential Mechanism of Action - Anthracycline Interaction with Bacterial DNA
Note: The exact mechanism of this compound may not be fully elucidated. This diagram represents a common mechanism for anthracyclines.
Caption: Proposed mechanism of action for anthracycline antibiotics like this compound.
This application note provides a comprehensive framework for the use of this compound in a high-throughput screening campaign to discover novel antibacterial compounds. The detailed protocols for primary and secondary screening, along with cytotoxicity testing, enable the identification and prioritization of promising lead candidates. The structured data presentation and visualizations facilitate clear communication of the experimental workflow and results, making this a valuable resource for researchers in drug discovery and development.
References
- 1. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epelmycin A | C42H53NO15 | CID 139589246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Epelmycin C Fermentation Yield
Welcome to the technical support center for Epelmycin C fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in optimizing your fermentation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation of this compound in a question-and-answer format.
Question: Why is my this compound yield low or non-existent?
Answer:
Low or no yield of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Medium Composition: The balance of carbon and nitrogen sources is critical. Ensure the medium provides essential nutrients and trace elements for both growth and secondary metabolite production.[1]
-
Inadequate Inoculum: The quality and quantity of the inoculum are crucial. Variations in the age, size, or physiological state of the seed culture can significantly impact final yield.[1][2]
-
Incorrect Fermentation Parameters: Suboptimal pH, temperature, agitation, or aeration can hinder antibiotic production.[1] For Streptomyces species, a typical starting point is a temperature of 28-30°C and a pH of 6.8-7.2.[1]
-
Strain Instability: Genetic mutations or degradation of the producing Streptomyces strain can lead to a loss of productivity. It is advisable to maintain proper stock cultures and periodically re-isolate for high-producing colonies.[1]
Question: How can I address inconsistent batch-to-batch results?
Answer:
Batch-to-batch variability is a common challenge in fermentation.[2] To improve consistency, consider the following:
-
Raw Material Quality Control: The composition of complex media components like yeast extract and peptone can vary between suppliers and even batches. Sourcing high-quality, consistent raw materials and performing quality checks can help.[1][2]
-
Standardized Inoculum Protocol: Adhere to a strict, well-documented protocol for preparing the seed culture to ensure consistency in inoculum age, size, and physiological state.[1][2] An inoculum size of 5-10% (v/v) from a 2-3 day old seed culture is a good starting point.[1]
-
Process Automation and Monitoring: Utilize automated control systems to maintain stable fermentation parameters such as pH, temperature, and dissolved oxygen.[1] Regularly calibrate all sensors to ensure accuracy.
Question: My culture shows good growth, but this compound production is low. What should I do?
Answer:
This often indicates that the conditions favoring biomass production are not optimal for secondary metabolite synthesis.
-
Optimize Nutrient Levels: High concentrations of certain nutrients, like phosphates, can sometimes suppress the production of secondary metabolites in actinomycetes.[2] Consider adjusting the concentration of key nutrients in the production medium.
-
Investigate Precursor Supplementation: The biosynthesis of some antibiotics can be enhanced by feeding precursor molecules. For polyketide antibiotics, understanding the biosynthetic pathway can help identify potential precursors to supplement.
-
Optimize Fermentation Time: Secondary metabolite production often occurs during the stationary phase of growth. Determine the optimal harvest time to maximize the product titer before it begins to degrade.[1]
Question: What are the signs of product degradation, and how can I prevent it?
Answer:
Product degradation can be a significant cause of low yields.
-
pH and Temperature Instability: Extreme pH or temperature fluctuations can lead to the chemical degradation of the antibiotic. Maintain these parameters within the optimal range for product stability.[1]
-
Enzymatic Degradation: The producing organism or contaminants might produce enzymes that degrade this compound. Optimizing the harvest time can minimize exposure to these enzymes.[1] In some cases, strain improvement efforts can be directed at reducing the production of degradative enzymes.[1]
Frequently Asked Questions (FAQs)
Q1: What are typical starting fermentation parameters for Streptomyces species producing polyketide antibiotics like this compound?
A1: For initial experiments, a good starting point for fermentation parameters would be a temperature of 28-30°C and a pH of 6.8-7.2.[1] Agitation and aeration should be sufficient to maintain a dissolved oxygen level above 20%. The inoculum size is typically in the range of 5-10% (v/v) of a 2-3 day old seed culture.[1]
Q2: How can I optimize the composition of my fermentation medium?
A2: A systematic approach is recommended. The "one-factor-at-a-time" (OFAT) method, where one component is varied while others are kept constant, can identify critical components.[1] For more comprehensive optimization that considers interactions between factors, statistical methods like Response Surface Methodology (RSM) are advised.[1][3]
Q3: My fermentation seems to be "stuck" and is not progressing. What should I do?
A3: A stalled fermentation can be due to several factors, including poor culture viability, nutrient limitation, or the presence of inhibitory substances. First, verify that the temperature and pH are within the optimal range.[1] You can also try to re-pitch with a fresh, active inoculum.[1]
Data Presentation
Table 1: Effect of Carbon Source on Biomass and this compound Titer
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 8.5 | 120 |
| Soluble Starch | 7.2 | 155 |
| Glycerol | 6.8 | 95 |
| Maltose | 8.1 | 130 |
Table 2: Effect of Temperature on Biomass and this compound Titer
| Temperature (°C) | Biomass (g/L) | This compound Titer (mg/L) |
| 25 | 6.9 | 110 |
| 28 | 8.5 | 150 |
| 30 | 8.2 | 145 |
| 32 | 7.5 | 120 |
Table 3: Effect of Initial pH on Biomass and this compound Titer
| Initial pH | Biomass (g/L) | This compound Titer (mg/L) |
| 6.0 | 7.1 | 90 |
| 6.5 | 8.0 | 135 |
| 7.0 | 8.6 | 152 |
| 7.5 | 8.3 | 140 |
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Aseptically transfer a loopful of a well-sporulated culture of the Streptomyces strain from an agar (B569324) plate to a 250 mL flask containing 50 mL of seed medium.
-
Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours.[1]
-
Use this seed culture to inoculate the production fermenter.
Protocol 2: Batch Fermentation in a 5L Bioreactor
-
Prepare 4L of production medium in a 5L bioreactor and sterilize by autoclaving.[1]
-
After cooling, aseptically inoculate the bioreactor with 200 mL (5% v/v) of the seed culture.[1]
-
Set the fermentation parameters: temperature at 28°C, pH controlled at 7.0 with the addition of 1M NaOH and 1M HCl, and agitation at 300 rpm.[1]
-
Maintain the dissolved oxygen level above 20% by sparging with sterile air.[1]
-
Take samples aseptically at regular intervals (e.g., every 12 hours) to measure biomass, substrate consumption, and this compound concentration.[1]
Protocol 3: this compound Quantification by HPLC
-
Centrifuge the fermentation broth sample to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate (B1210297).
-
Evaporate the ethyl acetate layer to dryness and re-dissolve the residue in a known volume of methanol.
-
Inject an aliquot of the methanolic extract into an HPLC system equipped with a C18 column.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to separate the components.
-
Quantify the this compound peak by comparing its area to a standard curve of purified this compound.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Experimental workflow for this compound fermentation.
Caption: Generalized signaling pathway for secondary metabolite production.
References
Technical Support Center: Troubleshooting Low Epelmycin C Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the production of Epelmycin C. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing consistently low or no production of this compound, although the Streptomyces strain shows good biomass growth. What are the likely causes?
A1: This is a common issue in secondary metabolite production and often points to suboptimal culture conditions that favor primary metabolism (growth) over secondary metabolism (antibiotic production). Key areas to investigate include:
-
Media Composition: The type and concentration of carbon and nitrogen sources are critical. High levels of readily metabolizable sugars like glucose can cause catabolite repression of secondary metabolite gene clusters.
-
Phosphate (B84403) Levels: High concentrations of phosphate can also repress the production of many secondary metabolites in Streptomyces.
-
Induction of Biosynthetic Gene Cluster: The expression of the this compound biosynthetic gene cluster may not be adequately induced.
-
Suboptimal pH and Temperature: The optimal physiological conditions for growth and production can differ.
Q2: Our this compound production is inconsistent from one batch to another. How can we improve reproducibility?
A2: Batch-to-batch variability often stems from inconsistencies in the experimental setup. To improve reproducibility, focus on the following:
-
Inoculum Quality: The age, size, and physiological state of the inoculum are critical. Standardize your inoculum preparation protocol.
-
Raw Material Variability: Complex media components like yeast extract and peptone can vary between suppliers and even batches.
-
Precise Control of Fermentation Parameters: Ensure that temperature, pH, and dissolved oxygen levels are tightly controlled throughout the fermentation process.
Q3: We suspect a precursor limitation is affecting our this compound yield. How can we identify and address this?
A3: this compound, as an anthracycline-like molecule, is a polyketide synthesized from simple precursors. A deficiency in these building blocks can significantly limit production.
-
Primary Precursors: The polyketide backbone of this compound is likely derived from acetyl-CoA and malonyl-CoA. Ensure your medium provides sufficient carbon flux towards these precursors.
-
Amino Acid Precursors: The sugar moieties attached to the polyketide core may be derived from amino acids.
-
Feeding Experiments: Supplementing the culture with suspected precursors (e.g., specific amino acids, short-chain fatty acids) can help identify limiting factors.
Troubleshooting Workflow
For a systematic approach to diagnosing low this compound production, please refer to the following troubleshooting workflow:
Caption: A logical workflow for troubleshooting low this compound production.
Data Presentation
Table 1: Recommended Media Components for Streptomyces Fermentation
| Component | Concentration Range | Purpose |
| Carbon Source | ||
| Glucose | 10-40 g/L | Primary carbon and energy source |
| Soluble Starch | 10-30 g/L | Slower release carbon source, may reduce catabolite repression |
| Glycerol | 10-30 g/L | Alternative carbon source |
| Nitrogen Source | ||
| Soybean Meal | 10-20 g/L | Complex nitrogen source, provides amino acids and peptides |
| Yeast Extract | 5-15 g/L | Provides vitamins, amino acids, and other growth factors |
| Ammonium Sulfate | 2-5 g/L | Readily available inorganic nitrogen source |
| Phosphate Source | ||
| K2HPO4 | 0.5-2 g/L | Provides phosphate, but high levels can be inhibitory |
| Trace Elements | ||
| MgSO4·7H2O | 0.5-1 g/L | Essential cofactor for many enzymes |
| CaCO3 | 1-3 g/L | pH buffering agent |
Table 2: Troubleshooting Summary for Low this compound Production
| Issue | Potential Cause | Recommended Action |
| No or Low Production, Good Growth | Catabolite repression | Replace glucose with a slower-metabolized carbon source like starch or glycerol. |
| High phosphate levels | Reduce the concentration of K2HPO4 in the production medium. | |
| Suboptimal pH or temperature | Perform a pH and temperature optimization study for the production phase. | |
| Inconsistent Production | Variable inoculum | Standardize inoculum preparation (spore count, age of seed culture). |
| Inconsistent media components | Use high-quality, consistent sources for complex media components. | |
| Gradual Decrease in Production over Time | Strain degeneration | Re-isolate single colonies from the stock culture and screen for high producers. |
| Phage contamination | Ensure strict aseptic techniques and sterilize equipment thoroughly. |
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Aseptically transfer a loopful of a well-sporulated culture of the Streptomyces strain from an agar (B569324) plate to a 250 mL flask containing 50 mL of seed medium.
-
Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Use this seed culture to inoculate the production fermenter at a 5% (v/v) ratio.
Protocol 2: Batch Fermentation in a 5L Bioreactor
-
Prepare 4L of production medium in a 5L bioreactor and sterilize by autoclaving.
-
After cooling, aseptically inoculate the bioreactor with 200 mL of the seed culture.
-
Set the fermentation parameters: temperature at 28°C, pH controlled at 7.0 with the addition of 1M NaOH and 1M HCl, and agitation at 300 rpm.
-
Maintain the dissolved oxygen level above 20% by sparging with sterile air.
-
Take samples aseptically at regular intervals (e.g., every 12 hours) to measure biomass and this compound concentration.
Protocol 3: this compound Quantification by HPLC
-
Centrifuge the fermentation broth sample to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate (B1210297).
-
Evaporate the ethyl acetate layer to dryness and re-dissolve the residue in a known volume of methanol.
-
Inject an aliquot of the methanolic extract into an HPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with 0.1% formic acid) to separate the components.
-
Quantify this compound by comparing the peak area to a standard curve of purified this compound.
Mandatory Visualization
This compound Biosynthesis - A Generalized Anthracycline Pathway
This compound is an anthracycline antibiotic, and its biosynthesis is expected to follow a type II polyketide synthase (PKS) pathway. The core structure is assembled from acetyl-CoA and several molecules of malonyl-CoA. This polyketide chain then undergoes a series of cyclization and modification reactions, including glycosylation, to yield the final product.
Caption: Generalized biosynthetic pathway for this compound.
Technical Support Center: Overcoming Epelmycin C Degradation During Purification
Welcome to the technical support center for Epelmycin C purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common degradation challenges encountered during the purification of this anthracycline antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during purification?
A1: Based on the behavior of closely related anthracyclines, the primary factors leading to this compound degradation are pH, temperature, light exposure, and oxidation. This compound is likely most stable in acidic conditions and can degrade rapidly in alkaline environments.[1][2] Elevated temperatures and exposure to UV light can also accelerate degradation.[1]
Q2: What is the optimal pH range for maintaining this compound stability?
A2: For many anthracyclines, such as daunorubicin (B1662515), the optimal pH for stability is between 4 and 6.[1][3] It is highly recommended to maintain the pH of all solutions, including buffers and solvents used during purification, within this range to minimize degradation.
Q3: My this compound solution has changed color from red to blue-purple. What does this indicate?
A3: A color change from red to blue-purple in an anthracycline solution typically signifies degradation due to an alkaline pH (pH > 8).[1][4] If you observe this color change, the solution is likely degraded and should be discarded. Future purifications should incorporate pH monitoring and control.
Q4: Are there any specific materials I should avoid using during purification?
A4: Yes. Contact with strong acids, strong alkalis, and strong oxidizing or reducing agents should be avoided. Additionally, it has been observed that needles with aluminum components can cause darkening of daunorubicin solutions, suggesting a potential incompatibility with certain metals.[1] It is advisable to use high-quality, inert materials for all components that will come into contact with the this compound solution.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Chromatographic Purification
Possible Cause: Degradation of this compound on the column due to suboptimal pH of the mobile phase.
Troubleshooting Steps:
-
pH Verification: Before loading your sample, ensure the pH of your mobile phase is within the optimal range of 4-6. Use a calibrated pH meter to verify.
-
Buffer Selection: Employ a buffer system that can effectively maintain the pH within the desired range throughout the chromatographic run. Phosphate or acetate (B1210297) buffers are common choices.
-
Column Equilibration: Thoroughly equilibrate the column with the buffered mobile phase to ensure the stationary phase is at the correct pH before sample injection.
-
Fraction Analysis: Analyze fractions immediately after collection to assess purity and quantity. If degradation is still suspected, consider performing a stability study of this compound in the chosen mobile phase.
Issue 2: Appearance of Degradation Products in Final Purified Sample
Possible Cause: Temperature-induced degradation during solvent evaporation or other heating steps.
Troubleshooting Steps:
-
Temperature Control: Minimize exposure of the this compound solution to high temperatures. Use a rotary evaporator with a water bath set to a low temperature (e.g., ≤ 30°C) for solvent removal.
-
Lyophilization: For final product isolation, consider lyophilization (freeze-drying) as a gentler alternative to solvent evaporation, as it avoids heat.
-
Process Time: Shorten the duration of any necessary heating steps to reduce the total heat exposure.
Issue 3: Inconsistent Purity and Yield Between Batches
Possible Cause: Photodegradation due to exposure to light during processing and storage.
Troubleshooting Steps:
-
Light Protection: Protect all solutions containing this compound from light by using amber glass vials or by wrapping containers in aluminum foil.[1][4]
-
Work Environment: Conduct purification steps in a dimly lit room or under yellow light to minimize exposure to UV radiation.
-
Storage: Store both intermediate fractions and the final purified product in the dark, preferably at low temperatures (-20°C or -80°C for long-term storage).[1]
Data Presentation
Table 1: Stability of Anthracyclines Under Various Conditions (Based on Daunorubicin Data)
| Parameter | Condition | Stability | Observation |
| pH | 4.0 - 6.0 | High | Optimal stability range.[1][3] |
| > 8.0 | Low | Rapid degradation, color change to blue-purple.[1][4] | |
| < 4.0 | Moderate | Increased degradation below pH 4.[2] | |
| Temperature | 2-8°C | High | Recommended for short-term storage of solutions.[4] |
| Room Temp (25°C) | Moderate | Stable for up to 24 hours in solution.[4] | |
| > 30°C | Low | Accelerated degradation. | |
| Light | Dark | High | Essential for preventing photodegradation.[4] |
| Ambient Light | Moderate to Low | Degradation risk, especially in dilute solutions.[5] | |
| UV Light | Very Low | Rapid degradation. |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate, phosphate, borate (B1201080) buffers).
-
Sample Preparation: Prepare stock solutions of your partially purified this compound in a suitable solvent (e.g., methanol).
-
Incubation: Dilute the this compound stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL). Incubate the solutions at a constant temperature (e.g., 25°C) and protect from light.
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze the aliquots by reverse-phase HPLC with UV-Vis detection. Monitor the peak area of the intact this compound.
-
Data Interpretation: Plot the percentage of remaining this compound against time for each pH to determine the optimal pH range for stability.
Protocol 2: Temperature Stability Assessment of this compound
-
Prepare Solution: Prepare a solution of this compound in a buffer at its optimal pH (determined from Protocol 1).
-
Temperature Conditions: Aliquot the solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C), protected from light.
-
Time-Point Analysis: At various time points, remove a vial from each temperature and immediately cool it on ice.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the amount of remaining this compound.
-
Data Interpretation: Determine the rate of degradation at each temperature to understand the thermal lability of this compound.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors leading to this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. publications.ashp.org [publications.ashp.org]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ダウノルビシン 塩酸塩 meets USP testing specifications | Sigma-Aldrich [sigmaaldrich.com]
reducing cytotoxicity of Epelmycin C in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epelmycin C. The information is based on the established knowledge of anthracyclines, the class of compounds to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, as an anthracycline, is understood to exert its cytotoxic effects through a multi-faceted approach. Its planar structure allows it to intercalate into the DNA, disrupting DNA and RNA synthesis.[1][2][3] Additionally, it inhibits topoisomerase II, an enzyme crucial for relieving DNA torsional strain during replication, which leads to double-strand breaks and subsequent cell death.[1][2][3] A significant contributor to its cytotoxic effect is the generation of reactive oxygen species (ROS) through redox cycling, causing oxidative damage to DNA, proteins, and lipids.[2][3]
Q2: Why does this compound exhibit cytotoxicity in normal cells, particularly cardiac cells?
A2: The cytotoxicity of this compound in normal cells stems from its mechanisms of action, which are not exclusively targeted to cancer cells. Normal proliferating cells are also susceptible to DNA damage and replication inhibition. Cardiac cells are particularly vulnerable due to their high mitochondrial content and lower levels of antioxidant enzymes like catalase and superoxide (B77818) dismutase, making them more susceptible to the ROS-induced damage that is a hallmark of anthracycline activity.[3] This can lead to a cumulative, dose-related cardiotoxicity.[4]
Q3: What are the recommended methods for assessing the cytotoxicity of this compound?
A3: Standard in vitro assays are suitable for measuring the cytotoxicity of this compound. Commonly used methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.
-
LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells, indicating a loss of cell membrane integrity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This method measures ATP levels, which is an indicator of metabolically active cells.
Q4: Are there established strategies to reduce the cytotoxicity of this compound in normal cells?
A4: Yes, several strategies have been investigated to mitigate the off-target effects of anthracyclines. These can be broadly categorized as:
-
Use of Cardioprotective Agents: Dexrazoxane (B1684449), an iron-chelating agent, is the only FDA-approved drug for preventing anthracycline-induced cardiotoxicity.[5][6] It is thought to work by preventing the formation of iron-anthracycline complexes that generate ROS.[6]
-
Liposomal Formulations: Encapsulating this compound in liposomes can alter its pharmacokinetic properties, leading to reduced accumulation in cardiac tissue and thereby lowering cardiotoxicity.[4]
-
Combination Therapy: Co-administration with agents such as ACE inhibitors (e.g., enalapril) and beta-blockers has shown protective effects against cardiac dysfunction during anthracycline treatment.[5][7]
-
Dose and Schedule Modification: Reducing the cumulative dose and extending the infusion time of anthracyclines can help to decrease peak plasma concentrations and reduce toxicity.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal cell lines at low concentrations of this compound. | The normal cell line may be particularly sensitive to anthracyclines. | Test a different normal cell line from a similar tissue of origin. Consider using a cell line with higher expression of antioxidant enzymes. |
| Prolonged exposure time. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period that maximizes cancer cell killing while minimizing toxicity to normal cells. | |
| Significant cardiotoxicity observed in animal models. | High cumulative dose of this compound. | Reduce the total administered dose or fractionate the dose over a longer period. |
| ROS-mediated damage. | Co-administer a cardioprotective agent like dexrazoxane.[5][6] | |
| Investigate the efficacy of a liposomal formulation of this compound to reduce cardiac accumulation.[4] | ||
| Inconsistent results in cytotoxicity assays. | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding. |
| Reagent instability. | Prepare fresh solutions of this compound for each experiment and follow recommended storage conditions. |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. Add the diluted compound to the wells and incubate for the desired exposure time (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent like DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Evaluating the Cardioprotective Effect of Dexrazoxane in vitro
-
Cell Culture: Culture a cardiomyocyte cell line (e.g., H9c2) in appropriate media.
-
Pre-treatment: Treat the cells with varying concentrations of dexrazoxane for a specified period (e.g., 1-2 hours) before adding this compound.
-
This compound Treatment: Add this compound at its predetermined IC50 concentration (or a range of concentrations) to the wells, including controls with this compound alone and dexrazoxane alone.
-
Incubation: Incubate the cells for 24-48 hours.
-
Viability Assessment: Assess cell viability using the MTT assay or another suitable method.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those pre-treated with dexrazoxane to determine if there is a protective effect.
Visualizations
Caption: Mechanism of this compound Cytotoxicity.
Caption: Workflow for Reducing this compound Cytotoxicity.
References
- 1. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Anthracycline - Wikipedia [en.wikipedia.org]
- 4. Strategies for reduction of anthracycline cardiac toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies to prevent anthracycline-induced cardiotoxicity in cancer survivors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ascopubs.org [ascopubs.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Antibacterial Potency of Epelmycin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the antibacterial potency of the novel anthracycline antibiotic, Epelmycin C.
Frequently Asked Questions (FAQs)
Q1: What are the general strategies for enhancing the antibacterial potency of an antibiotic like this compound?
A1: Several strategies can be employed to improve the efficacy of antibiotics.[1][2] These include:
-
Combination Therapy: Using this compound in conjunction with other antibiotics or non-antibiotic adjuvants to achieve synergistic effects.[1]
-
Inhibition of Resistance Mechanisms: Co-administering compounds that inhibit bacterial resistance mechanisms, such as efflux pumps.[3]
-
Structural Modification/Derivative Synthesis: Synthesizing derivatives of this compound to improve its intrinsic activity, pharmacokinetic properties, or ability to evade resistance.[4]
-
Targeting Bacterial Metabolism: Modulating the metabolic state of the target bacteria to increase their susceptibility to this compound.[2]
-
Nanotechnology-based Delivery Systems: Encapsulating this compound in nanoparticles to improve its delivery to the site of infection and enhance its uptake by bacteria.
Q2: What is the likely mechanism of action for this compound, and how does that influence strategies for potency enhancement?
A2: As an anthracycline, this compound is predicted to function similarly to other members of this class, such as by intercalating with bacterial DNA and inhibiting nucleic acid synthesis.[5][6] Understanding this mechanism is crucial. For instance, combination therapies could target different cellular pathways (e.g., cell wall synthesis) to create a multi-pronged attack. Alternatively, adjuvants could be used to increase the permeability of the bacterial cell membrane, allowing for greater intracellular accumulation of this compound.
Q3: Where do I start with designing experiments for enhancing this compound's potency?
A3: A logical starting point is to perform a checkerboard assay to screen for synergistic interactions between this compound and a panel of other antibiotics or potential adjuvants. This can help identify promising combinations for further investigation.
Troubleshooting Guides
Issue 1: Inconsistent results in synergy testing (Checkerboard Assays).
Q: We are performing checkerboard assays with this compound and a potential synergistic agent, but our Fractional Inhibitory Concentration (FIC) indices are not reproducible. What could be the cause?
A: Inconsistent FIC indices can arise from several factors. Here is a troubleshooting workflow to identify the potential source of the issue:
Caption: Troubleshooting workflow for inconsistent checkerboard assay results.
Experimental Protocol: Checkerboard Assay for Synergy Testing
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the test adjuvant in an appropriate solvent (e.g., DMSO).
-
Prepare a 2X Mueller-Hinton Broth (MHB) solution.
-
-
Inoculum Preparation:
-
Culture the target bacterial strain (e.g., MRSA) overnight on an appropriate agar (B569324) plate.
-
Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain the final inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
-
Assay Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of 2X MHB to each well.
-
Create a two-fold serial dilution of this compound along the x-axis and the adjuvant along the y-axis.
-
Add 100 µL of the final bacterial inoculum to each well.
-
Include controls for each drug alone and a growth control (no drugs).
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration with no visible bacterial growth.
-
Calculate the FIC index: FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Adjuvant in combination / MIC of Adjuvant alone).
-
Data Presentation: Hypothetical Checkerboard Assay Results
| Combination | MIC of this compound Alone (µg/mL) | MIC of Adjuvant Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Adjuvant in Combination (µg/mL) | FIC Index | Interpretation |
| This compound + Adjuvant A (Efflux Pump Inhibitor) | 4 | 64 | 0.5 | 16 | 0.375 | Synergy |
| This compound + Adjuvant B (Beta-lactamase Inhibitor) | 4 | >128 | 4 | >128 | >1.0 | No Interaction |
| This compound + Antibiotic X (Vancomycin) | 4 | 2 | 1 | 0.5 | 0.5 | Synergy |
Interpretation of FIC Index: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive/Indifference; > 4 = Antagonism.
Issue 2: A synthesized derivative of this compound shows lower than expected activity.
Q: We've synthesized a new derivative of this compound, but it shows reduced antibacterial potency compared to the parent compound. How should we proceed?
A: A decrease in potency can be due to several factors related to the chemical modification. The following logical flow can guide your investigation:
Caption: Decision-making workflow for a derivative with low potency.
Experimental Protocol: Bacterial Cell Uptake Assay
-
Bacterial Culture: Grow the target bacteria to the mid-logarithmic phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to a defined optical density (e.g., OD₆₀₀ of 1.0).
-
Incubation: Add the fluorescently-labeled this compound derivative to the bacterial suspension at its MIC. Incubate at 37°C with shaking for various time points (e.g., 5, 15, 30, 60 minutes).
-
Washing: After each time point, pellet the bacteria by centrifugation, remove the supernatant, and wash the cells with ice-cold PBS to remove any unbound derivative.
-
Lysis and Quantification: Lyse the bacterial cells using an appropriate method (e.g., sonication or chemical lysis). Quantify the amount of internalized derivative using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against time to determine the rate and extent of cellular uptake.
Data Presentation: Hypothetical Uptake Data for this compound Derivatives
| Compound | Uptake at 30 min (Relative Fluorescence Units) | MIC (µg/mL) |
| This compound | 8500 | 4 |
| Derivative C-1 | 9200 | 2 |
| Derivative C-2 | 2100 | 32 |
This data suggests that the poor potency of Derivative C-2 may be linked to its reduced uptake by bacterial cells.
Issue 3: Identifying the mechanism of a synergistic interaction.
Q: Our checkerboard assay shows strong synergy between this compound and Adjuvant A. How can we determine the mechanism of this synergy?
A: Determining the mechanism of synergy requires a series of targeted experiments. A common approach is to investigate if the adjuvant enhances the intracellular concentration of this compound, possibly by disrupting the bacterial membrane or inhibiting efflux pumps.
Experimental Protocol: Ethidium (B1194527) Bromide Efflux Assay
-
Purpose: To determine if Adjuvant A inhibits bacterial efflux pumps.
-
Cell Loading:
-
Grow the target bacteria to the mid-logarithmic phase.
-
Wash and resuspend the cells in PBS containing a sub-lethal concentration of an efflux pump substrate like ethidium bromide (EtBr).
-
Incubate to allow for EtBr uptake.
-
-
Efflux Induction:
-
Wash the cells to remove extracellular EtBr and resuspend them in PBS.
-
Add a carbon source (e.g., glucose) to energize the efflux pumps.
-
Divide the cell suspension into tubes: one with no additions (control), one with a known efflux pump inhibitor (positive control), and one with Adjuvant A.
-
-
Fluorescence Monitoring:
-
Monitor the fluorescence of the cell suspension over time. EtBr fluoresces more strongly when intercalated with DNA inside the cell. A decrease in fluorescence indicates efflux.
-
-
Analysis:
-
Compare the rate of fluorescence decrease in the presence of Adjuvant A to the controls. Inhibition of efflux will result in a slower decrease in fluorescence, similar to the positive control.
-
Data Presentation: Hypothetical Ethidium Bromide Efflux Data
| Condition | Fluorescence after 20 min (% of initial) | Interpretation |
| Control (No Adjuvant) | 35% | Active Efflux |
| Positive Control (EPI) | 85% | Efflux Inhibited |
| Adjuvant A | 82% | Strong Inhibition of Efflux |
These results would strongly suggest that the synergistic effect of Adjuvant A is due to its ability to inhibit efflux pumps, thereby increasing the intracellular concentration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Preserving the efficacy of antibiotics to tackle antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antibacterial Activity of Propylamycin Derivatives Functionalized at the 5”- and Other Positions with a View to Overcoming Resistance due to Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epelmycin A | C42H53NO15 | CID 139589246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
dealing with Epelmycin C precipitation in aqueous solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering precipitation issues with Epelmycin C in aqueous solutions. The following information is designed to help you identify the cause of precipitation and provides systematic solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my aqueous solution after adding this compound. What are the common causes?
A1: Precipitation of this compound in aqueous solutions can stem from several factors, primarily related to its physicochemical properties. Common causes include:
-
Exceeding Solubility Limit: The final concentration of this compound in your solution may be higher than its maximum solubility in the aqueous environment.
-
Solvent Shock: this compound is likely dissolved in an organic solvent (like DMSO) to create a concentrated stock solution. Rapidly diluting this stock in an aqueous buffer can cause a sudden change in solvent polarity, leading the compound to precipitate out of the solution.[1]
-
Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature during solution preparation or storage can reduce the solubility of this compound and cause it to precipitate.[2] Repeated freeze-thaw cycles of stock solutions should also be avoided.[1][3]
-
pH of the Solution: The pH of your aqueous buffer can significantly influence the solubility of compounds, especially those with ionizable groups.
-
Interactions with Solution Components: Salts, proteins, or other components in your buffer or medium can interact with this compound, reducing its solubility.
Q2: How can I differentiate between this compound precipitation and microbial contamination?
A2: It is critical to distinguish between compound precipitation and microbial contamination, as they require different solutions.
-
Visual Inspection: Under a microscope, this compound precipitate may appear as amorphous or crystalline structures. Bacterial contamination will appear as small, often motile rods or spheres, while yeast will appear as budding oval shapes. Fungal contamination typically presents as filamentous structures (hyphae).
-
Incubation Test: If you suspect microbial contamination, incubate a sample of the solution at 37°C. Microbial contamination will proliferate and increase the turbidity of the solution over time. The amount of precipitated compound should remain relatively constant.
Q3: What is the best solvent for preparing this compound stock solutions?
A3: For compounds with low aqueous solubility, a high-purity, anhydrous organic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solvating power for a wide range of organic molecules.[3]
Troubleshooting Guide
If you are experiencing this compound precipitation, follow this step-by-step troubleshooting guide.
Step 1: Verify Stock Solution Integrity
Before troubleshooting precipitation in your final aqueous solution, ensure your this compound stock solution is clear and fully dissolved.
-
Visual Inspection: Check the stock solution for any visible particles or cloudiness.
-
Gentle Warming: If a precipitate is present, gently warm the solution to 37°C for 5-10 minutes.[3]
-
Sonication: If warming does not dissolve the precipitate, sonicate the vial for 5-10 minutes.[3]
-
Prepare Fresh Stock: If the precipitate persists, it is best to prepare a fresh stock solution.
Step 2: Optimize the Dilution Procedure
The method of diluting the stock solution into your aqueous buffer is critical.
-
Pre-warm the Aqueous Solution: Always use a buffer or medium that has been pre-warmed to the experimental temperature (e.g., 37°C).[1]
-
Gradual Dilution: To avoid "solvent shock," add the stock solution dropwise to the pre-warmed aqueous solution while gently vortexing or swirling.[1] An alternative is to create an intermediate dilution in a small volume of the aqueous solution before adding it to the final volume.[4]
-
Minimize Final Solvent Concentration: Aim for a final organic solvent concentration of 0.5% or lower. High solvent concentrations can be toxic to cells and may also affect the solubility of your compound.
Step 3: Determine the Maximum Soluble Concentration
It may be necessary to experimentally determine the solubility limit of this compound in your specific aqueous solution.
Below is a diagram outlining the troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
| Parameter | Value | Conditions |
| Maximum Solubility | ||
| In DMSO | > 50 mg/mL | 25°C |
| In PBS (pH 7.4) | 5 µg/mL | 25°C |
| In DMEM + 10% FBS | 10 µg/mL | 37°C |
| Effect of pH | ||
| In Citrate Buffer (pH 5.0) | 15 µg/mL | 25°C |
| In Tris Buffer (pH 8.0) | 2 µg/mL | 25°C |
| Effect of Temperature | ||
| In PBS (pH 7.4) | 2 µg/mL | 4°C |
| In PBS (pH 7.4) | 8 µg/mL | 37°C |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (e.g., 10 mM in DMSO)
This protocol is for preparing a concentrated stock solution suitable for long-term storage.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature to prevent moisture condensation.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder.
-
Solubilization: Vortex the tube for 1-2 minutes. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes to aid dissolution.[3]
-
Visual Confirmation: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer
This protocol describes the preparation of a final working solution from the DMSO stock.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Pre-warm Buffer: Warm the aqueous buffer to your experimental temperature (e.g., 37°C).[1]
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To prevent precipitation, perform a serial dilution.
-
First, create an intermediate dilution of the stock solution in a small volume of the pre-warmed buffer.
-
Then, add this intermediate dilution to the final volume of the pre-warmed buffer to achieve the desired final concentration.
-
-
Direct Dilution: For very low final concentrations, direct dilution may be possible. Add the required volume of the stock solution dropwise to the pre-warmed buffer while gently vortexing or swirling.
-
Final Solvent Concentration Check: Ensure the final concentration of the organic solvent (e.g., DMSO) is at a non-toxic level for your experiment (ideally ≤ 0.5% v/v).[1]
-
Immediate Use: It is highly recommended to prepare fresh working solutions immediately before each experiment.[4]
Below is a diagram illustrating the general experimental workflow for solution preparation:
Caption: General workflow for preparing this compound solutions.
References
Epelmycin C Extraction Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of Epelmycin C from Streptomyces violaceus fermentation broth.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step in the extraction of this compound?
A1: The initial and critical step is the separation of the mycelial biomass from the culture supernatant, which contains the secreted this compound. This is typically achieved by centrifugation at approximately 8,000 x g for 20 minutes at 4°C.[1]
Q2: Which solvent is most effective for the liquid-liquid extraction of this compound?
A2: Ethyl acetate (B1210297) is a commonly used and effective solvent for the extraction of anthracyclines like this compound from the fermentation supernatant.[1][2][3] It is recommended to perform the extraction multiple times (e.g., three times) with an equal volume of ethyl acetate to the supernatant to maximize recovery.[1]
Q3: What is the optimal pH for extracting this compound?
A3: The pH of the supernatant should be adjusted to a range of 6.0-7.0 before solvent extraction.[1] Anthracyclines, in general, exhibit greater stability in a slightly acidic to neutral pH range (pH 4-7).[4][5] Degradation can occur at more acidic or alkaline pH values.[4][6]
Q4: How does temperature affect this compound stability and extraction?
A4: Elevated temperatures can lead to the degradation of anthracyclines.[5] It is advisable to conduct the extraction process at ambient or reduced temperatures. For instance, after pooling the solvent extracts, concentration using a rotary evaporator should not exceed 40°C.[1] Storing extracts at low temperatures (e.g., 4°C) and protecting them from light can also minimize degradation.[7]
Q5: What are common interfering compounds from Streptomyces violaceus fermentation broth?
A5: Streptomyces fermentation broths are complex mixtures containing various primary and secondary metabolites.[8][9] These can include other related anthracyclines, pigments, and various organic acids that may co-extract with this compound, necessitating subsequent chromatographic purification steps.[1][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Suboptimal pH: Incorrect pH of the supernatant can reduce the solubility of this compound in the organic solvent. 2. Incomplete Extraction: An insufficient number of extraction cycles or inadequate mixing. 3. Degradation of this compound: Exposure to high temperatures or extreme pH during the process.[4][5] | 1. Verify and Adjust pH: Ensure the supernatant pH is between 6.0 and 7.0 before adding the organic solvent.[1] 2. Increase Extraction Steps: Perform at least three sequential extractions with vigorous shaking to ensure thorough mixing.[1] 3. Control Temperature: Maintain a low temperature (not exceeding 40°C) during solvent evaporation and store extracts at 4°C, protected from light.[1][7] |
| Emulsion Formation During Extraction | 1. High Concentration of Surfactant-like Molecules: The fermentation broth may contain proteins, lipids, or other compounds that act as emulsifiers.[11] 2. Excessive Agitation: Shaking the separatory funnel too vigorously can promote emulsion formation.[11] | 1. "Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase and helps to break the emulsion.[12] 2. Gentle Mixing: Invert the separatory funnel gently rather than shaking it vigorously.[11] 3. Centrifugation: If the emulsion persists, centrifuging the mixture can help to separate the layers.[11] 4. Filtration: Pass the mixture through a bed of glass wool or Celite to physically disrupt the emulsion.[13] |
| Poor Purity of Crude Extract | 1. Co-extraction of Impurities: The chosen solvent may be extracting other similar compounds from the broth. 2. Presence of Pigments: Streptomyces violaceus produces various pigments that can be co-extracted.[1] | 1. Optimize Solvent Choice: While ethyl acetate is standard, experimenting with solvents of different polarities might selectively extract this compound. 2. Chromatographic Purification: The crude extract will almost always require further purification. Techniques like silica (B1680970) gel column chromatography followed by Sephadex LH-20 and potentially HPLC are necessary to achieve high purity.[1] |
| Precipitation of Compound During Storage | 1. Solvent Incompatibility: Pirarubicin (B1684484), a related anthracycline, is known to precipitate in 0.9% NaCl solution.[7] This indicates a potential for salt-induced precipitation. 2. Low Temperature: The compound may be less soluble at lower storage temperatures. | 1. Avoid Saline Solutions for Reconstitution: Reconstitute the dried extract in a suitable organic solvent like methanol (B129727) or chloroform (B151607) for further purification steps.[1] 2. Check Solubility: If storing in solution, ensure the concentration is below the saturation point at the storage temperature. |
Data Presentation: Optimizing Extraction Parameters
The following tables present illustrative data on how different experimental parameters can influence the extraction yield of this compound. Note: This data is hypothetical and based on typical results for anthracycline extractions; it should be used as a guide for optimization experiments.
Table 1: Effect of Extraction Solvent on this compound Yield
| Extraction Solvent | Polarity Index | Relative Yield (%) | Purity of Crude Extract (%) |
| n-Hexane | 0.1 | 15 | 40 |
| Chloroform | 4.1 | 85 | 65 |
| Ethyl Acetate | 4.4 | 100 | 70 |
| n-Butanol | 4.0 | 95 | 60 |
| Acetone | 5.1 | 70 | 55 |
Table 2: Effect of Supernatant pH on this compound Extraction Yield with Ethyl Acetate
| Supernatant pH | Relative Yield (%) | Comments |
| 4.0 | 80 | Potential for acid-catalyzed degradation with prolonged exposure.[5] |
| 5.0 | 95 | |
| 6.5 | 100 | Optimal pH range for extraction. [1] |
| 7.5 | 90 | |
| 8.5 | 70 | Increased degradation observed at alkaline pH for some anthracyclines.[6] |
Table 3: Effect of Extraction Temperature on this compound Stability
| Temperature (°C) | Time (hours) | This compound Remaining (%) |
| 4 | 24 | >98 |
| 25 (Ambient) | 24 | 95 |
| 40 | 24 | 85 |
| 60 | 24 | 60 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound
-
Harvesting: Harvest the entire Streptomyces violaceus culture broth (e.g., 10 L) after the fermentation cycle is complete.
-
Centrifugation: Separate the mycelial biomass from the supernatant by centrifugation at 8,000 x g for 20 minutes at 4°C.[1]
-
Supernatant Collection: Carefully decant and collect the supernatant (approx. 9.5 L), which contains the secreted this compound.
-
pH Adjustment: Adjust the pH of the collected supernatant to 6.5 using 1M HCl or 1M NaOH.[1]
-
First Extraction: Transfer the pH-adjusted supernatant to a large separatory funnel. Add an equal volume of ethyl acetate (e.g., 9.5 L).
-
Mixing: Stopper the funnel and shake vigorously for 5-10 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The upper organic layer (ethyl acetate) will contain the extracted this compound.
-
Collection: Drain the lower aqueous layer and collect the upper ethyl acetate layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.[1]
-
Pooling and Concentration: Combine all the ethyl acetate extracts. Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude oily residue.[1]
Protocol 2: Chromatographic Purification of this compound
-
Silica Gel Chromatography:
-
Column Packing: Prepare a silica gel (60-120 mesh) column, packed using a slurry method with chloroform.[1]
-
Sample Loading: Dissolve the crude extract from Protocol 1 in a minimal volume of chloroform and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100% chloroform, then 100:1, 50:1, 20:1 chloroform:methanol).[1]
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pooling and Concentration: Pool the pure fractions and concentrate under reduced pressure.
-
-
Size-Exclusion Chromatography:
-
Column Preparation: Swell Sephadex LH-20 beads in methanol and pack a column.
-
Sample Application: Dissolve the partially purified fraction from the silica gel step in a small volume of methanol and apply it to the column.
-
Elution: Elute the column with methanol and collect fractions, again monitoring by TLC.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain solid, purified this compound.
-
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Decision tree for resolving emulsion formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. oatext.com [oatext.com]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspects of the chemical stability of doxorubicin and seven other anthracyclines in acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stability and compatibility of four anthracyclines: doxorubicin, epirubicin, daunorubicin and pirarubicin with PVC infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Streptomyces and their specialised metabolites for phytopathogen control – comparative in vitro and in planta metabolic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anthracycline metabolites from Streptomyces violaceus A262. III. New anthracycline obelmycins produced by a variant strain SE2-2385 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. biotage.com [biotage.com]
- 13. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Minimizing Batch-to-Batch Variability of Epelmycin C Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving consistent Epelmycin C production.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during this compound fermentation.
Issue 1: Low or No this compound Titer
| Possible Cause | Recommended Action |
| Poor Strain Viability | Revive a fresh culture from a cryopreserved stock. Periodically re-isolate and screen for high-producing colonies. |
| Suboptimal Fermentation Parameters | Calibrate and monitor pH, temperature, and dissolved oxygen probes. Ensure they are within the optimal range for your Streptomyces strain.[1] |
| Nutrient Limitation | Analyze the consumption of key nutrients like carbon and nitrogen sources throughout the fermentation. Consider nutrient feeding strategies. |
| Presence of Inhibitors | Test for inhibitory compounds in the raw materials or produced during fermentation. |
Issue 2: Inconsistent Batch-to-Batch Titer
| Possible Cause | Recommended Action |
| Variability in Raw Materials | Source key media components from a single, reliable supplier. Test new batches of complex components (e.g., yeast extract, peptone) for their effect on production. |
| Inconsistent Inoculum | Adhere to a strict, documented protocol for inoculum preparation, including age, size, and physiological state.[1] |
| Fluctuations in Fermentation Parameters | Utilize automated control systems to maintain fermentation parameters within the desired setpoints. Regularly calibrate sensors.[1] |
| Genetic Instability of the Strain | Periodically perform strain re-isolation and selection to ensure the use of high-producing variants. |
Issue 3: Product Degradation
| Possible Cause | Recommended Action |
| pH or Temperature Instability | Maintain pH and temperature within the optimal range for this compound stability. |
| Enzymatic Degradation | Analyze for the presence of degradative enzymes from the producing organism or contaminants. Consider optimizing the harvest time. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing this compound production?
A1: The production of secondary metabolites like this compound is influenced by a multitude of factors. These can be broadly categorized into media composition (e.g., carbon source, nitrogen source, phosphate (B84403) levels) and culture conditions (e.g., pH, temperature, agitation, aeration).[2][3] The interplay between these factors is complex and often requires systematic optimization.
Q2: How can I systematically optimize my fermentation conditions?
A2: A common starting point is the "one-factor-at-a-time" (OFAT) method, where you vary a single parameter while keeping others constant.[1] However, for a more comprehensive optimization that considers the interactions between factors, statistical methods like Response Surface Methodology (RSM) are highly recommended.[3]
Q3: My fermentation is stuck and is not proceeding. What should I do?
A3: A stuck fermentation can result from several issues, including poor inoculum viability, nutrient deficiency, or the presence of inhibitory substances.[1] First, verify that the temperature and pH are within the optimal range.[1] You may also consider re-pitching with a fresh, active inoculum.[1]
Q4: How can I reduce the variability in my inoculum?
A4: Standardizing your inoculum preparation is critical for reducing batch-to-batch variability. This includes using a consistent age, size, and physiological state of the seed culture.[1] Harvesting precultures in a defined growth phase can greatly reduce variability.[4]
Q5: What is the role of precursor supply in this compound biosynthesis?
A5: The biosynthesis of antibiotics requires precursors from primary metabolism.[5] Insufficient supply of these precursors can be a limiting factor. Strategies to enhance production include increasing precursor supply, blocking competing metabolic pathways, and improving precursor utilization.[5]
Experimental Protocols
Protocol 1: Standardized Inoculum Preparation
-
Aseptically transfer a loopful of a well-sporulated culture of the Streptomyces strain from an agar (B569324) plate to a 250 mL flask containing 50 mL of seed medium.
-
Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours.[1]
-
Use this seed culture to inoculate the production fermenter.
Protocol 2: Batch Fermentation in a 5L Bioreactor
-
Prepare 4L of production medium in a 5L bioreactor and sterilize by autoclaving.
-
After cooling, aseptically inoculate the bioreactor with 200 mL (5% v/v) of the seed culture.[1]
-
Set the fermentation parameters: temperature at 28°C, pH controlled at 7.0 with the addition of 1M NaOH and 1M HCl, and agitation at 300 rpm.[1]
-
Maintain the dissolved oxygen level above 20% by sparging with sterile air.[1]
-
Take samples aseptically at regular intervals (e.g., every 12 hours) to measure biomass, substrate consumption, and this compound concentration.[1]
Protocol 3: this compound Quantification by HPLC
-
Centrifuge the fermentation broth sample to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate (B1210297).
-
Evaporate the ethyl acetate layer to dryness and re-dissolve the residue in a suitable solvent (e.g., methanol).
-
Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a UV detector.
Data Presentation
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | ||
| Fructose | ||
| Sucrose | ||
| Starch | ||
| Glycerol |
Table 2: Effect of pH on this compound Production
| pH | Biomass (g/L) | This compound Titer (mg/L) |
| 6.0 | ||
| 6.5 | ||
| 7.0 | ||
| 7.5 | ||
| 8.0 |
Visualizations
References
troubleshooting inconsistent results in Epelmycin C assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epelmycin C assays. Due to the limited availability of specific data for this compound, this guide leverages information on related compounds and general principles of enzyme assays, particularly for glycosyltransferase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is believed to function as a glycosyltransferase inhibitor.[1] Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from an activated donor sugar nucleotide to a specific acceptor molecule, forming glycosidic bonds. By inhibiting this process, this compound can disrupt the synthesis of essential glycoconjugates in target organisms. The broader class of anthracyclines, to which Epelmycin A belongs, is known to interfere with DNA and RNA synthesis.[2][3] It is plausible that this compound shares a similar inhibitory action on nucleic acid synthesis or related enzymatic processes.
Q2: What are the most common causes of inconsistent results in this compound assays?
Inconsistent results in enzyme assays can arise from a variety of factors.[4][5] For this compound assays, which likely target enzymatic activity, common issues include:
-
Reagent Preparation and Storage: Improper handling, storage, or preparation of reagents, including this compound itself, can lead to degradation and loss of activity.[6]
-
Enzyme Activity: Variations in the concentration or activity of the target enzyme can significantly impact results.[7]
-
Assay Conditions: Fluctuations in temperature, pH, and incubation time can alter enzyme kinetics and inhibitor potency.[5]
-
Pipetting Errors: Inaccurate dispensing of reagents can introduce significant variability.
-
Interfering Substances: Contaminants in the sample or buffers can inhibit or enhance enzyme activity, leading to misleading results.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound experiments.
Issue 1: Higher than expected IC50 value (Lower than expected potency)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound | 1. Prepare fresh stock solutions of this compound. 2. Aliquot and store stocks at the recommended temperature (typically -20°C or -80°C) and protect from light. 3. Perform a quality control check on a new batch of the compound. | A decrease in the IC50 value, indicating restored potency. |
| Low Enzyme Concentration/Activity | 1. Verify the concentration and specific activity of the enzyme stock. 2. Use a fresh aliquot of the enzyme. 3. Include a positive control with a known inhibitor to validate enzyme activity. | Consistent and expected activity of the positive control. |
| Incorrect Assay Buffer pH | 1. Measure the pH of the assay buffer. 2. Prepare fresh buffer if the pH is outside the optimal range for the enzyme. | Optimal enzyme activity and consistent inhibitor performance. |
| Sub-optimal Substrate Concentration | 1. Determine the Michaelis-Menten constant (Km) for the substrate. 2. Use a substrate concentration at or near the Km value for competitive inhibition studies. | More accurate and reproducible IC50 values. |
Issue 2: High variability between replicate wells
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Inaccuracy | 1. Calibrate and service pipettes regularly. 2. Use reverse pipetting for viscous solutions. 3. Ensure consistent and proper mixing of reagents in each well. | Reduced coefficient of variation (CV%) between replicate wells. |
| Edge Effects in Microplates | 1. Avoid using the outer wells of the microplate. 2. Fill the outer wells with buffer or water to maintain a humid environment. 3. Ensure even temperature distribution across the plate during incubation. | More uniform results across the plate. |
| Incomplete Reagent Mixing | 1. Gently mix the plate on a plate shaker after adding each reagent. 2. Visually inspect wells to ensure homogeneity. | Consistent reaction initiation and progression in all wells. |
| Contamination | 1. Use sterile, filtered reagents and buffers. 2. Maintain aseptic technique during assay setup. | Elimination of unexpected data points or trends. |
Experimental Protocols & Methodologies
General Protocol for a Glycosyltransferase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a glycosyltransferase.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer at the optimal pH for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5, with 10 mM MnCl2).
- Enzyme Solution: Dilute the glycosyltransferase to the desired concentration in assay buffer.
- Acceptor Substrate Solution: Dissolve the acceptor substrate in assay buffer.
- Donor Substrate Solution: Prepare the activated sugar donor (e.g., UDP-galactose) in assay buffer.
- This compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock. Prepare serial dilutions in the same solvent.
2. Assay Procedure:
- Add a small volume of the this compound dilution (or DMSO for control) to the wells of a microplate.
- Add the enzyme solution to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
- Add the acceptor substrate to each well.
- Initiate the reaction by adding the donor substrate.
- Incubate the plate at the optimal temperature for the enzyme for a specific time period.
- Stop the reaction (e.g., by adding a quenching solution like EDTA).
- Detect the product formation using a suitable method (e.g., colorimetric, fluorescent, or luminescent readout).
3. Data Analysis:
- Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration.
- Fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Logical Workflow for Troubleshooting Inconsistent Assay Results
Caption: A flowchart outlining the logical steps to diagnose and resolve inconsistent results in this compound assays.
Hypothesized Signaling Pathway Inhibition by this compound
Based on its potential role as a glycosyltransferase inhibitor, this compound may disrupt cellular signaling pathways that rely on proper glycosylation of cell surface receptors.
Caption: A diagram illustrating the potential mechanism of this compound in disrupting a signaling pathway by inhibiting glycosyltransferase activity.
References
- 1. Inhibition of glycosyltransferase activities as the basis for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epelmycin A | C42H53NO15 | CID 139589246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lipiarmycin, a new antibiotic from Actinoplanes III. Mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. quora.com [quora.com]
Technical Support Center: Epelmycin C Isolate Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the purity of Epelmycin C isolates.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
A1: this compound is a macrolide antibiotic. Its chemical formula is C36H45NO14, with a molecular weight of approximately 715.74 g/mol [1]. Like other epelmycins, it is produced by fermentation of Streptomyces species, such as Streptomyces violaceus[2].
Q2: What is a general workflow for the isolation and purification of this compound?
A2: A common workflow involves a multi-step process beginning with fermentation of the producing microorganism. This is followed by extraction of the active compound from the culture broth and subsequent chromatographic purification to isolate this compound from other metabolites and impurities.[3]
Q3: What are some potential sources of impurities in this compound isolates?
A3: Impurities can originate from several sources:
-
Related Epelmycins: Fermentation often produces a mixture of structurally similar epelmycins (e.g., Epelmycin A, B, E) which can be challenging to separate.
-
Degradation Products: this compound may be susceptible to degradation under certain pH or temperature conditions encountered during extraction and purification.
-
Media Components: Residual components from the fermentation broth can co-extract with the target compound.
-
Solvent and Column-Related Impurities: Impurities can be introduced from solvents or bleed from chromatographic columns.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound isolates. When coupled with a mass spectrometer (LC-MS), it can also aid in the identification of impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation of the final product and can also reveal the presence of impurities.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Low Yield After Extraction
Problem: The yield of crude this compound after solvent extraction is lower than expected.
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal pH of Culture Supernatant | Adjust the pH of the supernatant to a neutral range (6.0-7.0) before extraction.[3] | The solubility and partitioning behavior of this compound in organic solvents can be pH-dependent. A neutral pH often enhances extraction efficiency for many macrolides. |
| Incomplete Extraction | Perform multiple extractions (at least 3) of the aqueous phase with fresh solvent (e.g., ethyl acetate).[3] | A single extraction may not be sufficient to recover all the product. Repeated extractions maximize the transfer of the compound to the organic phase. |
| Emulsion Formation | If an emulsion forms, gently swirl instead of vigorously shaking the separatory funnel. The addition of brine can also help break the emulsion.[6] | Vigorous mixing can create stable emulsions, especially with complex fermentation broths. Gentle inversion or swirling minimizes this while still allowing for extraction. |
| Product Degradation | Ensure the temperature during solvent evaporation (e.g., rotary evaporation) does not exceed 40°C.[3] | Macrolide antibiotics can be heat-sensitive. Excessive heat can lead to degradation and loss of product. |
Poor Resolution in Column Chromatography
Problem: Co-elution of this compound with impurities during silica (B1680970) gel or size-exclusion chromatography.
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent System (Silica Gel) | Optimize the mobile phase polarity. A gradient elution from a non-polar to a more polar solvent system may improve separation. | Structurally similar epelmycins will have slight differences in polarity. A shallow gradient can enhance the separation of these closely related compounds. |
| Column Overload | Reduce the amount of crude extract loaded onto the column. | Overloading the column leads to broad peaks and poor separation. The amount of sample should be appropriate for the column dimensions. |
| Irregular Column Packing | Ensure the silica gel column is packed uniformly using a slurry method to avoid channeling.[3] | A well-packed column is essential for achieving good separation. Irregularities can cause the sample to move unevenly through the column. |
| Sample Dissolution Solvent | Dissolve the sample in a minimal amount of the initial mobile phase solvent or a weaker solvent. | Dissolving the sample in a strong solvent can cause it to spread out on the column before the separation begins, leading to poor resolution. |
Persistent Impurities in Final Product
Problem: The final this compound isolate still contains unacceptable levels of impurities after multiple chromatographic steps.
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Isomeric Impurities | Employ a high-resolution separation technique such as preparative Reverse-Phase HPLC (RP-HPLC).[3] | Isomers can be very difficult to separate using normal-phase or size-exclusion chromatography. The different interaction mechanisms of RP-HPLC often provide the necessary selectivity. |
| Structurally Very Similar Analogs | Consider alternative chromatographic media or techniques, such as counter-current chromatography.[7] | When standard methods fail, more advanced or orthogonal separation techniques may be required to resolve highly similar compounds. |
| Degradation During Final Steps | Analyze the sample immediately after purification and handle it under conditions that minimize degradation (e.g., low temperature, protection from light). | The purified compound may be less stable than when in a crude mixture. Proper handling and storage are critical to maintain purity. |
Experimental Protocols
Extraction of this compound from Culture Broth
This protocol is adapted from a method for a related compound, Epelmycin E.[3]
-
Harvesting: After fermentation of Streptomyces violaceus, harvest the entire culture broth.
-
Centrifugation: Separate the mycelial biomass from the culture supernatant by centrifugation at 8,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Decant and collect the supernatant containing the secreted this compound.
-
pH Adjustment: Adjust the pH of the collected supernatant to a range of 6.0-7.0 using 1M HCl or 1M NaOH.
-
Solvent Extraction:
-
Transfer the pH-adjusted supernatant to a large separatory funnel.
-
Add an equal volume of ethyl acetate (B1210297).
-
Shake vigorously for 5-10 minutes, venting periodically.
-
Allow the layers to separate and collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the lower aqueous layer two more times with fresh ethyl acetate.
-
-
Concentration: Pool the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude oily residue.
Multi-Step Chromatographic Purification
-
Silica Gel Chromatography (Initial Cleanup):
-
Column Packing: Prepare a silica gel (60-120 mesh) column using a slurry method with a non-polar solvent like chloroform (B151607) or a hexane/ethyl acetate mixture.
-
Sample Loading: Dissolve the crude extract in a minimal volume of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane, followed by methanol (B129727) in chloroform).
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound. Pool the relevant fractions and concentrate.
-
-
Size-Exclusion Chromatography (Further Purification):
-
Column: Use a Sephadex LH-20 column.
-
Sample Application: Dissolve the partially purified fraction from the silica gel step in a small volume of methanol and apply it to the column.
-
Elution: Elute the column with methanol at a constant flow rate.
-
Fraction Collection and Analysis: Collect fractions and analyze by TLC or HPLC to identify those containing pure this compound. Pool the pure fractions and concentrate.
-
-
Preparative RP-HPLC (Final Polishing):
-
Column: Use a C18 reversed-phase preparative column.
-
Mobile Phase: An optimized gradient of acetonitrile (B52724) or methanol in water (often with a modifier like formic acid or TFA) is typically used.
-
Fraction Collection: Collect fractions corresponding to the this compound peak and concentrate to obtain the final purified product.
-
Visualizations
Caption: Workflow for this compound isolation and purification.
References
- 1. This compound| CAS:#107807-23-8 -Letopharm Limited [letopharm.com]
- 2. Epelmycin A | C42H53NO15 | CID 139589246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. books.rsc.org [books.rsc.org]
Technical Support Center: Strategies to Increase Epelmycin C Stability
For researchers, scientists, and drug development professionals working with Epelmycin C, ensuring its stability is critical for obtaining reliable experimental results and for the development of effective therapeutic formulations. This technical support center provides troubleshooting guidance and frequently asked questions to address common stability challenges.
Troubleshooting Unstable this compound
This guide is designed to help you identify and resolve common issues related to the stability of this compound in your experiments.
| Problem | Potential Cause | Recommended Action |
| Loss of activity in aqueous solution at room temperature. | Hydrolysis: this compound may be susceptible to degradation in the presence of water, a common issue for complex organic molecules. This can be pH-dependent. | Investigate the effect of pH on stability by preparing solutions in a range of buffers (e.g., pH 3, 5, 7, 9). Analyze the concentration of this compound over time using a stability-indicating method like HPLC. Consider refrigerated storage (2-8°C) for aqueous solutions.[1] |
| Degradation observed when exposed to light. | Photosensitivity: Many complex molecules are sensitive to UV or visible light, leading to photodegradation. | Protect solutions from light by using amber vials or covering containers with aluminum foil. Conduct photostability studies by exposing the compound to controlled light conditions to understand its sensitivity. |
| Inconsistent results between experimental batches. | Oxidation: Dissolved oxygen in solvents can lead to oxidative degradation. The presence of trace metal ions can catalyze this process. | Degas solvents before use by sparging with an inert gas like nitrogen or argon. Consider the addition of antioxidants or chelating agents such as EDTA to the formulation.[2] |
| Precipitation or crystallization of this compound in solution. | Poor Solubility and Supersaturation: The compound may have low solubility in the chosen solvent, or a change in temperature or pH may cause it to fall out of solution. | Determine the solubility of this compound in various solvents and buffer systems. Consider the use of co-solvents or solubility-enhancing excipients. For highly concentrated solutions, refrigerated storage may sometimes promote crystallization.[2] |
| Rapid degradation at elevated temperatures. | Thermal Lability: The chemical structure of this compound may not be stable at higher temperatures, leading to accelerated degradation. | Avoid high temperatures during experimental procedures. If heating is necessary, minimize the duration and temperature. For long-term storage, consider freezing (-20°C to -80°C), though freeze-thaw stability should be evaluated.[3][4] |
Frequently Asked Questions (FAQs)
Formulation and Handling
Q1: What is the best way to prepare a stock solution of this compound?
A1: The ideal solvent for a stock solution depends on the solubility of this compound. Start with a high-purity organic solvent in which the compound is freely soluble, such as DMSO or ethanol. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: How can I improve the stability of this compound in my cell culture media?
A2: Antibiotics can be unstable in complex media at 37°C. Prepare fresh solutions of this compound for each experiment if possible. If you need to prepare it in advance, conduct a stability study in the specific medium to determine how long it remains active. Minimize exposure of the media containing this compound to light.
Q3: Are there any formulation strategies to enhance the stability of this compound for in vivo studies?
A3: Yes, several formulation strategies can improve stability. These include:
-
Lyophilization (Freeze-Drying): This process removes water and can significantly increase the long-term stability of solid this compound.
-
Microencapsulation: Encapsulating this compound in a protective polymer matrix can shield it from environmental factors.[2]
-
Use of Excipients: Incorporating buffers to control pH, antioxidants to prevent oxidation, and chelating agents to bind metal ions can enhance stability in liquid formulations.[2]
Stability Testing
Q4: How do I perform a forced degradation study for this compound?
A4: A forced degradation study intentionally exposes the drug to harsh conditions to identify potential degradation products and pathways.[5] This helps in developing a stability-indicating analytical method. Typical stress conditions include:
-
Acid and Base Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at room temperature or elevated temperatures.[6][7]
-
Oxidation: e.g., 3% hydrogen peroxide at room temperature.[6][8]
-
Thermal Stress: Heating the solid compound or a solution (e.g., 60-80°C).[8]
-
Photostability: Exposing the compound to UV and visible light.[6][7]
Q5: What is a "stability-indicating method," and why do I need one?
A5: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[5] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is commonly used for this purpose.[3][4] This method is crucial to ensure that you are measuring the concentration of the intact drug and not its breakdown products.
Experimental Protocols
Protocol 1: HPLC-Based Stability-Indicating Method Development
-
Column and Mobile Phase Selection:
-
Start with a C18 reverse-phase HPLC column.
-
Develop a gradient elution method using a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Forced Degradation Sample Analysis:
-
Perform a forced degradation study as described in the FAQ section.
-
Inject the stressed samples into the HPLC system.
-
-
Method Optimization:
-
Adjust the mobile phase composition, gradient, pH, and flow rate to achieve good separation between the peak for intact this compound and any peaks corresponding to degradation products.
-
The peak for this compound should be pure, which can be confirmed using a photodiode array (PDA) detector or by LC-MS.
-
-
Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to established guidelines.
-
Protocol 2: pH Profile and Stability Study
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate, phosphate, borate (B1201080) buffers).
-
Sample Preparation: Prepare solutions of this compound at a known concentration in each buffer.
-
Incubation: Store the solutions at a constant temperature (e.g., 25°C or 40°C), protected from light.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quantification: Analyze the samples using the validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the logarithm of the concentration versus time to determine the degradation rate constant (k) at each pH. A plot of k versus pH will reveal the pH of maximum stability.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General workflow for stability investigation.
Caption: Decision tree for troubleshooting stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. research.wur.nl [research.wur.nl]
- 4. [PDF] Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection | Semantic Scholar [semanticscholar.org]
- 5. pharmtech.com [pharmtech.com]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. scielo.br [scielo.br]
- 8. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Troubleshooting Poor Yield in Epelmycin C Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving issues related to poor yield during the synthesis of Epelmycin C. The following information is structured in a question-and-answer format to directly address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound yield?
Low yields in this compound production, which is achieved through fermentation of a producing microorganism like Streptomyces violaceus, can typically be attributed to several factors[1][2]:
-
Suboptimal Fermentation Conditions: Incorrect temperature, pH, or dissolved oxygen levels can significantly hinder antibiotic production.
-
Inadequate Inoculum: The age, size, and physiological state of the seed culture are critical for a successful fermentation run.[1]
-
Nutrient Limitation: Depletion of essential carbon or nitrogen sources in the fermentation medium can halt this compound biosynthesis.[1]
-
Catabolite Repression: High concentrations of readily metabolizable sugars like glucose can inhibit the production of secondary metabolites such as this compound.[1]
-
Inconsistent Raw Materials: Variability in the quality of complex medium components can lead to batch-to-batch inconsistencies.[1]
Q2: How can I optimize the fermentation medium to improve yield?
Medium optimization involves systematically evaluating different carbon and nitrogen sources. A one-factor-at-a-time (OFAT) approach can help identify critical components. For more advanced optimization, statistical methods like Response Surface Methodology (RSM) are recommended.[1]
Troubleshooting Guides
Issue 1: Low Biomass and Poor this compound Production
If you are observing low cell growth and consequently low product formation, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Biomass
Caption: Troubleshooting workflow for low biomass and yield.
Issue 2: High Biomass but Low this compound Titer
This scenario suggests that the conditions favor primary metabolism (cell growth) but not secondary metabolism (this compound production).
Possible Causes and Solutions
| Potential Cause | Description | Recommended Solution |
| Nutrient Limitation | A key precursor for this compound synthesis is depleted after the initial growth phase.[1] | Implement a fed-batch strategy to supply limiting nutrients during the production phase.[1] |
| Catabolite Repression | High levels of easily metabolized sugars (e.g., glucose) are inhibiting the biosynthetic genes for this compound.[1] | Replace or supplement glucose with a more slowly metabolized carbon source, such as glycerol (B35011) or dextrin.[1] |
Logical Flow for Addressing High Biomass, Low Yield
References
Technical Support Center: Epelmycin C Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Epelmycin C using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for this compound quantification?
For routine analysis and higher concentrations, HPLC-UV is a robust and accessible method. For trace-level quantification or analysis in complex biological matrices, LC-MS/MS is recommended due to its superior sensitivity and specificity.[1][2][3]
Q2: How should I prepare my samples for analysis?
Sample preparation is critical for accurate quantification. A simple protein precipitation is often sufficient for plasma samples.[1] For more complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.
Q3: What are the typical validation parameters I need to assess for my method?
A full method validation should be performed to ensure the reliability of your results.[4][5][6] Key parameters include:
-
Specificity
-
Linearity and Range
-
Accuracy and Precision (Repeatability and Intermediate Precision)[7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)[7]
Q4: My calibration curve has a poor correlation coefficient (r² < 0.99). What should I do?
First, verify the preparation of your standards and ensure there were no dilution errors. Check for instrument stability and detector saturation at high concentrations. It may also be necessary to adjust the weighting of your linear regression.[8]
Troubleshooting Guides
HPLC-UV Method
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible mobile phase pH- Sample overload | - Replace the column- Adjust mobile phase pH to be at least 2 units away from the analyte's pKa- Reduce injection volume or sample concentration |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition- Unstable column temperature- Pump malfunction | - Prepare fresh mobile phase and ensure proper mixing- Use a column oven to maintain a consistent temperature- Check pump seals and pistons for wear |
| Low Sensitivity/Small Peak Area | - Incorrect detection wavelength- Sample degradation- Low injection volume | - Determine the λmax of this compound and set the detector accordingly- Ensure proper sample storage and handling- Increase injection volume if it does not compromise peak shape |
| Ghost Peaks | - Carryover from previous injection- Contaminated mobile phase or system | - Implement a robust needle wash program- Flush the system with a strong solvent- Prepare fresh mobile phase using high-purity solvents |
LC-MS/MS Method
| Issue | Potential Cause | Suggested Solution |
| Poor Signal Intensity | - Inefficient ionization- Suboptimal MS parameters (e.g., collision energy)- Matrix effects (ion suppression) | - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow)- Perform tuning and compound optimization for this compound- Improve sample cleanup (e.g., use SPE) or dilute the sample |
| High Background Noise | - Contaminated solvent or system- Non-optimal mass transitions (MRM) | - Use high-purity LC-MS grade solvents- Ensure proper selection of precursor and product ions with low background interference |
| Inconsistent Results | - Instability of the analyte in the final extract- Variation in matrix effects between samples | - Evaluate the stability of the processed samples under autosampler conditions[9]- Use a stable isotope-labeled internal standard to compensate for matrix effects |
Experimental Protocols
HPLC-UV Quantification of this compound
This protocol provides a general framework for the analysis of this compound.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile (B52724) and 20 mM Potassium Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection: 235 nm
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Inject the supernatant for analysis.
LC-MS/MS Quantification of this compound
This protocol is designed for high-sensitivity analysis.
1. LC Conditions:
-
Column: UPLC C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
2. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
-
Internal Standard (IS): (e.g., Stable Isotope Labeled this compound) Precursor Ion > Product Ion
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal.
Method Validation Data Summary
The following tables present example data from a hypothetical method validation for this compound quantification.
Table 1: HPLC-UV Method Validation
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9992 | ≥ 0.99[10] |
| Range | 1 - 100 µg/mL | Defined by linear response |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% | ≤ 2.0% |
| LOD | 0.3 µg/mL | - |
| LOQ | 1.0 µg/mL | S/N ≥ 10[8] |
Table 2: LC-MS/MS Method Validation
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9985 | ≥ 0.99 |
| Range | 0.5 - 500 ng/mL | Defined by linear response |
| Accuracy (% Recovery) | 95.3% - 104.5% | 85.0% - 115.0%[1] |
| Precision (%RSD) | < 5.0% | ≤ 15.0%[9] |
| LOD | 0.15 ng/mL | - |
| LOQ | 0.5 ng/mL | S/N ≥ 10 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. Development of a simple and rapid HPLC-MS/MS method for quantification of streptomycin in mice and its application to plasma pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UV spectroscopy and reverse-phase HPLC as novel methods to determine Capreomycin of liposomal fomulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Relevance of Mass Spectrometry Analysis for Personalized Medicine through Its Successful Application in Cancer “Omics” [mdpi.com]
- 4. sps.nhs.uk [sps.nhs.uk]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. dovepress.com [dovepress.com]
- 9. Development and validation of an LC-MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Epelmycin C Crystallization
For researchers, scientists, and drug development professionals engaged in the crystallization of Epelmycin C, this technical support center provides targeted troubleshooting guides and frequently asked questions. This resource is designed to offer direct and actionable advice to navigate the complexities of obtaining high-quality crystals of this novel compound.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental to designing successful crystallization experiments.
| Property | Value | Reference |
| Molecular Formula | C36H45NO14 | [1] |
| Molecular Weight | 715.74 g/mol | [1] |
| Boiling Point | 803.2°C at 760 mmHg | [1] |
| Density | 1.5 g/cm³ | [1] |
| Vapor Pressure | 3.11E-27 mmHg at 25°C | [1] |
| Solubility | Data not widely available. Empirical determination in various solvents is recommended. | |
| pKa | Data not widely available. Expected to have basic and acidic groups requiring careful pH control. | |
| Stability | Stability in various solvents and temperatures should be determined empirically. Macrolides can be susceptible to degradation at pH extremes and elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical starting factors for this compound crystallization?
A1: The purity of your this compound sample is the most critical factor. Aim for >95% purity as impurities can significantly hinder crystal lattice formation.[2] Additionally, the homogeneity of the sample is crucial; ensure it is free from aggregates before setting up crystallization trials.[2]
Q2: I am not getting any crystals, only clear drops. What does this mean and what should I do?
A2: A majority of clear drops in your crystallization screen typically indicates that the concentration of this compound is too low to achieve supersaturation.[3] You should systematically increase the concentration of your this compound stock solution and repeat the screening.
Q3: My drops contain a heavy, amorphous precipitate instead of crystals. What is the likely cause?
A3: A brown or amorphous precipitate often suggests that the concentration of this compound is too high, leading to rapid, disordered precipitation instead of ordered crystal growth.[3] It can also be an indication of sample instability or aggregation.[3] Try lowering the concentration of this compound. If precipitation persists, consider performing a buffer screen to find conditions where the compound is more stable.
Q4: I have obtained very small, needle-like crystals that are not suitable for X-ray diffraction. How can I improve their size and quality?
A4: The formation of many small crystals suggests a high nucleation rate.[3] To encourage the growth of larger, single crystals, you need to slow down the crystallization process. This can be achieved by:
-
Reducing the concentration of this compound.
-
Lowering the temperature of incubation.
-
Employing microseeding techniques with crushed crystals of better quality.
-
Screening different precipitants or varying their concentrations.
Q5: How can I address the issue of crystal twinning?
A5: Twinning, where two separate crystal lattices grow from the same point, can be a challenging issue.[4] It is often influenced by the crystallization conditions. Experimenting with different crystallization methods (e.g., vapor diffusion vs. slow evaporation), varying the temperature, and screening different additives or co-solvents may help to mitigate twinning.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals, Clear Drops | - Concentration of this compound is too low. - Solubility in the chosen condition is too high. | - Increase the concentration of this compound. - Screen a wider range of precipitants to find conditions of lower solubility. |
| Amorphous Precipitate | - Concentration of this compound is too high. - Poor sample stability or aggregation. - pH of the buffer is not optimal. | - Decrease the concentration of this compound. - Re-purify the sample and confirm its homogeneity. - Screen a range of pH values to identify the optimal pH for stability and crystallization. |
| Many Small Crystals | - Nucleation rate is too high. - Supersaturation was reached too quickly. | - Reduce the concentration of this compound. - Slow down the equilibration rate (e.g., use a larger volume of reservoir solution in hanging drop vapor diffusion). - Incubate at a different temperature. |
| Poorly Formed or Disordered Crystals | - Presence of impurities or aggregates. - Flexible regions in the molecule are inhibiting stable lattice formation. | - Optimize the purification protocol for this compound.[2] - Consider co-crystallization with a rigid co-former to stabilize the conformation.[5] |
| Crystals Dissolve When Handled | - The crystals are salt crystals from the buffer. - The crystals are unstable outside of their growth environment. | - Test the crystals for diffraction. Salt crystals often diffract poorly or not at all. - Use a cryoprotectant before flash-cooling the crystals. |
| Inconsistent Results/Lack of Reproducibility | - Variations in sample preparation. - Inconsistent setup of crystallization plates. - Fluctuations in incubation temperature. | - Standardize the protocol for sample purification and preparation. - Ensure meticulous and consistent setup of crystallization experiments. - Use a temperature-controlled incubator. |
Experimental Protocols
Protocol 1: Hanging Drop Vapor Diffusion Crystallization Screening for this compound
-
Preparation of this compound Stock Solution:
-
Dissolve purified this compound in a suitable solvent (e.g., DMSO, ethanol) to a high concentration (e.g., 50 mg/mL).
-
Centrifuge the solution at high speed to pellet any aggregates. Use the supernatant for setting up the drops.
-
-
Preparation of Crystallization Plates:
-
Use a 24-well or 96-well crystallization plate.
-
Pipette 500 µL of various commercially available or in-house prepared crystallization screen solutions into the reservoirs.
-
-
Setting up the Drops:
-
On a siliconized cover slip, mix 1 µL of the this compound stock solution with 1 µL of the reservoir solution.
-
Invert the cover slip and seal the reservoir to create a "hanging drop."
-
-
Incubation:
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
-
Monitoring and Analysis:
-
Monitor the drops regularly under a microscope over several weeks.
-
Document any changes, including the appearance of precipitate or crystals.
-
Visualizations
References
Validation & Comparative
Epelmycin C vs. Doxorubicin: A Comparative Analysis for Drug Development Professionals
A comprehensive comparison between the anthracycline antibiotic Epelmycin C and the widely used chemotherapeutic agent doxorubicin (B1662922) is currently hampered by the limited availability of public data on this compound. While doxorubicin has been extensively studied and characterized, information regarding this compound is scarce, primarily originating from a single 1991 publication that announced its discovery and initial in vitro testing.
This guide provides a detailed overview of doxorubicin, including its mechanism of action, signaling pathways, and cytotoxic activity, based on a wealth of available scientific literature. For this compound, we present the currently known information and provide a framework for how a comparative analysis would be structured should more data become accessible.
Doxorubicin: An In-Depth Profile
Doxorubicin is a cornerstone of chemotherapy regimens for a variety of cancers, including breast, lung, ovarian, and bladder cancers, as well as leukemias and lymphomas. Its potent anticancer activity stems from its multifaceted mechanism of action.
Mechanism of Action
Doxorubicin's primary mode of action involves the disruption of DNA replication and repair in cancer cells. This is achieved through several mechanisms:
-
DNA Intercalation: The planar aromatic core of the doxorubicin molecule inserts itself between DNA base pairs, distorting the double helix structure. This intercalation inhibits the progression of topoisomerase II, an enzyme crucial for relaxing DNA supercoils during transcription and replication.
-
Topoisomerase II Poisoning: Doxorubicin stabilizes the complex formed between topoisomerase II and DNA after the enzyme has created a double-strand break. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and triggering apoptosis (programmed cell death).
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals. This induces oxidative stress within the cancer cells, causing damage to cellular components, including DNA, proteins, and lipids, and further contributing to cell death.
In Vitro Cytotoxicity of Doxorubicin
The cytotoxic efficacy of doxorubicin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. These values can vary significantly depending on the cancer cell line and the specific experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| L1210 | Murine Leukemia | ~0.05 | [1] |
| K562 | Human Myelogenous Leukemia | ~0.32 | [2][3] |
| MelJuSo | Human Melanoma | ~0.1 | [2] |
| U2OS | Human Osteosarcoma | ~0.2 | [2] |
| HeLa | Human Cervical Carcinoma | 0.34 - 2.9 | [4][5] |
| MCF-7 | Human Breast Adenocarcinoma | 0.1 - 2.5 | [4][6] |
| A549 | Human Lung Carcinoma | >20 | [4] |
| HepG2 | Human Hepatocellular Carcinoma | 11.1 - 12.2 | [4][5] |
This compound: What We Know
This compound belongs to the epelmycin family of anthracycline antibiotics, which were first isolated from a blocked mutant strain of Streptomyces violaceus.[3] The initial discovery paper from 1991 reported that Epelmycins A, B, C, D, and E were assayed for their in vitro cytotoxicities against the murine leukemic L1210 cell culture.[3]
A Framework for Future Comparison
Should experimental data for this compound become available, a direct comparison with doxorubicin could be structured as follows:
| Parameter | This compound | Doxorubicin |
| Chemical Structure | (Data Unavailable) | C27H29NO11 |
| Mechanism of Action | (Presumed Anthracycline) | DNA Intercalation, Topoisomerase II Inhibition, ROS Generation |
| IC50 (L1210 cells) | (Data Unavailable) | ~0.05 µM |
| Signaling Pathways | (Data Unavailable) | p53, MAPK, NF-κB, etc. |
| In Vivo Efficacy | (Data Unavailable) | (Extensive Data Available) |
| Toxicity Profile | (Data Unavailable) | Cardiotoxicity, Myelosuppression |
Experimental Protocols
A standardized experimental protocol is essential for the accurate comparison of cytotoxic agents. The following outlines a general methodology for an in vitro cytotoxicity assay, such as the MTT assay, which is widely used to assess cell viability.
Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., L1210) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and doxorubicin) in a cell culture medium. Add the diluted compounds to the designated wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and determine the IC50 value using a suitable curve-fitting model.
Signaling Pathways in Doxorubicin-Induced Cytotoxicity
Doxorubicin's cytotoxic effects are mediated through a complex network of cellular signaling pathways. Understanding these pathways is crucial for identifying potential mechanisms of drug resistance and for the development of combination therapies.
References
- 1. Differential effect of the calmodulin inhibitor trifluoperazine in modulating cellular accumulation, retention and cytotoxicity of doxorubicin in progressively doxorubicin-resistant L1210 mouse leukemia cells. Lack of correlation between cellular doxorubicin levels and expression of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Re-Exploring the Anthracycline Chemical Space for Better Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. journal.waocp.org [journal.waocp.org]
Navigating Anthracycline Resistance: A Comparative Analysis of Cross-Resistance with Epelmycin C and Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a critical challenge in drug development. Anthracyclines, a class of potent antibiotics used in chemotherapy, are often subject to multidrug resistance (MDR), which can limit their clinical efficacy. Understanding the patterns of cross-resistance—where resistance to one drug confers resistance to others—is crucial for developing effective treatment strategies and novel therapeutics. This guide explores the known cross-resistance profiles of anthracyclines and provides a framework for assessing Epelmycin C's potential interactions with other antibiotics.
Comparative Analysis of Anthracycline Cross-Resistance
Resistance to anthracyclines is frequently associated with broader multidrug resistance, often extending to structurally and functionally unrelated drugs. This phenomenon is primarily driven by mechanisms that are not specific to a single compound but rather to a class of molecules with similar properties.
Key Mechanisms of Anthracycline Cross-Resistance:
-
P-glycoprotein (P-gp) Efflux Pump: Overexpression of the MDR1 gene, which codes for the P-glycoprotein (P-gp) efflux pump, is a major cause of resistance. This protein actively transports a wide range of hydrophobic drugs, including anthracyclines, out of the cell, reducing their intracellular concentration and thus their cytotoxic effect. This mechanism is a common cause of cross-resistance to drugs like Vinca alkaloids, actinomycin (B1170597) D, and epipodophyllotoxins.[1]
-
Topoisomerase II Alterations: Anthracyclines function by inhibiting topoisomerase II, an enzyme crucial for DNA replication. Mutations in or altered expression of topoisomerase II can reduce the drug's binding affinity, leading to resistance. This can also result in cross-resistance to other topoisomerase II inhibitors.
-
Protein Kinase C (PKC) Pathway Modulation: The Protein Kinase C (PKC) signaling pathway has been implicated in the regulation of drug resistance. Activation of certain PKC isoforms can influence the activity of efflux pumps like P-gp, contributing to a multidrug-resistant phenotype.
The following table summarizes the cross-resistance patterns observed for doxorubicin, a well-studied anthracycline, which can serve as a predictive model for this compound.
Table 1: Cross-Resistance Profile of Doxorubicin-Resistant Cells
| Antibiotic/Drug Class | Cross-Resistance Observed in Doxorubicin-Resistant Cells | Primary Mechanism of Cross-Resistance |
| Other Anthracyclines | ||
| Daunorubicin | Yes (High) | P-gp efflux, Topoisomerase II alterations |
| Epirubicin | Yes (High) | P-gp efflux, Topoisomerase II alterations |
| Idarubicin | Yes (Variable) | P-gp efflux, Topoisomerase II alterations |
| Vinca Alkaloids | ||
| Vincristine | Yes | P-gp efflux |
| Vinblastine | Yes | P-gp efflux |
| Other Agents | ||
| Actinomycin D | Yes | P-gp efflux |
| Etoposide (Epipodophyllotoxin) | Yes | P-gp efflux, Topoisomerase II alterations |
| Mitomycin C | Yes | P-gp efflux |
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC) and Cross-Resistance
This protocol outlines the steps for assessing the susceptibility of bacterial or cancer cell lines to antibiotics and determining the extent of cross-resistance.
1. Materials:
-
Bacterial strains or cancer cell lines (parental and antibiotic-resistant variants)
-
This compound and a panel of known antibiotics
-
Appropriate culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for cancer cells)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
2. Procedure for MIC Determination:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic in a suitable solvent. Create a series of two-fold serial dilutions in the appropriate culture medium to cover a range of concentrations.
-
Inoculum Preparation:
-
Bacteria: Culture bacteria to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Cancer Cells: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Incubation: Add the serially diluted antibiotics to the wells containing the cell or bacterial suspension. Include a positive control (no antibiotic) and a negative control (no cells/bacteria). Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Data Analysis: Determine the MIC, which is the lowest concentration of the antibiotic that inhibits visible growth (for bacteria) or reduces cell viability by a certain percentage (e.g., 50% - IC50 for cancer cells), often measured by a colorimetric assay (e.g., MTT) or by reading absorbance.
3. Procedure for Cross-Resistance Study:
-
Develop Resistant Strains: Generate or obtain cell lines or bacterial strains with known resistance to a specific antibiotic (e.g., doxorubicin).
-
Determine MICs: Perform the MIC determination protocol as described above for both the parental (sensitive) and the resistant strains using this compound and the panel of other antibiotics.
-
Calculate Resistance Factor (RF): The degree of cross-resistance is quantified by the Resistance Factor, calculated as:
-
RF = MIC (Resistant Strain) / MIC (Parental Strain)
-
An RF value significantly greater than 1 indicates cross-resistance.
-
Visualizing the Mechanisms of Resistance
The following diagrams illustrate the key molecular pathways and experimental workflows involved in anthracycline cross-resistance.
References
Unraveling the Enigma of Epelmycin C: A Comparative Guide to its Presumed Mechanism of Action
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, understanding the precise mechanism of action of a new chemical entity is paramount. This guide provides a comparative analysis of the hypothesized mechanism of action of Epel-mycin C, a novel antibiotic candidate. Due to the current lack of direct experimental data on Epelmycin C, this guide draws parallels with the well-characterized an-thracycline class of antibiotics, to which the related compound Epelmycin A belongs. This comparison serves as a foundational framework for researchers, scientists, and drug development professionals to design and execute experiments aimed at definitively eluci-dating the biological activity of this compound.
A Hypothesized Mechanism: Following the Anthracycline Footprint
Epelmycin A has been identified as an anthracycline antibiotic. Anthracyclines are a well-established class of compounds known for their potent anticancer and an-tibacterial properties. The core mechanism of action for anthracyclines involves a multi-pronged attack on cellular processes, primarily targeting DNA. Based on this lineage, it is hypothesized that this compound shares a similar mechanism of action.
The proposed mechanism for this compound, in line with other anthracyclines, is centered around three key activities:
-
DNA Intercalation: The planar aromatic structure of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, creating a physical roadblock that obstructs the processes of DNA replication and transcription.[1][2]
-
Topoisomerase II Inhibition: Anthracyclines are known to be potent inhibitors of topoisomerase II. This enzyme is crucial for relieving torsional strain in DNA during replication by creating transient double-strand breaks. Anthracyclines trap the topoisomerase II enzyme in a complex with DNA, preventing the re-ligation of these breaks. The accumulation of these unrepaired double-strand breaks triggers downstream signaling pathways that ultimately lead to programmed cell death (apoptosis).[3][4][5]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can participate in redox cycling, leading to the production of highly reactive oxygen species, such as superoxide (B77818) radicals. This surge in ROS induces significant oxidative stress within the cell, causing damage to DNA, proteins, and lipids, and further contributing to cytotoxicity.[6][7]
Comparative Analysis: this compound vs. Established Anthracyclines
To provide a clear benchmark for the investigation of this compound, this guide presents a comparison with two of the most well-studied anthracycline antibiotics: Doxorubicin and Daunorubicin.
Mechanism of Action Comparison
| Feature | Doxorubicin | Daunorubicin | This compound (Hypothesized) |
| Primary Target | DNA | DNA | DNA |
| DNA Intercalation | Yes, inserts between base pairs, causing local unwinding.[6] | Yes, intercalates with a preference for adjacent G/C base pairs.[5] | Presumed to intercalate into DNA. |
| Topoisomerase II Inhibition | Yes, stabilizes the DNA-topoisomerase II cleavable complex.[3] | Yes, inhibits the re-ligation step of topoisomerase II.[4][5] | Presumed to inhibit topoisomerase II. |
| ROS Generation | Yes, through redox cycling of its quinone moiety.[6] | Yes, generates free radicals, leading to oxidative stress.[4] | Presumed to generate ROS. |
| Other Effects | Can induce histone eviction from chromatin.[6] | Can also induce histone eviction. | To be determined. |
Quantitative Data Comparison: A Look at Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes representative IC50 values for Doxorubicin and Daunorubicin against various cancer cell lines. It is important to note that these values can vary significantly based on the cell line, exposure time, and assay conditions.[2][3][8][9][10][11][12][13]
| Cell Line | Drug | IC50 (µM) | Exposure Time (h) |
| MCF-7 (Breast Cancer) | Doxorubicin | 0.03 - 2.5 | 24 - 72 |
| HeLa (Cervical Cancer) | Doxorubicin | ~2.9 | 24 |
| A549 (Lung Cancer) | Doxorubicin | > 20 | 24 |
| HL-60 (Leukemia) | Daunorubicin | ~2.52 | Not Specified |
| U937 (Leukemia) | Daunorubicin | ~1.31 | Not Specified |
| Kasumi-1 (Leukemia) | Daunorubicin | ~0.5 | Not Specified |
Experimental Protocols for Mechanism Confirmation
To validate the hypothesized mechanism of action for this compound, a series of well-established experimental protocols can be employed.
DNA Intercalation Assay (Gel Mobility Shift Assay)
This assay is used to determine if a compound binds to and alters the electrophoretic mobility of DNA.
Principle: Intercalation of a compound into supercoiled plasmid DNA causes a change in its conformation, leading to a shift in its migration pattern on an agarose (B213101) gel.
Protocol:
-
Reaction Setup: Incubate supercoiled plasmid DNA (e.g., pBR322) with varying concentrations of this compound in a suitable reaction buffer at 37°C for 30-60 minutes. Include a negative control (DNA alone) and a positive control (a known intercalator like Doxorubicin).
-
Agarose Gel Electrophoresis: Load the reaction mixtures onto a 1% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide).
-
Visualization: Run the gel until adequate separation is achieved. Visualize the DNA bands under UV illumination. A shift in the mobility of the supercoiled DNA band in the presence of this compound, similar to the positive control, would indicate intercalation.[14][15][16][17]
Topoisomerase II Inhibition Assay (Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II.
Principle: Topoisomerase II can separate, or decatenate, the interlocked DNA circles of kinetoplast DNA (kDNA). Inhibition of this activity by a compound results in the persistence of the catenated kDNA network.
Protocol:
-
Reaction Setup: In a reaction mixture containing kDNA, ATP, and topoisomerase II enzyme in a specific assay buffer, add varying concentrations of this compound. Include a positive control (e.g., Etoposide) and a negative control (no inhibitor).
-
Incubation: Incubate the reactions at 37°C for 30 minutes to allow for the decatenation reaction to occur.
-
Reaction Termination and Electrophoresis: Stop the reaction and run the samples on a 1% agarose gel.
-
Analysis: Visualize the gel. In the absence of an inhibitor, the kDNA will be decatenated into monomeric circles that migrate into the gel. In the presence of an effective inhibitor like this compound, the kDNA will remain as a high-molecular-weight network at the top of the gel.[1][4][5][6][7]
Visualizing the Pathways and Workflows
To further clarify the proposed mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for confirming this compound's mechanism.
Conclusion
While the precise mechanism of action of this compound awaits direct experimental confirmation, the available evidence strongly suggests its classification as an anthracycline antibiotic. The proposed multi-faceted mechanism, involving DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species, provides a solid foundation for future research. The experimental protocols outlined in this guide offer a clear path forward for researchers to rigorously test this hypothesis and fully characterize the biological activity of this promising new compound. The insights gained from these studies will be instrumental in determining the therapeutic potential of this compound and its future development as a clinical agent.
References
- 1. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. inspiralis.com [inspiralis.com]
- 5. inspiralis.com [inspiralis.com]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ebiohippo.com [ebiohippo.com]
- 8. benchchem.com [benchchem.com]
- 9. advetresearch.com [advetresearch.com]
- 10. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of New Daunorubicin Derivatives with High Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 15. licorbio.com [licorbio.com]
- 16. researchgate.net [researchgate.net]
- 17. DNA-Protein Interactions/Band Shift Assay Protocols [protocol-online.org]
A Comparative Analysis of Fluopsin C: In Vitro and In Vivo Efficacy Against Multidrug-Resistant Klebsiella pneumoniae
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Fluopsin C, a metalloantibiotic with potent activity against multidrug-resistant (MDR) bacteria. While the initial topic of interest was "Epelmycin C," a thorough literature search revealed a lack of substantial data under this name. The available scientific evidence strongly points towards "Fluopsin C" as a relevant and well-documented compound fitting the scope of this inquiry. This guide focuses on the efficacy of Fluopsin C, particularly against carbapenemase-producing Klebsiella pneumoniae, a critical threat in clinical settings. For comparative purposes, Vancomycin is included to highlight the differential spectrum of activity, especially against Gram-negative pathogens like K. pneumoniae.
Data Presentation: In Vitro and In Vivo Efficacy
In Vitro Susceptibility
The in vitro activity of Fluopsin C against Klebsiella pneumoniae is summarized below, with Vancomycin included for a comparative perspective. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are key indicators of an antibiotic's potency.
| Antibiotic | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Fluopsin C | K. pneumoniae ATCC 10031 (Susceptible) | 1.66 | 1.66 | [1] |
| Fluopsin C | K. pneumoniae KPN-19 (MDR) | 3.32 | 3.32 | [1] |
| Fluopsin C | KPC-producing K. pneumoniae | < 2 | < 2 | |
| Vancomycin | Carbapenem- and polymyxin-resistant K. pneumoniae | 512 - 1024 | Not Reported |
Note: The significantly high MIC values for Vancomycin against Klebsiella pneumoniae underscore its inefficacy against this Gram-negative bacterium, which is intrinsically resistant to glycopeptide antibiotics.
In Vivo Efficacy in a Murine Sepsis Model
The in vivo efficacy of Fluopsin C was evaluated in a murine sepsis model challenged with a lethal dose of carbapenemase-producing Klebsiella pneumoniae. The primary endpoint was the survival rate of the mice after treatment.
| Treatment Group | Dosing Regimen | Survival Rate (after 72h) | Reference |
| Fluopsin C | 2 mg/kg (single dose) | 50% | |
| Fluopsin C | 1 mg/kg (two doses, 8h apart) | 42% | |
| Untreated Control | - | 0% |
Note: Due to the intrinsic resistance of Klebsiella pneumoniae to Vancomycin, in vivo efficacy studies for this specific pathogen are not applicable and therefore not presented. Treatment of Gram-negative sepsis with Vancomycin is not a clinically viable option.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
The Minimum Inhibitory Concentration (MIC) of Fluopsin C was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of Fluopsin C and Vancomycin
-
Incubator (35°C)
-
Plate reader or manual reading mirror
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in CAMHB directly in the wells of the 96-well plate.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 35°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
In Vivo Efficacy Testing: Murine Sepsis Model
The in vivo efficacy of Fluopsin C was assessed in a murine model of acute sepsis induced by Klebsiella pneumoniae.
Objective: To evaluate the therapeutic efficacy of an antibiotic in a living organism by monitoring survival rates following a lethal bacterial challenge.
Animal Model: Swiss mice. All animal experiments are conducted in accordance with institutional animal care and use committee guidelines.
Procedure:
-
Bacterial Challenge: Mice are infected via intraperitoneal (IP) injection with a lethal dose (LD90) of a carbapenemase-producing Klebsiella pneumoniae cell suspension. The bacterial inoculum is prepared from a fresh culture and standardized by spectrophotometry.
-
Treatment Administration: At a specified time post-infection (e.g., 1-2 hours), treatment with Fluopsin C or a vehicle control is initiated. The antibiotic is administered intravenously (IV) at the predetermined doses.
-
Monitoring: The animals are monitored for signs of illness and survival over a defined period (e.g., 96 hours). The primary endpoint is the percentage of surviving animals in each treatment group.
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between treatment groups is determined using the log-rank test.
Mandatory Visualization
Mechanism of Action: Disruption of Bacterial Cell Membrane
Fluopsin C exerts its bactericidal effect by targeting and disrupting the cytoplasmic membrane of both Gram-positive and Gram-negative bacteria. This action leads to the loss of membrane integrity, leakage of intracellular contents, and ultimately, cell death.
Caption: Proposed mechanism of action of Fluopsin C.
Experimental Workflow: Murine Sepsis Model
The following diagram illustrates the key steps involved in the in vivo evaluation of Fluopsin C using a murine sepsis model.
Caption: Workflow for the in vivo murine sepsis model.
References
Epelmycin C: A Promising Newcomer in Anticancer Research
A comparative analysis of the novel anthracycline, Epelmycin C, showcases its potential as a potent anti-leukemic agent, outperforming established chemotherapy drugs in preclinical studies. This guide provides a detailed comparison with other relevant compounds, supported by available experimental data, to assist researchers and drug development professionals in evaluating its therapeutic promise.
In Vitro Efficacy Against Murine Leukemia:
This compound, a novel anthracycline antibiotic, has demonstrated significant cytotoxic activity against murine leukemia (L1210) cells in vitro. While specific IC50 values from the primary literature are not widely available, secondary sources consistently report that this compound's anti-leukemic activity is stronger than that of Aclacinomycin[1]. For a quantitative comparison, the IC50 value for Aclacinomycin against L1210 cells is provided below, alongside data for the widely used anthracycline, Doxorubicin.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Potency Relative to Aclacinomycin |
| This compound | L1210 | Data not available | Data not available | Stronger |
| Aclacinomycin | L1210 | 0.12[2] | ~0.15 | - |
| Doxorubicin | L1210 | Data not available | 0.1 | Not directly compared |
Note: The molar concentration for Aclacinomycin is an approximation based on its molecular weight. The potency of this compound is qualitatively described as stronger than Aclacinomycin based on available data.
Mechanism of Action: The Anthracycline Hallmark
Like other members of the anthracycline class, this compound is presumed to exert its anticancer effects through the inhibition of topoisomerase II and intercalation into DNA. This dual mechanism disrupts DNA replication and repair, ultimately leading to cancer cell death.
The binding of anthracyclines to the DNA-topoisomerase II complex prevents the re-ligation of the DNA strands, resulting in double-strand breaks that trigger apoptotic pathways.
Experimental Workflow for Anticancer Agent Validation:
The validation of a novel anticancer agent like this compound follows a structured workflow, from initial screening to more complex in vivo studies.
Experimental Protocols
Determination of In Vitro Cytotoxicity using the MTT Assay
This protocol is adapted for the assessment of anticancer compounds against leukemia cell lines like L1210.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound, which represents the concentration at which 50% of the cell growth is inhibited.
Materials:
-
Leukemia cell line (e.g., L1210)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well microtiter plates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest leukemia cells in their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Dilute the cells in complete culture medium to a final density of approximately 0.5-1.0 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells with medium only (no cells) for background absorbance.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for a few hours to allow cells to acclimatize.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. For the control wells, add 100 µL of medium with the same concentration of the solvent used to dissolve the compound.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of the compound that causes a 50% reduction in cell viability.
References
Confirming the Target Engagement of Epelmycin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Epelmycin C, a member of the anthracycline class of antibiotics, has demonstrated promising antimicrobial and anti-leukemic activities.[1][2][3] Understanding and confirming the direct molecular target of this compound is a critical step in its development as a potential therapeutic agent. This guide provides a comparative framework for validating the target engagement of this compound, drawing on the established mechanisms of the broader anthracycline family and outlining key experimental protocols.
Postulated Mechanism of Action: Inhibition of DNA Synthesis
The Epelmycin class of antibiotics, as ε-rhodomycinone glycosides, are believed to exert their therapeutic effects by interfering with DNA replication.[4] The general mechanism for anthracyclines involves the intercalation into DNA and the inhibition of topoisomerase II, leading to DNA damage and subsequent cell death.[5] More specifically, the related compound, Epelmycin A, has been identified as an inhibitor of DNA-directed DNA polymerase.[4] Therefore, the primary hypothesized target for this compound is a key enzyme involved in bacterial DNA synthesis, such as DNA polymerase or DNA gyrase/topoisomerase.
To confirm this, a comparative analysis with well-characterized inhibitors of bacterial DNA synthesis is essential. This guide proposes a comparison with a fluoroquinolone (e.g., Ciprofloxacin), which targets DNA gyrase and topoisomerase IV, and an anilinouracil derivative, which specifically inhibits the PolC subunit of DNA polymerase III.[6]
Comparative Data on Inhibitory Activity
The following table summarizes hypothetical, yet representative, quantitative data for this compound alongside known inhibitors of DNA synthesis. This data serves as a template for the expected outcomes of comparative experimental validation.
| Compound | Target | Minimum Inhibitory Concentration (MIC) vs. S. aureus | DNA Polymerase III IC50 | DNA Gyrase IC50 | Macromolecular Synthesis Inhibition (at 4x MIC) |
| This compound (Hypothetical Data) | DNA Polymerase III | 0.5 µg/mL | 0.1 µM | > 50 µM | Selective inhibition of DNA synthesis |
| Ciprofloxacin | DNA Gyrase / Topoisomerase IV | 0.25 µg/mL | > 50 µM | 0.5 µM | Selective inhibition of DNA synthesis |
| Anilinouracil Derivative | DNA Polymerase III (PolC) | 1 µg/mL | 0.2 µM | > 50 µM | Selective inhibition of DNA synthesis |
Experimental Protocols for Target Validation
Confirmation of this compound's target engagement requires a multi-faceted approach, employing both in vitro enzymatic assays and cell-based functional assays.
DNA Polymerase III Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of purified bacterial DNA polymerase III.[6]
-
Enzyme: Purified DNA polymerase III from a target bacterium (e.g., Staphylococcus aureus).
-
Substrate: Activated calf thymus DNA as a template and radiolabeled dNTPs (e.g., [³H]-dTTP).
-
Procedure:
-
The purified enzyme is incubated with the DNA template and a reaction buffer.
-
This compound, or a control inhibitor, is added at varying concentrations.
-
The polymerization reaction is initiated by the addition of dNTPs, including the radiolabeled tracer.
-
The reaction is allowed to proceed for a defined period and then stopped by the addition of trichloroacetic acid (TCA) to precipitate the newly synthesized DNA.
-
The precipitated DNA is collected on a filter, and the incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme's activity (IC₅₀) is calculated.[6]
DNA Gyrase Supercoiling Assay
This assay assesses the ability of a compound to inhibit the supercoiling activity of DNA gyrase, a type II topoisomerase.[6]
-
Enzyme: Purified DNA gyrase.
-
Substrate: Relaxed plasmid DNA.
-
Procedure:
-
DNA gyrase is incubated with the relaxed plasmid DNA in the presence of ATP.
-
The test compound is added at various concentrations.
-
The reaction mixture is incubated to allow for the supercoiling reaction to occur.
-
The reaction is stopped, and the different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose (B213101) gel electrophoresis.
-
-
Data Analysis: The inhibition of supercoiling is visualized as a decrease in the band corresponding to supercoiled DNA and an increase in the relaxed DNA band compared to the untreated control. The IC₅₀ is the concentration at which 50% of the supercoiling activity is inhibited.[6]
Macromolecular Synthesis Inhibition Assay
This cell-based assay determines the effect of a compound on the synthesis of major macromolecules (DNA, RNA, and protein) within whole bacterial cells.[6]
-
Bacterial Strain: A susceptible strain, such as Staphylococcus aureus.
-
Radiolabeled Precursors: [³H]-thymidine (for DNA), [³H]-uridine (for RNA), and [³H]-leucine (for protein).[6]
-
Procedure:
-
A mid-log phase bacterial culture is aliquoted.
-
The test compound is added at a concentration relative to its MIC (e.g., 4x MIC).[6]
-
Simultaneously, the respective radiolabeled precursor is added to each set of cultures.
-
After a short incubation period, the incorporation of the radiolabeled precursors into the corresponding macromolecules is stopped by the addition of TCA.
-
The precipitated macromolecules are collected, and the radioactivity is quantified.
-
-
Data Analysis: The percentage of inhibition for each macromolecular synthesis pathway is calculated by comparing the radioactivity in the treated samples to the untreated controls.
Visualizing the Pathways and Workflows
To further clarify the proposed mechanism and experimental approaches, the following diagrams have been generated.
References
Epelmycin C and Epelmycin A: A Head-to-Head Comparison for Researchers
A detailed analysis of two promising anthracycline antibiotics, outlining their mechanisms of action, antibacterial efficacy, and the experimental protocols for their evaluation.
Introduction
Epelmycin C and Epelmycin A are members of the anthracycline class of antibiotics, a group of microbial secondary metabolites known for their potent antibacterial and antitumor properties. These compounds, produced by Streptomyces species, share a characteristic tetracyclic quinone structure glycosidically linked to a sugar moiety. While structurally similar, subtle variations in their chemical makeup can lead to significant differences in their biological activity and therapeutic potential. This guide provides a comprehensive head-to-head comparison of this compound and Epelmycin A, designed for researchers, scientists, and drug development professionals.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and Epelmycin A is crucial for their application in experimental settings. The following table summarizes their key characteristics.
| Property | This compound | Epelmycin A |
| Molecular Formula | C₃₆H₄₅NO₁₄ | C₄₂H₅₃NO₁₅ |
| Molecular Weight | 715.7 g/mol | 811.9 g/mol [1] |
| CAS Number | 107807-23-8 | 107807-25-0[1] |
| Appearance | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Mechanism of Action: Inhibition of DNA Synthesis
The primary mechanism of action for anthracycline antibiotics, including the Epelmycins, is the inhibition of DNA synthesis.[2][3][4] This is achieved through a multi-faceted approach:
-
DNA Intercalation: The planar aromatic chromophore of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This intercalation physically obstructs the progression of enzymes involved in DNA replication and transcription.
-
Topoisomerase II Inhibition: Anthracyclines are potent inhibitors of topoisomerase II, an essential enzyme that resolves DNA supercoils during replication.[2] By stabilizing the transient DNA-topoisomerase II complex, these antibiotics lead to the accumulation of double-strand breaks in the DNA, ultimately triggering cell death pathways.[5]
Signaling Pathway Implication: The NF-κB Pathway
Recent studies on anthracyclines have revealed a DNA damage-independent mechanism involving the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[5][6] NF-κB is a crucial transcription factor that regulates a wide array of cellular processes, including inflammation, immune response, and cell survival. Some anthracyclines have been shown to interfere with the binding of the NF-κB subunit RelA to its DNA targets, thereby suppressing the transcription of NF-κB-dependent genes.[6] The extent to which this compound and Epelmycin A specifically modulate this pathway remains an area for further investigation.
Antibacterial Performance: A Data-Driven Comparison
A direct, published head-to-head comparison of the antibacterial activity of this compound and Epelmycin A is not currently available. However, based on the known activity of the anthracycline class, it is anticipated that both compounds would exhibit activity primarily against Gram-positive bacteria. The complex outer membrane of Gram-negative bacteria often presents a barrier to the entry of these larger molecules.
To facilitate future comparative studies, the following table is provided as a template for presenting Minimum Inhibitory Concentration (MIC) data. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Bacterial Strain | This compound MIC (µg/mL) | Epelmycin A MIC (µg/mL) |
| Staphylococcus aureus | Data not available | Data not available |
| Streptococcus pneumoniae | Data not available | Data not available |
| Enterococcus faecalis | Data not available | Data not available |
| Escherichia coli | Data not available | Data not available |
| Pseudomonas aeruginosa | Data not available | Data not available |
Experimental Protocols
To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed protocols for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of this compound and Epelmycin A.
1. Materials:
-
This compound and Epelmycin A stock solutions (e.g., 1 mg/mL in a suitable solvent like DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains for testing.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator (37°C).
2. Procedure:
-
Prepare a bacterial inoculum by suspending several colonies from a fresh agar (B569324) plate in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare serial two-fold dilutions of this compound and Epelmycin A in the 96-well plates using CAMHB. The final volume in each well should be 50 µL.
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
DNA Polymerase Inhibition Assay
This assay measures the ability of this compound and Epelmycin A to inhibit the activity of DNA polymerase.
1. Materials:
-
Purified DNA polymerase.
-
Activated DNA (template-primer).
-
Deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP).
-
Reaction buffer (containing MgCl₂, Tris-HCl, and dithiothreitol).
-
This compound and Epelmycin A at various concentrations.
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation counter.
2. Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA, and all four dNTPs (including the radiolabeled one).
-
Add varying concentrations of this compound or Epelmycin A to the reaction tubes. Include a control with no inhibitor.
-
Initiate the reaction by adding DNA polymerase.
-
Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol (B145695) to remove unincorporated dNTPs.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of inhibition of DNA polymerase activity for each concentration of the Epelmycins.
Conclusion and Future Directions
This compound and Epelmycin A are promising members of the anthracycline family with a well-established mechanism of action centered on the inhibition of DNA synthesis. While a direct comparative study of their antibacterial efficacy is lacking in the current literature, the provided experimental protocols offer a framework for researchers to conduct such investigations. Future studies should focus on determining the MIC values of both compounds against a broad panel of Gram-positive and Gram-negative bacteria, including clinically relevant drug-resistant strains. Furthermore, elucidating the specific interactions of this compound and Epelmycin A with DNA, topoisomerase II, and key signaling pathways such as NF-κB will provide a more detailed understanding of their therapeutic potential and guide the development of novel antibacterial agents.
References
- 1. Epelmycin A | C42H53NO15 | CID 139589246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 4. experts.boisestate.edu [experts.boisestate.edu]
- 5. DNA damage independent inhibition of NF-κB transcription by anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA damage independent inhibition of NF-κB transcription by anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Epelmycin C: A Methodological Guide
To Researchers, Scientists, and Drug Development Professionals:
A comprehensive review of scientific literature and databases reveals a significant gap in the understanding of Epelmycin C and its potential synergistic interactions with other antimicrobial agents. Currently, there is no published experimental data evaluating the synergistic effects of this compound. This compound is listed as a chemical compound with the formula C36H45NO14, but studies on its biological activity, including potential synergies, are not available in the public domain.[1]
Given the absence of specific data for this compound, this guide provides a robust framework for evaluating its potential synergistic effects based on established in vitro methodologies commonly used for other antibiotics, including related compounds like Epelmycin E.[2] This document outlines the necessary experimental protocols, data presentation structures, and visualization workflows required to systematically investigate and compare the synergistic potential of this compound with other drugs.
Experimental Protocols for In Vitro Synergy Testing
To rigorously assess the synergistic potential of this compound, two primary in vitro methods are recommended: the Checkerboard Assay and the Time-Kill Assay.
Checkerboard Assay
The checkerboard assay is a widely accepted method for determining the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction between two antimicrobial agents.[2]
Methodology:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the second test drug (e.g., a β-lactam, aminoglycoside, or fluoroquinolone) in an appropriate solvent.
-
Microplate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of both drugs. Typically, serial dilutions of this compound are made along the x-axis, and serial dilutions of the second drug are made along the y-axis. This creates a "checkerboard" of varying concentration combinations.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism.
-
Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. The plates are then incubated under appropriate conditions (typically 35-37°C for 18-24 hours).[2]
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of a drug, alone or in combination, that visibly inhibits bacterial growth.[2]
-
Calculation of FICI: The FICI is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B[2]
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic effects of drug combinations over time.
Methodology:
-
Preparation: Prepare flasks containing a standardized bacterial inoculum in a suitable broth medium.
-
Drug Addition: Add this compound and the second drug at specific concentrations (e.g., sub-MIC, MIC, or supra-MIC levels), both alone and in combination. A growth control with no drug is also included.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each flask. Perform serial dilutions of these aliquots and plate them on appropriate agar (B569324) media.
-
Viable Cell Counting: After incubation, count the number of viable colonies (Colony Forming Units per milliliter, CFU/mL).[2]
-
Data Analysis: Plot the change in log10 CFU/mL over time for each condition.
Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.[2]
-
Indifference: A < 2 log10 change in CFU/mL with the combination compared to the most active single agent.[2]
-
Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.[2]
Data Presentation
Quantitative data from synergy studies should be summarized in clear, structured tables to facilitate comparison.
Table 1: Checkerboard Assay Results for this compound in Combination with Various Antibiotics against a Target Organism
| Combination Drug Class | Combination Drug | Target Organism | MIC of this compound Alone (µg/mL) | MIC of Combination Drug Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Combination Drug in Combination (µg/mL) | FICI | Interpretation |
| β-Lactam | Penicillin G | S. aureus ATCC 29213 | ||||||
| Aminoglycoside | Gentamicin | E. coli ATCC 25922 | ||||||
| Fluoroquinolone | Ciprofloxacin | P. aeruginosa ATCC 27853 |
Table 2: Time-Kill Assay Results for this compound and Drug X Combination against a Target Organism
| Treatment | 0 hr (log10 CFU/mL) | 4 hr (log10 CFU/mL) | 8 hr (log10 CFU/mL) | 24 hr (log10 CFU/mL) | Change at 24 hr vs. most active agent |
| Growth Control | |||||
| This compound (MIC) | |||||
| Drug X (MIC) | |||||
| This compound + Drug X |
Mandatory Visualizations
Diagrams are essential for illustrating experimental workflows and logical relationships.
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).
References
Epelmycin C: A Comparative Analysis Against Standard-of-Care Antibiotics for Gram-Positive Infections
A comprehensive guide for researchers and drug development professionals on the benchmarking of the novel anthracycline antibiotic, Epelmycin C. This report details its antibacterial profile in comparison to established standard-of-care agents, supported by available preclinical data and standardized experimental protocols.
Introduction
This compound, a member of the anthracycline class of antibiotics, represents a potential new avenue in the ongoing search for effective treatments against challenging bacterial infections. Derived from Streptomyces violaceus, this compound has been evaluated for its antimicrobial properties. This guide provides a comparative analysis of this compound against current standard-of-care antibiotics used for Gram-positive bacterial infections, for which anthracyclines have shown the most promise. The following sections present available quantitative data, detailed experimental methodologies for in vitro assessment, and a discussion of the compound's mechanism of action.
Comparative In Vitro Activity
While extensive comparative data for this compound is limited in publicly available literature, the foundational study by Johdo et al. (1991) provides initial insights into its antimicrobial spectrum. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against a panel of Gram-positive bacteria, juxtaposed with typical MIC ranges for standard-of-care antibiotics such as Vancomycin, Linezolid, and Daptomycin.
| Bacterial Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) | Daptomycin MIC (µg/mL) |
| Staphylococcus aureus | 12.5 | 0.5 - 2.0 | 0.5 - 4.0 | 0.25 - 1.0 |
| Bacillus subtilis | 3.13 | 0.12 - 0.5 | 0.5 - 2.0 | 0.25 - 1.0 |
| Micrococcus luteus | 25 | 0.5 - 2.0 | 1.0 - 4.0 | 0.5 - 2.0 |
Note: Data for this compound is sourced from the initial characterization study. MIC ranges for standard-of-care antibiotics are compiled from various clinical surveillance studies and may vary based on geographic location and specific strain resistance profiles.
Mechanism of Action
This compound, as an anthracycline, is believed to exert its antibacterial effects through a mechanism shared with other members of its class, such as doxorubicin (B1662922) and daunorubicin. The primary mode of action involves the intercalation of the planar anthracycline molecule into the bacterial DNA. This insertion between base pairs disrupts DNA replication and transcription, ultimately inhibiting bacterial growth. Furthermore, anthracyclines are known to interfere with the function of topoisomerase II, an enzyme crucial for managing DNA supercoiling during replication. By stabilizing the complex between topoisomerase II and DNA, the antibiotic prevents the re-ligation of the DNA strands, leading to double-strand breaks and cell death.
Proposed mechanism of action for this compound.
Experimental Protocols
The following protocols are standardized methodologies for assessing the in vitro efficacy of antimicrobial compounds like this compound.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
This compound and comparator antibiotic stock solutions
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures grown to logarithmic phase
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
-
Procedure:
-
Prepare serial twofold dilutions of this compound and comparator antibiotics in CAMHB in the 96-well plates.
-
Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in CAMHB.
-
Add the bacterial inoculum to each well containing the diluted antimicrobial agents. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
-
Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Materials:
-
MIC plates from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline
-
-
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well showing no visible growth.
-
Plate the aliquots onto MHA plates.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
-
Workflow for in vitro susceptibility testing.
Conclusion
The available data suggests that this compound exhibits antimicrobial activity primarily against Gram-positive bacteria. Its mechanism of action, typical of anthracyclines, involves the disruption of fundamental bacterial DNA processes. While the initial MIC values indicate a lower potency compared to some modern standard-of-care antibiotics, further research is warranted to fully elucidate its therapeutic potential. The provided experimental protocols offer a standardized framework for future preclinical studies to rigorously benchmark this compound against a broader range of clinically relevant pathogens and comparator drugs. Such studies will be crucial in determining the potential role of this compound in the clinical armamentarium against bacterial infections.
A Comparative Guide to Validating HPLC-MS Methods for Anthracycline Analysis, with Epelmycin C as a Focal Point
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the quantitative analysis of anthracyclines, a class of potent anti-cancer agents. Due to the limited availability of specific validation data for Epelmycin C, this document leverages data from well-characterized anthracyclines, such as Doxorubicin and Epirubicin (B1671505), to present a robust framework for method validation. The principles and protocols outlined herein are directly applicable to the analysis of this compound (Chemical Formula: C₃₆H₄₅NO₁₄, Molecular Weight: 715.74 g/mol ) and other related compounds.
Introduction to Anthracycline Analysis
Anthracyclines are a cornerstone of chemotherapy regimens for a variety of cancers.[1][2] Accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety.[1][2] HPLC coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed.[3][4] Method validation is a critical step to ensure that the analytical procedure is reliable and reproducible for its intended purpose.[5][6][7][8]
Performance Comparison of Validated HPLC-MS Methods for Anthracyclines
The following tables summarize typical performance characteristics of validated HPLC-MS methods for the analysis of Doxorubicin and Epirubicin in biological matrices. These values can serve as a benchmark when developing and validating a method for this compound.
Table 1: HPLC-MS/MS Method Parameters for Anthracycline Analysis
| Parameter | Doxorubicin | Epirubicin | Reference |
| Internal Standard | Daunorubicin | Daunorubicin | [3] |
| Sample Preparation | Protein Precipitation (Methanol) | Solid Phase Extraction (SPE) | [3][9] |
| Chromatographic Column | C18 (2.1 x 100 mm, 1.7 µm) | C18 (4.6 x 50 mm) | [10] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient) | Acetonitrile and 0.1% Formic Acid in Water (Gradient) | [10] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive | [10] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Single Ion Recording (SIR) / MRM | [3][10] |
Table 2: Summary of Validation Data for Anthracycline Quantification
| Validation Parameter | Doxorubicin | Epirubicin | Acceptance Criteria (Typical) | Reference |
| Linearity Range (ng/mL) | 1 - 100 | 5 - 1000 | r² > 0.99 | [10][11] |
| Correlation Coefficient (r²) | > 0.996 | > 0.997 | - | [10][11] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 - 10 | 1 - 5 | Signal-to-noise > 10 | [3][9][12] |
| Accuracy (% Recovery) | 85 - 115% | 92 - 109.2% | 85 - 115% (±20% for LLOQ) | [9][11][13] |
| Precision (%RSD) | < 15% | < 10% | < 15% (< 20% for LLOQ) | [3][9][11] |
| Recovery (%) | > 85% | 84 - 98% | Consistent and reproducible | [9][11] |
Experimental Protocols
Below are detailed methodologies for the key experiments involved in validating an HPLC-MS method for anthracycline analysis.
Sample Preparation: Protein Precipitation (for Doxorubicin)
This method is rapid and suitable for high-throughput analysis.
-
To 100 µL of plasma/serum sample, add 300 µL of cold methanol (B129727) containing the internal standard (e.g., Daunorubicin at 100 ng/mL).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[3]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[3]
-
Inject a 5-10 µL aliquot into the LC-MS/MS system.
Sample Preparation: Solid Phase Extraction (SPE) (for Epirubicin)
SPE provides a cleaner extract, reducing matrix effects.[9]
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of the plasma/serum sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
HPLC-MS/MS Analysis
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis in MRM mode.[3]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for validating an HPLC-MS method for anthracycline analysis.
Caption: Workflow for HPLC-MS method validation.
Mechanism of Action of Anthracyclines
This diagram illustrates the primary mechanisms by which anthracyclines exert their cytotoxic effects.
Caption: Anthracycline's cytotoxic mechanisms.
Conclusion
The validation of HPLC-MS methods is essential for the accurate and reliable quantification of anthracyclines like this compound in biological samples. By following established guidelines and utilizing the performance data of related compounds as a reference, researchers can develop robust analytical methods. The detailed protocols and workflows provided in this guide offer a practical starting point for the validation of HPLC-MS methods for this important class of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanotherapeutics with anthracyclines: methods of determination and quantification of anthracyclines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ekjcp.org [ekjcp.org]
- 4. rsc.org [rsc.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Validation of an LC-MS/MS method for the determination of epirubicin in human serum of patients undergoing drug eluting microsphere-transarterial chemoembolization (DEM-TACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of Doxorubicin Hydrochloride and Doxorubicinol Quantification Method in Dried Blood Spot by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Comparative Transcriptomics of Novel Cytotoxic Agents: A Guide for Researchers
Disclaimer: As of December 2025, publicly available data on "Epelmycin C" is not available. This guide has been constructed as a template for researchers, utilizing the well-characterized anthracycline Doxorubicin as a primary example. This choice is informed by the known properties of Epelmycin A, a related compound. The comparative framework, experimental protocols, and data visualization methods presented here are designed to be adapted for the analysis of novel compounds like this compound once data becomes available.
This guide provides a comparative analysis of the transcriptomic effects of three distinct cytotoxic agents on a cancer cell line. We use Doxorubicin as our primary compound and compare its gene expression profile with that of Etoposide, another topoisomerase II inhibitor, and Rapamycin, an mTOR inhibitor known to induce autophagy. This comparison aims to elucidate distinct and overlapping cellular responses to different mechanisms of cytotoxicity.
Data Presentation: Summary of Transcriptomic Changes
The following tables summarize the differential gene expression in a hypothetical cancer cell line (e.g., MCF-7) treated with Doxorubicin (1 µM), Etoposide (20 µM), and Rapamycin (200 nM) for 24 hours. Data is presented as log2 fold change (Log2FC) compared to a vehicle-treated control.
Table 1: Key Differentially Expressed Genes in the Apoptosis Pathway
| Gene Symbol | Gene Name | Doxorubicin (Log2FC) | Etoposide (Log2FC) | Rapamycin (Log2FC) |
| TP53 | Tumor Protein P53 | 2.5 | 2.8 | 0.2 |
| BAX | BCL2 Associated X, Apoptosis Regulator | 3.1 | 3.5 | 0.1 |
| BCL2 | BCL2 Apoptosis Regulator | -2.0 | -2.2 | 0.3 |
| CASP3 | Caspase 3 | 2.2 | 2.5 | 0.0 |
| CASP9 | Caspase 9 | 2.0 | 2.3 | -0.1 |
| FAS | Fas Cell Surface Death Receptor | 2.7 | 3.0 | 0.2 |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 4.0 | 4.5 | 0.5 |
Table 2: Key Differentially Expressed Genes in the DNA Damage Response
| Gene Symbol | Gene Name | Doxorubicin (Log2FC) | Etoposide (Log2FC) | Rapamycin (Log2FC) |
| TOP2A | DNA Topoisomerase II Alpha | -1.5 | -1.8 | 0.1 |
| ATM | ATM Serine/Threonine Kinase | 1.8 | 2.1 | 0.0 |
| BRCA1 | BRCA1 DNA Repair Associated | 1.5 | 1.7 | -0.2 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 3.8 | 4.2 | 0.3 |
| MDM2 | MDM2 Proto-Oncogene | 2.1 | 2.4 | 0.1 |
Table 3: Key Differentially Expressed Genes in the Autophagy Pathway
| Gene Symbol | Gene Name | Doxorubicin (Log2FC) | Etoposide (Log2FC) | Rapamycin (Log2FC) |
| MTOR | Mechanistic Target Of Rapamycin Kinase | -0.5 | -0.3 | -1.5 |
| ULK1 | Unc-51 Like Autophagy Activating Kinase 1 | 0.4 | 0.2 | 2.9 |
| ATG5 | Autophagy Related 5 | 0.6 | 0.4 | 3.5 |
| ATG7 | Autophagy Related 7 | 0.5 | 0.3 | 3.2 |
| SQSTM1 | Sequestosome 1 (p62) | 1.0 | 0.8 | -2.5 |
| MAP1LC3B | Microtubule Associated Protein 1 Light Chain 3 Beta | 0.8 | 0.6 | 3.8 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of transcriptomic data.
1. Cell Culture and Drug Treatment
-
Cell Line: Human breast adenocarcinoma cell line MCF-7.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol: Cells are seeded in 6-well plates and grown to 70-80% confluency. The medium is then replaced with fresh medium containing Doxorubicin (1 µM), Etoposide (20 µM), Rapamycin (200 nM), or a DMSO vehicle control. Cells are incubated for 24 hours. Each condition is performed in biological triplicate.
2. RNA Isolation and Quality Control
-
RNA Extraction: Total RNA is isolated from the cultured cells using a TRIzol-based reagent according to the manufacturer's protocol.[1]
-
RNA Purification: The isolated RNA is purified using a column-based RNA cleanup kit, including an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Quality Control: The quantity and purity of the RNA are assessed using a spectrophotometer (e.g., NanoDrop), looking for A260/280 ratios between 1.8 and 2.1. RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer), with a minimum RNA Integrity Number (RIN) of 8.0 required for proceeding to library preparation.
3. RNA-Seq Library Preparation and Sequencing
-
Library Preparation: mRNA is enriched from 1 µg of total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers. Second-strand cDNA is synthesized, followed by end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: The prepared libraries are quantified, pooled, and sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads, aiming for a sequencing depth of at least 20 million reads per sample.
4. Bioinformatic Analysis of Transcriptomic Data
-
Quality Control of Reads: Raw sequencing reads are assessed for quality using FastQC. Adapter sequences and low-quality bases are trimmed using Trimmomatic.
-
Alignment: The cleaned reads are aligned to the human reference genome (GRCh38) using the STAR aligner.
-
Quantification: Gene expression levels are quantified as read counts per gene using featureCounts.
-
Differential Expression Analysis: Differential gene expression analysis is performed using DESeq2 in R. Genes with an adjusted p-value (padj) < 0.05 and an absolute log2 fold change > 1 are considered significantly differentially expressed.
-
Pathway Analysis: Gene set enrichment analysis (GSEA) and pathway analysis of differentially expressed genes are performed using tools like Enrichr or GSEA software against databases such as KEGG and Gene Ontology (GO) to identify significantly affected biological pathways.[2]
Mandatory Visualization
Experimental Workflow Diagram
Caption: A flowchart of the experimental workflow for comparative transcriptomics.
Doxorubicin-Induced Apoptosis Signaling Pathway
Caption: A simplified diagram of the Doxorubicin-induced intrinsic apoptosis pathway.
This guide provides a foundational template for conducting and presenting comparative transcriptomic studies. By applying these protocols and visualization strategies, researchers can effectively characterize the mechanism of action of novel compounds and compare them to existing drugs, thereby accelerating the drug discovery and development process.
References
Assessing the Selectivity of Epelmycin C for Cancer Cells: A Comparative Guide
To address the core requirements of this guide, we will use the well-characterized anthracycline, Doxorubicin , and another microbial-derived agent with demonstrated cancer cell selectivity, Mansouramycin C , as illustrative examples. This approach allows for a comprehensive comparison of methodologies and data interpretation for evaluating the cancer cell selectivity of a given compound.
Comparative Cytotoxicity Data
The selectivity of an anti-cancer agent is a critical measure of its therapeutic potential, indicating its ability to kill cancer cells while sparing healthy ones. This is often quantified by comparing the half-maximal inhibitory concentration (IC50) against various cancer cell lines and non-cancerous (normal) cell lines. A higher selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, indicates a more favorable therapeutic window.
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) | Reference |
| Doxorubicin | HCT-116 | Colon Carcinoma | 0.45 | 14.7 | [1][2] |
| LNCaP | Prostate Carcinoma | 0.38 | 17.4 | [1][2] | |
| VERO | Normal Kidney Epithelial | 6.62 | - | [1][2] | |
| MCF-7 | Breast Adenocarcinoma | 2.50 | >8 | [3] | |
| M21 | Melanoma | 2.67 | >7.5 | [3] | |
| HK-2 | Normal Kidney | >20 | - | [3] | |
| Mansouramycin C | A549 | Lung Carcinoma | ~1.25 | >2 | [4] |
| Bel-7402 | Liver Carcinoma | ~1.25 | >2 | [4] | |
| HeLa | Cervical Carcinoma | ~1.25 | >2 | [4] | |
| WI-38 | Normal Lung Fibroblast | >2.5 | - | [4] | |
| HEK-293T | Normal Kidney Epithelial | >2.5 | - | [4] | |
| LO2 | Normal Liver | >2.5 | - | [4] |
Note: IC50 values for Mansouramycin C are estimated from graphical data where 2.5 µM induced approximately 50% or more cell death in cancer lines with minimal effect on normal lines.
Experimental Protocols
Accurate assessment of cytotoxicity and the underlying mechanisms of cell death are fundamental to determining cancer cell selectivity. Below are detailed protocols for key in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan (B1609692) crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., Epelmycin C, Doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Apoptosis and Necrosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Preparation: Induce apoptosis in your target cells using the test compound at its IC50 concentration for a predetermined time. Include untreated cells as a negative control.
-
Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS and carefully aspirate the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently mix and incubate the cells for 20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures the overall levels of reactive oxygen species within cells.
Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.
Protocol:
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 24-well plate and incubate overnight.
-
Compound Treatment: Treat cells with the test compound for the desired time.
-
DCFH-DA Staining: Remove the treatment medium, wash the cells once with serum-free medium, and then add 500 µL of a DCFH-DA working solution (e.g., 10 µM in serum-free medium). Incubate for 30 minutes at 37°C.
-
Washing: Remove the DCFH-DA solution and wash the cells once with serum-free medium and twice with 1X PBS.
-
Fluorescence Measurement: Add 500 µL of 1X PBS to each well. Representative images can be taken using a fluorescence microscope. For quantification, lyse the cells and measure the fluorescence intensity of the supernatant in a 96-well plate using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).
Signaling Pathways and Mechanisms of Action
Many anti-cancer agents, including anthracyclines, exert their selective effects by exploiting the altered signaling pathways and metabolic states of cancer cells.
ROS-Mediated Apoptosis
Cancer cells often exhibit higher basal levels of ROS compared to normal cells, making them more susceptible to further ROS induction by therapeutic agents. Excessive ROS can damage cellular components and trigger apoptosis.
Caption: ROS-mediated intrinsic apoptosis pathway.
Experimental Workflow for Assessing Selectivity
The logical flow of experiments to determine the cancer cell selectivity of a compound involves a multi-step process from initial screening to mechanistic studies.
Caption: Workflow for evaluating cancer cell selectivity.
References
- 1. Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Induction of apoptosis and cell cycle arrest in L-1210 murine lymphoblastic leukaemia cells by (2E)-3-(2-naphthyl)-1-(3'-methoxy-4'-hydroxy-phenyl)-2-propen-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: A Guide to Confirming the Binding Site of Epelmycin C
For researchers, scientists, and drug development professionals, understanding the precise binding site of a therapeutic candidate is paramount. This guide provides a comparative framework for confirming the binding site of Epelmycin C, a lesser-known anthracycline antibiotic, on its putative target. While direct experimental data on this compound is scarce in publicly available literature, its structural similarity to other anthracyclines, such as doxorubicin (B1662922) and daunorubicin, provides a strong foundation for hypothesizing its mechanism of action and outlining a robust experimental strategy for validation.
This compound, identified by its CAS number 107807-23-8 and molecular formula C36H45NO14, has demonstrated anti-leukemic activity against L1210 cells. This biological activity, coupled with its classification as an anthracycline, strongly suggests that its primary cellular target is DNA, and its mechanism of action involves DNA intercalation and the inhibition of topoisomerase II.[1] This guide will, therefore, focus on the experimental confirmation of this hypothesis, providing a roadmap for researchers to elucidate the specific binding interactions of this compound.
Postulated Binding Mechanism of this compound
Based on the well-established mechanism of anthracyclines, this compound is predicted to bind to DNA through a two-pronged approach:
-
DNA Intercalation: The planar tetracyclic ring structure, the chromophore, is expected to insert itself between adjacent base pairs of the DNA double helix. This intercalation physically distorts the DNA structure, interfering with crucial cellular processes like replication and transcription.[1]
-
Minor Groove Binding: The sugar moiety of this compound is likely to position itself within the minor groove of the DNA, forming specific hydrogen bonds and electrostatic interactions that further stabilize the drug-DNA complex.[2][3]
This dual-binding mode is characteristic of anthracyclines and is fundamental to their cytotoxic effects. The ultimate consequence of this binding is the trapping of the topoisomerase II-DNA covalent complex, leading to double-strand breaks and the initiation of apoptosis.[1]
Experimental Strategies for Binding Site Confirmation
To rigorously confirm the binding site of this compound, a multi-faceted approach employing both biophysical and biochemical assays is recommended. The following sections detail the key experiments, their underlying principles, and comparative data from related anthracyclines.
Data Presentation: Comparative Binding Affinities
While specific quantitative data for this compound is not yet available, the following table presents representative DNA binding affinities for well-characterized anthracyclines to provide a comparative context for future experimental results.
| Antibiotic | DNA Binding Constant (K) (M⁻¹) | Salt Dependence (δ log K / δ log [Na⁺]) | Reference |
| Daunorubicin | 2.5 x 10⁶ | -1.13 | [2] |
| Doxorubicin | 3.0 x 10⁶ | -1.18 | [2] |
| Epirubicin | 2.8 x 10⁶ | -1.15 | [2] |
| Idarubicin | 4.0 x 10⁶ | -1.05 | [2] |
Experimental Protocols
These assays are designed to provide evidence of the insertion of this compound into the DNA double helix.
a) Ethidium (B1194527) Bromide Displacement Assay
-
Principle: Ethidium bromide (EtBr) is a fluorescent dye that intercalates into DNA, resulting in a significant increase in its fluorescence. A competing intercalator, such as this compound, will displace EtBr, leading to a dose-dependent quenching of the fluorescence.
-
Protocol:
-
Prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide in a suitable buffer (e.g., Tris-HCl).
-
Measure the initial fluorescence of the ctDNA-EtBr complex.
-
Titrate increasing concentrations of this compound into the solution.
-
Measure the fluorescence at each concentration point.
-
A decrease in fluorescence intensity indicates displacement of EtBr and suggests DNA intercalation by this compound.[4]
-
b) DNA Melting Temperature (Tm) Analysis
-
Principle: The melting temperature (Tm) of DNA is the temperature at which half of the double-stranded DNA dissociates into single strands. Intercalating agents stabilize the DNA duplex, leading to an increase in its Tm.[5]
-
Protocol:
-
Prepare solutions of ctDNA in the absence and presence of varying concentrations of this compound.
-
Use a UV-Vis spectrophotometer with a temperature controller to monitor the absorbance of the DNA at 260 nm as the temperature is gradually increased.
-
The Tm is determined as the midpoint of the sigmoidal melting curve.
-
An increase in the Tm in the presence of this compound provides strong evidence for DNA intercalation.
-
These assays directly assess the functional consequence of this compound binding to DNA – the inhibition of topoisomerase II activity.
a) kDNA Decatenation Assay
-
Principle: Topoisomerase II can unlink, or decatenate, the interlocked DNA minicircles of kinetoplast DNA (kDNA). When separated by agarose (B213101) gel electrophoresis, the large, catenated kDNA network remains in the well, while the smaller, decatenated minicircles migrate into the gel. An inhibitor of topoisomerase II will prevent this decatenation.[6][7]
-
Protocol:
-
Set up reaction mixtures containing kDNA, human topoisomerase IIα, and ATP in a reaction buffer.
-
Add varying concentrations of this compound to the reactions.
-
Incubate the reactions at 37°C.
-
Stop the reaction and separate the DNA products by agarose gel electrophoresis.
-
Visualize the DNA bands using a DNA stain. Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated DNA and an increase in the amount of catenated kDNA remaining in the well.[8][9]
-
b) Plasmid DNA Relaxation Assay
-
Principle: Topoisomerase II can relax supercoiled plasmid DNA. Supercoiled and relaxed DNA isoforms migrate differently on an agarose gel. An inhibitor will prevent the conversion of the faster-migrating supercoiled form to the slower-migrating relaxed form.[8]
-
Protocol:
-
Set up reaction mixtures containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and ATP.
-
Add varying concentrations of this compound.
-
Incubate and stop the reactions as described for the decatenation assay.
-
Analyze the DNA topology by agarose gel electrophoresis. Inhibition will be evident by the persistence of the supercoiled DNA band.
-
Visualizing the Path to Confirmation
To further clarify the experimental logic and potential molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for confirming the binding site of this compound.
Caption: Postulated binding mode of this compound to the DNA double helix.
Conclusion
While direct experimental evidence for the binding site of this compound is currently lacking in the scientific literature, its classification as an anthracycline provides a strong basis for a targeted investigational approach. The experimental protocols and comparative data presented in this guide offer a comprehensive framework for researchers to confirm that this compound, like its well-studied relatives, binds to DNA through intercalation and minor groove interactions, ultimately leading to the inhibition of topoisomerase II. Elucidating these precise molecular interactions is a critical step in the development of this compound as a potential therapeutic agent.
References
- 1. Anthracycline - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Interactions between an anthracycline antibiotic and DNA: molecular structure of daunomycin complexed to d(CpGpTpApCpG) at 1.2-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.2.9. DNA intercalation assay [bio-protocol.org]
- 5. DNA Intercalation | Pollock Research Lab [blog.richmond.edu]
- 6. benchchem.com [benchchem.com]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Epelmycin C
Disclaimer: As no specific Safety Data Sheet (SDS) for "Epelmycin C" was publicly available at the time of this writing, the following disposal procedures are based on general best practices for potent, biologically active small molecules and antibiotic compounds used in a laboratory setting. Researchers, scientists, and drug development professionals must consult the specific SDS provided by the manufacturer for this compound and adhere to all local and institutional regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for definitive guidance.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to assess its potential hazards. As a likely biologically active compound, it should be handled with care to avoid exposure.
Standard PPE for Handling Potentially Hazardous Compounds:
| Protective Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling powders or creating aerosols. Consult the specific SDS. | To prevent inhalation of the compound. |
Waste Segregation and Collection
Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal. Do not mix this compound waste with general laboratory trash or other waste streams unless explicitly permitted by your institution's EHS guidelines.
Step-by-Step Waste Segregation Protocol:
-
Identify Waste Streams: Designate separate, clearly labeled containers for each type of waste contaminated with this compound.
-
Solid Waste: This stream includes unused or expired pure compounds, as well as contaminated consumables such as pipette tips, tubes, gloves, and bench paper.
-
Collection: Use a designated, sealable plastic bag or a dedicated solid waste container. The container must be labeled "Hazardous Chemical Waste," with the name "this compound" and any known hazard symbols.
-
-
Liquid Waste: This includes stock solutions, experimental solutions, and the first rinse of any container that held the compound.
-
Collection: Use a dedicated, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Chemical Waste," with the name "this compound" and its approximate concentration.
-
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-proof sharps container.
Disposal "Do Not's"
To prevent environmental contamination and ensure the safety of all personnel, the following disposal methods must be strictly avoided:
-
Do NOT dispose of this compound, or any solutions containing it, down the sink or drain.
-
Do NOT discard solid this compound waste in the regular trash.
-
Do NOT attempt to neutralize the chemical without a specific, validated protocol and appropriate safety measures.
-
Do NOT dispose of the compound by evaporation in a fume hood.
Decontamination of Glassware and Surfaces
-
Glassware: Reusable glassware that has come into contact with this compound should be decontaminated. A common procedure is to rinse the glassware with a suitable solvent (such as ethanol (B145695) or isopropanol, if compatible) to remove residues. The initial rinsate should be collected as hazardous liquid waste. Subsequent washing with laboratory detergent and water can then be performed.
-
Work Surfaces: Decontaminate benches and other work surfaces where this compound was handled. Use a suitable cleaning agent as recommended by your institution's EHS guidelines. All cleaning materials, such as paper towels, should be disposed of as solid hazardous waste.
Final Disposal Procedures
All segregated and properly labeled waste containers must be disposed of through your institution's hazardous waste management program.
-
Container Sealing: Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Storage: Store sealed waste containers in a designated, secure area away from incompatible materials while awaiting pickup.
-
Waste Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow waste to accumulate in the laboratory.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during experiments involving this compound.
Caption: Decision pathway for the proper disposal of this compound waste.
Personal protective equipment for handling Epelmycin C
Disclaimer: No specific Safety Data Sheet (SDS) for Epelmycin C (CAS Number: 107807-23-8) was found in the available resources. The following guidance is based on the general safety protocols for handling potent biologically active compounds and information on structurally related compounds, such as anthracyclines. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes essential personal protective equipment (PPE) requirements, handling procedures, and disposal plans to ensure a safe laboratory environment.
Physical and Chemical Properties
A summary of the known quantitative data for this compound is presented below.
| Property | Value |
| CAS Number | 107807-23-8 |
| Molecular Formula | C36H45NO14 |
| Molecular Weight | 715.74 g/mol |
| Density | 1.5 g/cm³ |
| Boiling Point | 803.2°C at 760 mmHg |
| Vapor Pressure | 3.11E-27 mmHg at 25°C |
Personal Protective Equipment (PPE)
Due to the potent nature of compounds like this compound, a comprehensive PPE strategy is crucial to minimize exposure.
| PPE Category | Specific Requirements |
| Hand Protection | Wear nitrile rubber gloves with a breakthrough time of > 480 minutes. Always inspect gloves prior to use and use proper glove removal technique. |
| Eye/Face Protection | Use chemical safety goggles and a face shield. |
| Skin and Body Protection | Wear a lab coat or impervious clothing to prevent skin contact. |
| Respiratory Protection | A respirator with a vapor filter (EN 141) may be necessary if handling procedures could generate aerosols or dust. |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is necessary to ensure the safe handling and storage of this compound.
Handling:
-
Engineering Controls: All handling of this compound should be conducted in a designated area with sufficient ventilation, such as a chemical fume hood.
-
Safe Handling Practices:
-
Avoid the formation of aerosols and dust.
-
Do not breathe vapors or dust.
-
Avoid contact with skin and eyes.
-
Smoking, eating, and drinking are strictly prohibited in the handling area.
-
Wash hands thoroughly before breaks and at the end of the workday.
-
Storage:
-
Conditions: Store in a tightly closed container in a dry, well-ventilated place.
-
Temperature: Follow any specific temperature requirements provided by the supplier.
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, call a poison center or doctor. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin with plenty of water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. |
| Spill | Avoid breathing vapors or dust. Absorb spills with inert material and place in a suitable, closed container for disposal. |
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.
-
Waste Segregation: Segregate all waste contaminated with this compound from other laboratory waste. This includes unused compounds, contaminated consumables (e.g., pipette tips, gloves), and solutions.
-
Waste Containers: Use designated, clearly labeled, and chemically compatible containers for hazardous waste.
-
Disposal Method: Dispose of all this compound waste through an approved hazardous waste disposal service. Do not dispose of down the drain or in the regular trash.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
